IW927
描述
属性
分子式 |
C22H23N3O3S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |
InChI |
InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3 |
InChI 键 |
RQGIIRZJMKNCHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IW927
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of IW927 Action
This compound is a novel small molecule inhibitor that potently antagonizes the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1] Its mechanism of action is distinguished by a unique "photochemically enhanced" binding process. Initially, this compound binds to TNFRc1 reversibly with a weak affinity.[1][2] However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1][2] This characteristic allows for precise temporal control of its inhibitory activity in experimental settings. A close analog, IV703, has been shown to covalently link to the main-chain nitrogen of Ala-62 within the TNFRc1 binding site, a residue critical for the interaction with TNF-α.[1]
Downstream of receptor binding, this compound effectively blocks TNF-α-induced signaling pathways. Specifically, it has been demonstrated to inhibit the phosphorylation of IκB in Ramos cells, a key step in the activation of the NF-κB signaling cascade.[1] This targeted disruption of a critical inflammatory pathway underscores its therapeutic potential.
Quantitative Analysis of this compound Bioactivity
The biological activity of this compound has been characterized through a series of quantitative assays, the results of which are summarized below.
| Parameter | Value | Assay Description | Cell Line |
| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | Inhibition of Europium-labeled TNF-α binding to immobilized TNFRc1.[1] | N/A (Biochemical Assay) |
| IC50 (IκB Phosphorylation) | 600 nM | Inhibition of TNF-α stimulated phosphorylation of IκB.[1] | Ramos |
| Binding Affinity (Kd, dark) | 40-100 µM | Reversible binding to TNFRc1 in the absence of light.[1][2] | N/A (Biochemical Assay) |
| Cytotoxicity | No cytotoxicity observed up to 100 µM | Assessment of cell viability after 24 hours of treatment.[1][2] | Ramos |
| Receptor Selectivity | >2000-fold selectivity for TNFRc1 over TNFRc2 and CD40 | Comparative binding assays with related cytokine receptors.[3] | N/A (Biochemical Assay) |
Experimental Protocols
TNF-α–TNFRc1 Binding Assay
This assay quantifies the ability of this compound to disrupt the binding of TNF-α to its receptor, TNFRc1.
-
Plate Coating: High protein-binding 96-well plates are coated overnight at 4°C with 20 ng/well of human recombinant TNFRc1 in 50 mM Na2CO3, pH 9.6.
-
Blocking: The following day, wells are washed and then blocked with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: this compound is serially diluted in DMSO and added to the wells, with a final DMSO concentration of 1%.
-
Ligand Binding: Europium-labeled human TNF-α (Eu-TNF-α) is added to the wells.
-
Incubation: The plates are incubated for 1 hour at room temperature.
-
Washing: Wells are washed five times with PBS to remove unbound reagents.
-
Detection: 100 µl of enhancement solution is added to each well, and after a 10-minute incubation at room temperature, the fluorescence is measured using a Victor fluorimeter.
-
Data Analysis: Background fluorescence (from wells lacking TNFRc1) is subtracted, and the inhibition by this compound is calculated relative to wells containing only Eu-TNF-α and DMSO.
IκB Phosphorylation Inhibition Assay (Western Blot)
This protocol details the methodology to assess the inhibitory effect of this compound on TNF-α-induced IκB phosphorylation in Ramos cells.
-
Cell Culture: Ramos (human Burkitt's lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with an optimal concentration of human TNF-α for a predetermined time (e.g., 15-30 minutes) to induce IκB phosphorylation.
-
Cell Lysis:
-
Cells are harvested and washed with ice-cold PBS.
-
The cell pellet is resuspended in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., 1 mM NaF, 1 mM Na3VO4, 0.1 mM AEBSF, 5 µM Bestatin, 1.5 µM E-64, 2 µM Leupeptin, 1 µM Pepstatin A).
-
The lysate is incubated on ice for 30 minutes with periodic vortexing.
-
Cell debris is removed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the protein extract is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE:
-
Lysates are normalized to equal protein concentrations and mixed with 2x Laemmli sample buffer.
-
Samples are boiled for 5 minutes at 95°C.
-
20-40 µg of protein per lane is loaded onto a 10% SDS-polyacrylamide gel.
-
Electrophoresis is performed until the dye front reaches the bottom of the gel.
-
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C with gentle agitation.
-
The membrane is washed three times for 10 minutes each with TBST.
-
The membrane is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The membrane is washed again three times for 10 minutes each with TBST.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The intensity of the bands corresponding to p-IκBα is quantified and normalized to a loading control (e.g., total IκBα or β-actin).
Photochemical Cross-Linking Experiment
This experiment demonstrates the light-dependent irreversible binding of this compound to TNFRc1.
-
Plate Preparation: TNFRc1-coated plates are prepared as described in the binding assay protocol.
-
Compound Incubation (Light vs. Dark):
-
Light Condition: Plates are preincubated with 1 µM this compound for 5 minutes at room temperature under ambient light.
-
Dark Condition: Plates are preincubated with 100 µM this compound for 5 minutes at room temperature in the dark.
-
-
Washing Step: A set of wells from both light and dark conditions are washed extensively with PBS to remove any reversibly bound compound. Another set of wells is left unwashed.
-
Ligand Binding and Detection: Eu-TNF-α is added to all wells, and the standard binding assay protocol is followed in the dark to prevent further photochemical reaction.
-
Analysis: The fluorescence is measured and compared between the washed and unwashed wells for both light and dark conditions. A significant reduction in Eu-TNF-α binding in the washed, light-exposed wells indicates covalent, irreversible binding of this compound.
Visualizing the Mechanism of Action
Signaling Pathway of this compound Inhibition
References
An In-depth Technical Guide to the IW927 Compound
This technical guide provides a comprehensive overview of the IW927 compound, a novel antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental methodologies, and a detailed examination of its mechanism of action.
Introduction
This compound is a small molecule inhibitor that potently disrupts the interaction between TNF-α and its primary signaling receptor, TNFRc1.[1] This interaction is a critical component of the inflammatory cascade, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. This compound belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class and exhibits a unique "photochemically enhanced" binding mechanism, which allows for conditional and potent inhibition of the TNF-α/TNFRc1 signaling axis.[1]
Physicochemical Properties and Identification
| Property | Value |
| IUPAC Name | 5-(3-methoxybenzylidene)-3-(2-morpholinoethyl)-2-thioxothiazolidin-4-one |
| CAS Number | 389142-48-7 |
| Molecular Formula | C₁₇H₂₀N₂O₃S₂ |
| Molecular Weight | 364.48 g/mol |
Quantitative Biological Data
The biological activity of this compound has been characterized by several key quantitative metrics, which are summarized in the table below.
| Parameter | Value | Cell Line/System | Notes |
| IC₅₀ (TNF-α/TNFRc1 Binding) | 50 nM | In vitro binding assay | Measures the concentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[1] |
| IC₅₀ (IκB Phosphorylation) | 600 nM | Ramos cells | Measures the concentration of this compound required to inhibit 50% of TNF-α-stimulated IκB phosphorylation.[1] |
| Reversible Binding Affinity (Kd) | ~40-100 µM | In vitro | Represents the reversible binding affinity in the absence of light.[1] |
| Cytotoxicity | No significant cytotoxicity observed up to 100 µM | Ramos cells | Indicates a favorable preliminary safety profile.[1] |
Mechanism of Action
This compound employs a sophisticated, light-dependent mechanism to inhibit TNF-α signaling. This "photochemically enhanced" binding provides a unique mode of action.
Reversible Binding (Dark Conditions): In the absence of light, this compound binds to TNFRc1 reversibly with a relatively weak affinity (Kd in the micromolar range).[1]
Covalent Modification (Light Conditions): Upon exposure to light, this compound undergoes a photochemical reaction that results in the formation of a covalent bond with the TNFRc1 protein.[1] Crystallographic studies of a close analog, IV703, revealed that this covalent linkage occurs at the main-chain nitrogen of Alanine-62 (Ala-62) on TNFRc1.[1] This residue is located within the binding interface for TNF-α.
This covalent modification effectively and irreversibly blocks the binding of TNF-α to its receptor, thereby inhibiting the downstream signaling cascade that leads to the phosphorylation of IκB and the subsequent activation of the pro-inflammatory transcription factor NF-κB.
Signaling Pathway of TNF-α and Inhibition by this compound
Caption: TNF-α signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on published information and standard laboratory practices.
TNF-α/TNFRc1 Binding Assay
This protocol describes a competitive binding assay to determine the IC₅₀ of this compound for the inhibition of TNF-α binding to TNFRc1.
Materials:
-
Recombinant human TNFRc1
-
Europium-labeled TNF-α (Eu-TNF-α)
-
This compound compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates (high-binding)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coat the wells of a 96-well microplate with recombinant human TNFRc1 at a concentration of 100 ng/well in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the wells. For control wells, add 50 µL of assay buffer.
-
Add 50 µL of Eu-TNF-α (at a final concentration of ~1-2 nM) to all wells.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
For experiments investigating photochemical enhancement, expose the plate to a light source for a defined period (e.g., 5-15 minutes) before reading. For dark conditions, keep the plate protected from light.
-
Wash the plate three times with wash buffer.
-
Measure the time-resolved fluorescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
IκB Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the inhibitory effect of this compound on TNF-α-induced IκB phosphorylation in Ramos cells.
Materials:
-
Ramos cells
-
This compound compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 5-10 minutes at 37°C.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the results.
-
Quantify the band intensities and calculate the IC₅₀ for the inhibition of IκB phosphorylation.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound activity.
Summary and Future Directions
This compound is a potent and selective inhibitor of the TNF-α/TNFRc1 interaction with a novel, light-activated covalent binding mechanism. Its ability to irreversibly block TNF-α signaling upon photochemical activation makes it a valuable research tool for studying the intricacies of the TNF pathway. The high potency and lack of significant cytotoxicity in preliminary studies suggest that the chemical scaffold of this compound could be a promising starting point for the development of novel anti-inflammatory therapeutics. Future research will likely focus on optimizing the compound to achieve potent, non-photoreactive inhibition of the TNF-α/TNFRc1 interaction for potential clinical applications.
References
The Discovery of IW927: A Photochemically Enhanced Inhibitor of TNF-α Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper details the discovery and characterization of IW927, a novel small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. This compound represents a unique class of "photochemically enhanced" inhibitors, demonstrating potent disruption of the critical protein-protein interaction between TNF-α and its primary receptor, TNFRc1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying biological pathways relevant to the development of this compound.
Core Data Summary
The following table summarizes the key quantitative metrics that define the in vitro activity profile of this compound.[1][2][3]
| Parameter | Value | Description |
| IC₅₀ (Binding) | 50 nM | Concentration required to inhibit 50% of TNF-α binding to TNFRc1. |
| IC₅₀ (Cellular) | 600 nM | Concentration required to inhibit 50% of TNF-α-stimulated IκB phosphorylation in Ramos cells. |
| Binding Affinity (Kd) | 40-100 µM | Reversible binding affinity to TNFRc1 in the absence of light. |
| Cytotoxicity | > 100 µM | Concentration at which no significant cytotoxicity was observed. |
| Selectivity | No detectable binding | Did not bind to the related cytokine receptors TNFRc2 or CD40. |
Mechanism of Action
This compound operates through a novel, light-dependent mechanism.[1][2][3] Initially, it binds reversibly to the TNF receptor 1 (TNFRc1) with weak affinity.[1][2] Upon exposure to light, the compound undergoes a photochemical reaction, leading to the formation of a covalent bond with the receptor.[1][2] Crystallographic studies of a close analog, IV703, revealed that this covalent modification occurs at the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α to its receptor.[1][3] This irreversible modification effectively blocks the binding of TNF-α, thereby inhibiting the downstream signaling cascade that leads to inflammation.
The TNF-α signaling pathway is a critical component of the inflammatory response. The binding of trimeric TNF-α to TNFRc1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB. This process is mediated by the phosphorylation and subsequent degradation of the inhibitory protein IκB. The inhibition of IκB phosphorylation by this compound demonstrates its ability to block this key inflammatory pathway at a cellular level.[1][3]
Figure 1: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The discovery and characterization of this compound involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.
TNF-α/TNFRc1 Binding Assay
This assay is designed to measure the ability of a test compound to inhibit the binding of TNF-α to its receptor, TNFRc1. A common format for this type of assay is a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Objective: To determine the IC₅₀ value of this compound for the inhibition of the TNF-α/TNFRc1 interaction.
-
Principle: Tagged recombinant human TNF-α and TNFRc1 are used. When in close proximity, an HTRF signal is generated. A compound that disrupts this interaction will lead to a decrease in the HTRF signal.
-
Materials:
-
Recombinant human TNF-α (tagged, e.g., with a 6X-His tag)
-
Recombinant human TNFRc1 (tagged, e.g., with a FLAG-tag)
-
HTRF detection reagents (e.g., anti-6X-His-Europium and anti-FLAG-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a fixed concentration of tagged TNF-α and tagged TNFRc1 to each well.
-
Add the HTRF detection reagents to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
For photochemical activation, expose the plate to a controlled light source for a defined period.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value.
-
IκB Phosphorylation Cellular Assay
This assay measures the functional consequence of TNF-α signaling inhibition within a cell by quantifying the phosphorylation of IκB.
-
Objective: To determine the IC₅₀ value of this compound for the inhibition of TNF-α-induced IκB phosphorylation in a cellular context.
-
Principle: Upon stimulation with TNF-α, the IKK complex phosphorylates IκB. This phosphorylated form can be detected using a specific antibody, typically in a Western blot or a cell-based ELISA format.
-
Materials:
-
Ramos cells (or another suitable cell line expressing TNFRc1)
-
Cell culture medium
-
Recombinant human TNF-α
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibody specific for phosphorylated IκB (p-IκB)
-
Primary antibody for total IκB or a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed Ramos cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TNF-α for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-IκB.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Densitometry is used to quantify the band intensities. The ratio of p-IκB to a loading control is calculated and plotted against the compound concentration to determine the IC₅₀.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the compound on the cells used in the functional assays.
-
Objective: To determine if this compound exhibits cytotoxic effects at the concentrations used in the activity assays.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Ramos cells
-
Cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed Ramos cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells and incubate for a period that reflects the duration of the functional assays (e.g., 24 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Discovery and Characterization Workflow
The discovery of this compound followed a logical progression from initial screening to detailed characterization.
Figure 2: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of the TNF-α-TNFRc1 interaction with a unique light-dependent covalent mechanism of action. The data presented in this whitepaper highlight its potential as a valuable research tool for studying TNF-α signaling and as a starting point for the rational design of non-photoreactive, small molecule inhibitors of this critical inflammatory pathway. The detailed experimental protocols provided herein offer a guide for researchers seeking to replicate or build upon these findings in the ongoing effort to develop novel therapeutics for TNF-α-mediated diseases.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of IW927 with TNFR1
This technical guide provides a comprehensive overview of the binding characteristics of IW927, a small molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound in relation to TNFR1.
Table 1: Binding Affinity of this compound to TNFR1
| Parameter | Value | Conditions | Method |
| Dissociation Constant (Kd) | 40-100 μM | Reversible binding in the absence of light | Not explicitly stated, likely Surface Plasmon Resonance (SPR) or similar biophysical assay.[1] |
| Binding Nature | Covalent | Upon photochemical reaction | Not applicable |
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Assay |
| IC50 | 50 nM | Disruption of TNF-α binding to TNFRc1[1][2] |
| IC50 | 600 nM | Inhibition of TNF-α-stimulated IκB phosphorylation in Ramos cells[1][2] |
Experimental Protocols
While the precise, detailed experimental protocol for the determination of this compound's binding affinity to TNFR1 is not publicly available, a representative methodology based on Surface Plasmon Resonance (SPR) is described below. SPR is a standard and powerful technique for label-free, real-time analysis of biomolecular interactions.[3][4][5]
Protocol: Determination of this compound-TNFR1 Binding Affinity using Surface Plasmon Resonance (SPR)
1. Materials and Reagents:
-
Recombinant human TNFR1 (extracellular domain)
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)
-
This compound dilution series in running buffer
2. Experimental Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human TNFR1 onto the sensor surface via amine coupling by injecting a solution of the protein in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The target immobilization level should be optimized to minimize mass transport limitations.
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of TNFR1, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer. A suitable concentration range would typically span at least two orders of magnitude around the expected Kd (e.g., from 1 µM to 500 µM). A blank (running buffer only) injection should also be included.
-
Inject the this compound solutions over the TNFR1-immobilized and reference flow cells at a constant flow rate. The association phase is monitored in real-time.
-
Following the association phase, switch back to the running buffer to monitor the dissociation of the this compound from the TNFR1 surface.
-
Between each this compound injection, the sensor surface may need to be regenerated to remove any bound analyte. The regeneration conditions (e.g., a short pulse of a low pH buffer or a high salt concentration) must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
All binding experiments should be performed in the dark to prevent the photochemical covalent modification of the receptor by this compound.[1][2]
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the blank injection.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff / kon). Alternatively, the Kd can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the concentration of this compound.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway involving TNFR1 and a generalized workflow for the experimental protocol described above.
Caption: TNFR1 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to Photochemical Inhibitors of Tumor Necrosis Factor-Alpha (TNF-α)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel class of photochemical inhibitors targeting the interaction between Tumor Necrosis Factor-Alpha (TNF-α) and its receptor, TNFRc1. This document details their mechanism of action, quantitative data, experimental protocols, and the key signaling pathways involved.
Introduction to Photochemical Inhibition of TNF-α
Tumor Necrosis Factor-Alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. While biologic drugs that sequester TNF-α have shown significant clinical success, the development of small-molecule inhibitors has been challenging. A promising strategy that has emerged is the use of "photochemically enhanced" inhibitors. These molecules exhibit a dual mechanism of action: they initially bind reversibly to the TNF receptor 1 (TNFRc1) with modest affinity and can be subsequently triggered by light to form a covalent bond with the receptor, leading to potent and irreversible inhibition. This approach offers the potential for spatiotemporal control of TNF-α inhibition, minimizing systemic side effects.
This guide focuses on a series of N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, exemplified by the compounds IW927 and its analog IV703, which have been identified as potent photochemical inhibitors of the TNF-α-TNFRc1 interaction.[1][2]
Mechanism of Action
The photochemical inhibitors of TNF-α operate through a two-step mechanism. In the absence of light, these compounds bind reversibly to a pocket on the surface of TNFRc1.[1][2] This initial binding is characterized by a relatively low affinity. Upon exposure to light, a photochemical reaction is initiated, leading to the formation of a covalent bond between the inhibitor and the receptor.[1][2] Crystallographic studies of the analog IV703 in complex with TNFRc1 have revealed that one of the aromatic rings of the inhibitor becomes covalently linked to the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α to its receptor.[2] This light-induced covalent modification results in a potent and irreversible inhibition of TNF-α binding to TNFRc1.
dot
Caption: Mechanism of photochemical inhibition of TNF-α.
Quantitative Data
The inhibitory potency of these photochemical compounds has been quantified through various in vitro assays. The key data for the lead compound, this compound, are summarized in the table below.
| Compound | Assay | IC50 / Kd | Conditions |
| This compound | TNF-α-TNFRc1 Binding Inhibition | 50 nM | With light exposure |
| This compound | TNF-α-TNFRc1 Reversible Binding | 40-100 μM | In the dark |
| This compound | TNF-stimulated IκB Phosphorylation | 600 nM | In Ramos cells |
| IV703 | Inhibition of TNF-stimulated IL-6 and IL-8 production | Effective in 24-h assay | In Ramos cells |
Experimental Protocols
General Synthesis of N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones
The core structure of the photochemical inhibitors can be synthesized via a Knoevenagel condensation. A general protocol is provided below. The specific synthesis of this compound and IV703 would follow a similar procedure with appropriate starting materials, as would have been detailed in the supplementary information of Carter et al. (2001).[3]
Materials:
-
Appropriate N-alkyl-2-thioxo-1,3-thiazolidin-4-one
-
Appropriate arylaldehyde
-
Piperidine (B6355638) or sodium acetate (B1210297) (as catalyst)
-
Acetic acid or ethanol (B145695) (as solvent)
Procedure:
-
Dissolve the N-alkyl-2-thioxo-1,3-thiazolidin-4-one and the arylaldehyde in a suitable solvent (e.g., acetic acid or ethanol).
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent to remove impurities.
-
Further purify the product by recrystallization or column chromatography.
dot
Caption: General workflow for inhibitor synthesis.
Photochemical Activation
The specific conditions for photochemical activation of this compound and IV703 were not explicitly detailed in the primary literature available. However, the photochemical enhancement of binding suggests the use of a light source that can be absorbed by the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chromophore. This typically involves irradiation with UV or visible light.
General Protocol:
-
Prepare a solution of the photochemical inhibitor in a suitable buffer.
-
Add the target protein (e.g., TNFRc1).
-
Expose the solution to a light source of a specific wavelength (e.g., using a UV lamp or a specific wavelength LED array) for a defined period. The optimal wavelength and duration would need to be determined empirically for each compound.
-
The photochemical reaction is typically rapid, with covalent bond formation occurring within minutes.[1]
TNF-α-TNFRc1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a modern, high-throughput method for measuring the inhibition of the TNF-α-TNFRc1 interaction.
Materials:
-
HTRF Human TNF-α / TNFR1 Binding Kit (containing Tag1-TNF-α, Tag2-TNFR1, and HTRF detection reagents)
-
Test compounds (e.g., this compound)
-
Assay buffer
-
384-well low volume white plates
Procedure:
-
Dispense test compounds at various concentrations into the wells of the 384-well plate.
-
Add Tag1-TNF-α and Tag2-TNFR1 proteins to the wells.
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-Tag1 antibody and XL665-labeled anti-Tag2 antibody).
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.
IκBα Phosphorylation Assay (Western Blot)
This assay measures the inhibition of TNF-α-induced phosphorylation of IκBα, a key step in the NF-κB signaling pathway.
Materials:
-
Ramos cells (or other suitable cell line)
-
Recombinant human TNF-α
-
Test compounds (e.g., this compound)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα and anti-total-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells in appropriate culture plates.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with recombinant human TNF-α for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of IκBα phosphorylation.
Signaling Pathway
TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. This process involves the recruitment of adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The photochemical inhibitors, by blocking the initial binding of TNF-α to TNFR1, prevent the initiation of this entire downstream signaling cascade.
dot
Caption: TNF-α signaling pathway and point of inhibition.
Conclusion
Photochemical inhibitors of TNF-α represent a novel and promising therapeutic strategy. Their unique mechanism of action, combining reversible binding with light-activated covalent inhibition, offers the potential for highly targeted and controlled therapeutic intervention in inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a foundation for researchers and drug developers to further explore and develop this exciting class of compounds. Further research into optimizing the photochemical properties and in vivo efficacy of these inhibitors is warranted to translate their potential into clinical applications.
References
The Intricacies of IW927: A Technical Guide to a Photochemically Enhanced TNF-α Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of IW927, a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) interaction with its receptor, TNFRc1. This document details the compound's structure, chemical properties, and unique mechanism of action, with a focus on its photochemically enhanced binding characteristics. It is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.
Core Compound Properties
This compound is a small molecule inhibitor belonging to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one | [3] |
| CAS Number | 389142-48-7 | [3] |
| Chemical Formula | C₂₂H₂₃N₃O₃S₂ | [3] |
| Molecular Weight | 441.56 g/mol | [3] |
| Exact Mass | 441.1181 | [3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry and dark environment. | [3] |
Mechanism of Action: A Photochemically Enhanced Interaction
This compound exhibits a novel, "photochemically enhanced" mechanism of action to antagonize the TNF-α/TNFRc1 interaction.[1][4][5] This process can be understood as a two-step mechanism:
-
Reversible Binding: In the absence of light, this compound binds to TNFRc1 reversibly with a relatively weak affinity.[1][4] This initial, non-covalent interaction positions the molecule at the binding site.
-
Photochemical Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[1][4] This irreversible binding potently disrupts the interaction between TNF-α and its receptor. A crystal structure of a close analog of this compound, IV703, bound to TNFRc1 revealed that one of the aromatic rings of the inhibitor forms a covalent link with the main-chain nitrogen of Ala-62, a residue known to be involved in TNF-α binding.[1]
This light-dependent covalent modification leads to a significant increase in the inhibitory potency of this compound.
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of the TNF-α/TNFRc1 signaling pathway. Its biological activity has been characterized through various in vitro assays.
| Assay | IC₅₀ | Cell Line | Conditions | Reference |
| Inhibition of TNF-α binding to TNFRc1 | 50 nM | - | In the presence of light | [1][2] |
| Inhibition of TNF-stimulated Iκ-B phosphorylation | 600 nM | Ramos | - | [1][2] |
| Binding Affinity (Kd) to TNFRc1 (in the dark) | 40-100 µM | - | Reversible binding | [4] |
| Cytotoxicity | > 100 µM | Ramos | 24-hour exposure | [1][4] |
This compound demonstrates remarkable selectivity for TNFRc1. It does not show any detectable binding to the related cytokine receptors TNFRc2 or CD40, highlighting its specific mode of action.[1][4]
Signaling Pathway Interference
TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. This process involves the recruitment of adaptor proteins such as TRADD and TRAF2, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound, by blocking the initial binding of TNF-α to TNFRc1, effectively inhibits this entire downstream signaling pathway, as evidenced by its potent inhibition of Iκ-B phosphorylation.[1]
Caption: TNFR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are based on the methodologies described in the primary literature.
Inhibition of TNF-α Binding to TNFRc1 (ELISA-based)
This assay quantifies the ability of this compound to block the binding of TNF-α to its receptor.
-
Plate Coating: Coat 96-well microplates with a soluble form of monomeric TNFRc1 and incubate overnight at 4°C.
-
Washing: Wash the plates multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of this compound (in a suitable solvent like DMSO, with final concentrations typically not exceeding 1%) to the wells.
-
Photochemical Activation (if applicable): For light-dependent studies, expose the microplate to a UV light source (e.g., 365 nm) for a defined period. The exact setup would involve a controlled distance and intensity of the light source. A typical laboratory UV lamp for photochemistry would be used, ensuring even illumination across the plate. For dark conditions, the plate should be shielded from light.
-
Ligand Addition: Add a labeled form of TNF-α (e.g., biotinylated or europium-labeled TNF-α) to the wells and incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for binding.
-
Washing: Wash the plates to remove unbound TNF-α.
-
Detection:
-
For biotinylated TNF-α, add streptavidin-HRP conjugate, incubate, wash, and then add a chromogenic substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
For europium-labeled TNF-α, measure the time-resolved fluorescence.
-
-
Data Analysis: Calculate the percent inhibition of TNF-α binding at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the TNF-α binding inhibition assay.
Inhibition of TNF-stimulated Iκ-B Phosphorylation (Western Blot)
This cell-based assay determines the functional consequence of this compound's inhibition of TNF-α binding.
-
Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media.
-
Compound Pre-incubation: Pre-incubate the Ramos cells with varying concentrations of this compound in serum-free media for a short period (e.g., 15 minutes) at room temperature.
-
TNF-α Stimulation: Add recombinant human TNF-α (e.g., 2 ng/mL) to the cell suspension and incubate for a short duration (e.g., 5 minutes) at 37°C to stimulate the signaling pathway.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for phosphorylated Iκ-B.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities for phosphorylated Iκ-B and normalize to a loading control (e.g., total Iκ-B or a housekeeping protein like GAPDH). Calculate the percent inhibition of Iκ-B phosphorylation at each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound represents a significant development in the quest for small-molecule inhibitors of the TNF-α/TNFRc1 interaction. Its unique photochemically enhanced mechanism of action, involving an initial reversible binding followed by light-induced covalent modification, provides a powerful tool for dissecting the TNF-α signaling pathway and offers a basis for the rational design of novel, non-photoreactive inhibitors. The high potency and selectivity of this compound make it a valuable pharmacological probe for studying the roles of TNF-α in various physiological and pathological processes. This guide provides a foundational understanding of this compound for researchers aiming to leverage its properties in their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding and crosslinking of 125I-labeled recombinant human tumor necrosis factor to cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelight.com [noblelight.com]
- 4. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asynt.com [asynt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to IW927 (CAS Number: 389142-48-7)
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This document consolidates key data, experimental methodologies, and elucidates the underlying signaling pathways.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 389142-48-7 |
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.57 g/mol |
| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one |
Mechanism of Action
This compound is characterized as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[1] It operates through a dual mechanism:
-
Reversible Binding: In the absence of light, this compound binds reversibly to the type-1 TNF receptor (TNFRc1) with a weak affinity.[1][2]
-
Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction, leading to the covalent modification of TNFRc1.[1][2] This irreversible binding potently blocks the binding of TNF-α.
A study on a close analog, IV703, revealed that the covalent linkage occurs at the main-chain nitrogen of Ala-62, a residue implicated in TNF-α binding.[2] This light-dependent covalent modification provides a powerful tool for studying the TNF-α signaling pathway.
Quantitative Pharmacological Data
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Assay/Cell Line |
| IC50 (TNF-α - TNFRc1 Binding) | 50 nM | Not specified |
| IC50 (TNF-α-induced IκB Phosphorylation) | 600 nM | Ramos cells |
| Kd (Reversible Binding Affinity) | 40-100 μM | Not specified |
| Cytotoxicity | No cytotoxicity observed up to 100 μM | Ramos cells |
Specificity and Selectivity
This compound demonstrates selectivity for TNFRc1. It does not exhibit detectable binding to the related cytokine receptors TNFRc2 or CD40, highlighting its specific inhibitory profile.[1][2]
Signaling Pathway
This compound exerts its inhibitory effects by disrupting the canonical TNF-α signaling pathway, which is a central mediator of inflammation.[3] The binding of TNF-α to TNFR1 typically initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A critical step in this process is the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). By blocking the TNF-α-TNFR1 interaction, this compound prevents the downstream phosphorylation of IκB, thereby inhibiting the activation of NF-κB and the expression of pro-inflammatory genes.[1][2]
Caption: Inhibition of the TNF-α/NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the methodologies used in the characterization of this compound.
This assay measures the ability of a compound to inhibit the TNF-α-induced phosphorylation of Iκ-B in a cellular context.
Caption: Workflow for the Iκ-B phosphorylation assay.
Materials:
-
Ramos cells
-
Serum-free RPMI medium 1640
-
Recombinant human TNF-α
-
Ice-cold lysis buffer (10 mM Tris, pH 7.2/150 mM NaCl/1% Triton X-100/1% sodium deoxycholate/0.1% SDS/1 mM PMSF/50 mM sodium fluoride/1 mM sodium orthovanadate/50 μg/ml aprotinin/50 μg/ml leupeptin)
Procedure:
-
Pre-incubate 2 x 10^6 Ramos cells in 0.5 ml of serum-free RPMI medium 1640 with the desired concentration of this compound for 15 minutes at room temperature.
-
Add 2 ng/ml of recombinant human TNF-α.
-
Incubate the samples for 5 minutes at 37°C.
-
Centrifuge for 10 seconds at 10,000 rpm (8,000 x g).
-
Resuspend the cell pellet in 50 μl of ice-cold lysis buffer.
-
Pellet the cell debris by centrifugation at 14,000 rpm (16,000 x g) for 5 minutes.
-
The resulting supernatant can be analyzed for phosphorylated Iκ-B levels, typically by Western blotting or ELISA.
This assay quantifies the inhibition of TNF-α binding to its receptor in a cell-free system.
Materials:
-
Membranes from Chinese hamster ovary (CHO) cells stably transfected with a C-terminal tail deletion mutant of TNFRc1 (iTNFRc1).
-
Europium-labeled TNF-α (Eu-TNF-α).
-
Assay plates.
Procedure:
-
Coat assay plates overnight with 10 ng of TNFRc1-CHO membranes per well.
-
Wash the plates to remove unbound membranes.
-
Add varying concentrations of this compound to the wells.
-
Add Eu-TNF-α to a final concentration of 1 nM.
-
Incubate to allow binding.
-
Wash the plates to remove unbound Eu-TNF-α.
-
Measure the remaining europium fluorescence to determine the extent of TNF-α binding.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety practices should be followed. Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[4]
Storage:
-
Powder: -20°C for up to 3 years.[4]
-
In solvent: -80°C for up to 6 months, or -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[1]
Conclusion
This compound is a valuable research tool for investigating the TNF-α signaling pathway. Its unique photochemical mechanism of action allows for precise, light-inducible inhibition of the TNF-α-TNFR1 interaction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. The selectivity of this compound for TNFRc1 makes it a particularly useful probe for dissecting the specific roles of this receptor in various physiological and pathological processes.
References
An In-depth Technical Guide to IW927: A Photochemically Enhanced Inhibitor of TNF-α/TNFR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IW927, a novel small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.
Core Molecular Data
This compound is a potent and selective antagonist of the TNF-α/TNFRc1 interaction.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C22H23N3O3S2 | [1] |
| Molecular Weight | 441.56 g/mol | [1] |
| Exact Mass | 441.1181 | [1] |
| CAS Number | 389142-48-7 | [1] |
| Appearance | Yellow to orange solid | [2][3] |
Mechanism of Action
This compound functions as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[2][3] In the absence of light, this compound binds reversibly to TNFRc1 with a weak affinity (Kd = 40-100 μM).[2][3] However, upon exposure to light, it forms an irreversible covalent bond with the receptor. This unique mechanism allows for precise control over its inhibitory activity.
A study involving a close analog of this compound, IV703, revealed that the inhibitor covalently links to the main-chain nitrogen of Ala-62 on TNFRc1, a residue known to be critical for TNF-α binding. This covalent modification effectively blocks the binding of TNF-α to its receptor, thereby inhibiting downstream signaling.
Signaling Pathway Inhibition
TNF-α is a pro-inflammatory cytokine that, upon binding to TNFR1, initiates a signaling cascade that can lead to inflammation, apoptosis, or cell survival through the activation of transcription factors like NF-κB and AP-1. This compound's blockade of the initial TNF-α/TNFR1 interaction prevents the initiation of these downstream pathways.
Inhibition of NF-κB Activation
The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins, which in turn activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. This compound has been shown to disrupt TNF-α-induced IκB phosphorylation with an IC50 value of 600 nM, demonstrating its efficacy in suppressing this key inflammatory pathway.[2][3]
References
An In-depth Technical Guide to the Photochemical Properties of IW927
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical properties of IW927, a potent and selective inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1. This compound belongs to a class of "photochemically enhanced" inhibitors, exhibiting a unique mechanism of action that is dependent on light. This document details its binding characteristics, the underlying photochemical reaction, and the associated signaling pathways. It also provides experimental protocols for key assays related to its characterization.
Core Photochemical and Biological Properties
This compound is a small molecule antagonist of the TNF-α-TNFRc1 protein-protein interaction.[1] Its inhibitory activity is significantly enhanced by exposure to light. In the absence of light, this compound binds to TNFRc1 reversibly and with weak affinity.[1] However, upon photoactivation, it forms a stable, covalent bond with the receptor, leading to potent and irreversible inhibition.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in both binding and cell-based functional assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | Inhibition of Eu-TNF-α binding to coated TNFRc1 | [1] |
| IC50 (Iκ-B Phosphorylation) | 600 nM | Inhibition of TNF-stimulated Iκ-B phosphorylation in Ramos cells | [1] |
| Reversible Binding Affinity (Kd) | ~ 40-100 μM | In light-excluded conditions | [1] |
| Cytotoxicity | No significant cytotoxicity up to 100 μM | In Ramos cells | [1] |
| Receptor Selectivity | >2000-fold for TNFRc1 vs. TNFRc2 and CD40 | --- |
Mechanism of Photochemical Enhancement
The photochemical enhancement of this compound's inhibitory activity is a key feature that distinguishes it from traditional reversible inhibitors. The process can be understood as a two-step mechanism:
-
Reversible Binding: In the dark, this compound binds to a pocket on the TNFRc1 surface. This interaction is reversible and characterized by a relatively low affinity.[1]
-
Photochemical Covalent Modification: Upon exposure to light, a photochemical reaction is initiated. This reaction leads to the formation of a covalent bond between the inhibitor and the receptor. A crystal structure of a close analog of this compound, IV703, bound to TNFRc1 revealed that one of the aromatic rings of the inhibitor was covalently linked to the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α.[1]
This light-induced covalent modification effectively traps the inhibitor at its binding site, leading to a potent and long-lasting inhibition of TNFRc1 signaling.
Caption: Mechanism of this compound's photochemically enhanced binding to TNFRc1.
Impact on TNF-α Signaling Pathway
TNF-α binding to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammation. This compound, by blocking the binding of TNF-α to TNFRc1, effectively inhibits this downstream signaling.
The binding of TNF-α to TNFR1 triggers the recruitment of several adaptor proteins, including TRADD (TNFR-associated death domain), which in turn recruits TRAF2 (TNF receptor-associated factor 2) and RIPK1 (receptor-interacting serine/threonine-protein kinase 1). This complex then activates the IKK (IκB kinase) complex, which phosphorylates IκB proteins. The phosphorylation of IκB leads to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: this compound inhibits the TNF-α signaling pathway by blocking ligand binding to TNFRc1.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the photochemical and biological properties of this compound, based on the available literature.
TNF-α/TNFRc1 Binding Assay (ELISA-based)
This assay is used to determine the IC50 of this compound for the inhibition of TNF-α binding to TNFRc1.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFRc1
-
Europium-labeled TNF-α (Eu-TNF-α)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1 overnight at 4°C.
-
Washing: Wash the wells three times with PBS to remove unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. For light-dependent experiments, perform this and subsequent steps under controlled light conditions (e.g., ambient laboratory light or a specific light source) and in parallel under dark conditions (e.g., plates covered with aluminum foil).
-
Ligand Addition: Add a constant concentration of Eu-TNF-α to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for binding.
-
Washing: Wash the wells three times with PBS to remove unbound Eu-TNF-α.
-
Detection: Add an enhancement solution and read the time-resolved fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Iκ-B Phosphorylation Assay (Western Blot)
This cell-based assay is used to determine the functional consequence of TNFRc1 inhibition by this compound.
Materials:
-
Ramos cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Iκ-B, anti-total-Iκ-B, anti-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture Ramos cells to the desired density.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) under controlled light and dark conditions.
-
Stimulation: Stimulate the cells with a constant concentration of TNF-α for a short period (e.g., 15 minutes) to induce Iκ-B phosphorylation.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Iκ-B.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Iκ-B and normalize to a loading control. Determine the IC50 value for the inhibition of Iκ-B phosphorylation.
Caption: Workflow for determining the binding and functional IC50 values of this compound.
Summary and Future Directions
This compound represents a novel class of photochemically enhanced inhibitors with potent activity against the TNF-α/TNFRc1 interaction. Its unique light-dependent mechanism of action offers potential advantages for targeted therapies where localized activity is desired. Further research into the specific photochemical properties of this compound, such as its absorption spectrum and quantum yield of the photochemical reaction, would provide a more complete understanding of its mechanism and could aid in the design of next-generation photoactivatable drugs. The detailed experimental protocols provided in this guide serve as a foundation for researchers interested in exploring the fascinating properties of this compound and related compounds.
References
The Target Specificity and Selectivity of IW927: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IW927 is a novel, photochemically-enhanced small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This interaction is a cornerstone of inflammatory signaling pathways implicated in a multitude of autoimmune diseases. Understanding the precise target specificity and selectivity of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of this compound's molecular interactions, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.
Core Target and Mechanism of Action
This compound exerts its inhibitory effect by directly engaging with the type-1 TNF receptor (TNFRc1 or TNFR1). Its mechanism is unique, involving a two-step process. Initially, this compound binds to TNFR1 reversibly with a weak affinity. Upon exposure to light, the molecule undergoes a photochemical reaction, leading to the formation of an irreversible covalent bond with the receptor.[1][2] This covalent modification occurs at a specific residue, Alanine-62 (Ala-62), located within the TNF-α binding site on TNFR1.[2] By covalently modifying this critical residue, this compound effectively blocks the binding of TNF-α, thereby inhibiting the downstream inflammatory signaling cascade.
Quantitative Analysis of Target Interaction
The potency and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Description | Value | Assay Type | Reference |
| IC50 | Concentration of this compound required to inhibit 50% of TNF-α binding to TNFR1. | 50 nM | Biochemical Binding Assay | [1][2] |
| IC50 | Concentration of this compound required to inhibit 50% of TNF-α-induced IκB phosphorylation in Ramos cells. | 600 nM | Cellular Assay (Western Blot) | [1][2] |
Table 2: Binding Affinity of this compound to TNFR1
| Parameter | Description | Value | Method | Reference |
| Kd | Dissociation constant for the reversible binding of this compound to TNFR1 in the absence of light. | 40-100 µM | Not specified | [1][2] |
Selectivity Profile
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. This compound has demonstrated a high degree of selectivity for TNFR1 over other related cytokine receptors.
Table 3: Selectivity of this compound
| Target | Description | Binding Observed | Reference |
| TNFRc1 (TNFR1) | Primary target | Yes | [1][2] |
| TNFRc2 (TNFR2) | Closely related TNF receptor | No detectable binding | [1][2] |
| CD40 | Member of the TNF receptor superfamily | No detectable binding | [1][2] |
Signaling Pathway Inhibition
By blocking the TNF-α/TNFR1 interaction, this compound effectively curtails the activation of downstream signaling pathways, most notably the NF-κB pathway. The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and initiate the expression of pro-inflammatory genes. This compound's inhibition of IκB phosphorylation demonstrates its ability to interrupt this critical inflammatory cascade.
Caption: this compound inhibits the TNF-α/TNFR1 signaling cascade.
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments used to characterize the target specificity and selectivity of this compound.
TNF-α/TNFR1 Binding Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the ability of a compound to disrupt the interaction between TNF-α and TNFR1.
Materials:
-
Tagged human TNFR1 (e.g., 6xHis-tagged)
-
Tagged human TNF-α (e.g., Flag-tagged)
-
Anti-tag donor fluorophore antibody (e.g., Anti-6xHis-Europium Cryptate)
-
Anti-tag acceptor fluorophore antibody (e.g., Anti-Flag-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a pre-mixed solution of tagged TNFR1 and tagged TNF-α in assay buffer to each well.
-
Add 4 µL of a pre-mixed solution of the donor and acceptor antibodies in assay buffer to each well.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the this compound concentration to determine the IC50 value.
Caption: Workflow for the HTRF-based TNF-α/TNFR1 binding assay.
IκB Phosphorylation Cellular Assay (Western Blot)
This assay determines the effect of this compound on the TNF-α-induced phosphorylation of IκB in a cellular context.
Materials:
-
Ramos cells (or other suitable cell line expressing TNFR1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human TNF-α
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Ramos cells in a 6-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a final concentration of 10 ng/mL TNF-α for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as loading controls.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.
Caption: Workflow for assessing IκB phosphorylation via Western blot.
Conclusion
This compound is a highly specific and selective inhibitor of the TNF-α/TNFR1 interaction. Its unique photochemical mechanism of action, which results in an irreversible covalent bond with Ala-62 of TNFR1, provides potent and targeted inhibition of this key inflammatory pathway. The quantitative data clearly demonstrate its efficacy at both the biochemical and cellular levels, with a notable lack of interaction with related receptors such as TNFR2 and CD40. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other potential inhibitors of the TNF-α/TNFR1 axis. These findings underscore the potential of this compound as a valuable research tool and a promising starting point for the development of novel anti-inflammatory therapeutics.
References
The Role of IW927 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IW927 is a small molecule inhibitor that plays a significant role in inflammation research by specifically targeting the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. By disrupting this key signaling pathway, this compound effectively mitigates downstream inflammatory responses, including the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its anti-inflammatory effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a photochemically-enhanced small molecule designed to inhibit the interaction between TNF-α and its primary signaling receptor, TNFR1.[1] This interaction is a critical initiating step in many inflammatory cascades. Unlike broad-spectrum anti-inflammatory agents, this compound offers a targeted approach by specifically preventing the binding of TNF-α to TNFR1, thereby inhibiting the subsequent recruitment of downstream signaling proteins and the activation of pro-inflammatory transcription factors like NF-κB.[1]
The binding of TNF-α to TNFR1 is a pivotal event in the inflammatory process, leading to the activation of signaling pathways that regulate cell survival, apoptosis, and inflammation. By blocking this initial step, this compound effectively suppresses the inflammatory cascade at its origin.
Quantitative Data on the Anti-inflammatory Efficacy of this compound
The anti-inflammatory properties of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) that demonstrate its potency.
| Parameter | Value | Description | Reference |
| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | Concentration of this compound required to inhibit 50% of TNF-α binding to the TNFR1 ectodomain (TNFRc1). | [1] |
| IC50 (IκB Phosphorylation) | 600 nM | Concentration of this compound required to inhibit 50% of TNF-α-induced phosphorylation of IκB, a key step in NF-κB activation. | [1] |
| Kd (TNFRc1 Binding) | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1, indicating a weak initial affinity before photochemical enhancement. | [1] |
Signaling Pathway of TNF-α-TNFR1 and this compound Intervention
The primary mechanism of action of this compound is the disruption of the TNF-α-TNFR1 signaling cascade, which ultimately prevents the activation of the NF-κB pathway. A diagram of this pathway is presented below.
Detailed Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments.
TNF-α/TNFR1 Binding Assay
This protocol describes a competitive binding assay to quantify the ability of this compound to inhibit the interaction between TNF-α and TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
High-binding 96-well microplates
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of TNFR1-Fc at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of each this compound dilution to the wells.
-
TNF-α Addition: Add 50 µL of biotinylated TNF-α (at a concentration predetermined to be in the linear range of the assay) to each well.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of HRP-conjugated streptavidin diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol details the measurement of NF-κB activation in response to TNF-α and its inhibition by this compound using a luciferase reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α at a final concentration of 10 ng/mL. Include a vehicle control (no TNF-α) and a positive control (TNF-α alone).
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Acquisition: Read the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the percent inhibition of TNF-α-induced NF-κB activation for each this compound concentration and determine the IC50 value.
Western Blot for IκBα Phosphorylation
This protocol describes the detection of phosphorylated IκBα in cell lysates by Western blotting to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium
-
This compound
-
LPS (Lipopolysaccharide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-IκBα
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with desired concentrations of this compound for 1 hour. Stimulate with LPS (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total IκBα to confirm equal protein loading.
In Vivo Mouse Model of LPS-Induced Endotoxemia
This protocol outlines a common in vivo model to assess the anti-inflammatory efficacy of this compound in a systemic inflammation model.
Materials:
-
BALB/c mice (8-10 weeks old)
-
This compound
-
LPS from E. coli
-
Sterile saline
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide mice into groups (e.g., vehicle control, LPS + vehicle, LPS + this compound at different doses).
-
This compound Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before LPS challenge.
-
LPS Challenge: Induce endotoxemia by intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2 hours for peak TNF-α), collect blood via cardiac puncture.
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups to evaluate the in vivo anti-inflammatory effect of this compound.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
IW927: A Technical Guide for Investigating TNF Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IW927, a potent and specific tool for the study of Tumor Necrosis Factor (TNF) signaling. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, enabling researchers to effectively utilize this compound in their studies of TNF-α-mediated cellular processes.
Introduction to this compound
This compound is a photochemically enhanced small molecule inhibitor that specifically targets the interaction between TNF-α and its receptor, TNFR1.[1][2] Its unique mechanism of action, involving light-induced covalent modification, offers a powerful method for irreversibly blocking a key inflammatory pathway. This specificity and potency make this compound an invaluable tool for dissecting the complexities of TNF signaling in various cellular contexts.
Mechanism of Action
This compound operates through a two-step mechanism. Initially, it binds reversibly to TNFR1 with a modest affinity.[1] Upon exposure to light, a photochemical reaction occurs, leading to the formation of a covalent bond between this compound and the TNFR1 protein. This irreversible modification effectively blocks the binding of TNF-α to its receptor, thereby inhibiting downstream signaling cascades. A close analog of this compound, IV703, has been shown to covalently link to the main-chain nitrogen of Ala-62 within the TNF-α binding site on TNFR1.[1]
Below is a diagram illustrating the mechanism of this compound-mediated inhibition of TNF signaling.
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TNF-α/TNFR1 Binding) | - | 50 nM | [1][2] |
| Kd (Reversible Binding to TNFR1) | - | 40-100 µM | [1] |
| IC50 (IκB Phosphorylation Inhibition) | Ramos | 600 nM | [1] |
Table 2: Specificity and Cytotoxicity of this compound
| Parameter | Assay | Result | Reference |
| Binding to TNFR2 | Binding Assay | No detectable binding | [1] |
| Binding to CD40 | Binding Assay | No detectable binding | [1] |
| Cytotoxicity | Ramos Cells | No cytotoxicity up to 100 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
TNF-α/TNFR1 Binding Assay
This protocol is based on the methods described in the foundational study of this compound.
Objective: To determine the inhibitory effect of this compound on the binding of TNF-α to TNFR1.
Materials:
-
Recombinant human TNFR1-Fc chimera
-
Europium-labeled human TNF-α (Eu-TNF-α)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplates (e.g., black, high-binding)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coat the wells of a 96-well microplate with TNFR1-Fc overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound receptor.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature, either in the presence or absence of a light source, depending on the experimental goal.
-
Add Eu-TNF-α to each well at a final concentration near its Kd for TNFR1.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound Eu-TNF-α.
-
Add enhancement solution and read the time-resolved fluorescence on a compatible plate reader.
-
Calculate the percent inhibition of Eu-TNF-α binding at each this compound concentration and determine the IC50 value.
Inhibition of IκB Phosphorylation in Ramos Cells
This protocol outlines a method to assess the functional consequence of TNFR1 inhibition by this compound on downstream signaling.
Objective: To measure the inhibition of TNF-α-induced IκB phosphorylation by this compound in a cellular context.
Materials:
-
Ramos cells
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IκBα, anti-total-IκBα, and a suitable secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IκBα and total IκBα.
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
-
Calculate the percent inhibition of IκB phosphorylation at each this compound concentration and determine the IC50 value.
Photochemical Cross-Linking Protocol
This procedure is essential for achieving the irreversible inhibitory effect of this compound.
Objective: To induce the covalent binding of this compound to TNFR1.
Materials:
-
This compound
-
TNFR1-expressing cells or purified TNFR1 protein
-
A suitable light source (e.g., a UV lamp with a specific wavelength or a broad-spectrum light source). The original publication does not specify the exact wavelength, so empirical determination may be necessary. A standard laboratory UV transilluminator or a high-intensity lamp can be considered.
-
Reaction buffer compatible with the biological sample.
Procedure:
-
Incubate the biological sample (cells or protein) with the desired concentration of this compound in the dark for a sufficient time to allow for reversible binding (e.g., 30 minutes).
-
Expose the sample to the light source for a defined period. The duration of exposure will need to be optimized depending on the light intensity and the desired level of cross-linking. Start with short exposure times (e.g., 1-5 minutes) and assess the effect.
-
After light exposure, the covalent modification is complete. The sample can then be used for downstream applications, such as washing away unbound inhibitor and assessing the irreversible blockade of TNF-α binding or signaling.
In Vivo Studies
Based on publicly available literature, there is limited information on the in vivo efficacy and pharmacokinetics of this compound. This compound has primarily been characterized as a tool for in vitro studies. Researchers planning to use this compound in animal models should conduct preliminary studies to determine its suitability and dosing regimen.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for studying this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
Preliminary Efficacy of IW927: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary, preclinical efficacy of IW927, a small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. All available data on this compound is derived from in vitro preclinical studies. To date, no clinical trial data for this compound in humans has been publicly disclosed.
Core Efficacy Data
This compound has demonstrated inhibitory activity in key assays measuring the disruption of the TNF-α signaling pathway. The primary efficacy endpoints identified in preclinical investigations are summarized below.
| Efficacy Parameter | Assay Type | Cell Line | IC50 Value | Reference |
| Inhibition of TNF-α binding to TNFRc1 | Biochemical Assay | - | 50 nM | [1][2] |
| Disruption of TNFα-induced IκB phosphorylation | Cell-based Assay | Ramos cells | 600 nM | [1][2] |
| Reversible binding affinity to TNFRc1 (in dark) | Biochemical Assay | - | 40-100 µM | [1][2] |
Mechanism of Action
This compound is characterized as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[1][2] Its mechanism involves a two-step process. Initially, this compound binds reversibly to TNFRc1 with a weak affinity.[1][2] Upon exposure to light, the compound undergoes a photochemical reaction, leading to the covalent modification of the TNFRc1 receptor.[1][2] This irreversible binding effectively blocks the downstream signaling cascade initiated by TNF-α. A study involving a close analog, IV703, revealed that the covalent linkage occurs at the main-chain nitrogen of Ala-62, a residue known to be involved in the binding of TNF-α to its receptor.[2]
It is crucial to note that this compound's high-affinity binding and potent inhibition are light-dependent.[1] In the absence of light, it functions as a weak, reversible binder.[1][2]
Caption: TNF-α Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Inhibition of TNF-α Binding to TNFRc1 (Biochemical Assay)
A competitive binding assay was likely utilized to determine the IC50 value of this compound for the inhibition of TNF-α binding to TNFRc1. A typical protocol would involve:
-
Reagents and Materials: Recombinant human TNF-α, recombinant human TNFRc1/Fc chimera, labeled TNF-α (e.g., biotinylated or radiolabeled), this compound in a suitable solvent, assay buffer, and a detection system (e.g., streptavidin-coated plates and a colorimetric substrate for biotinylated TNF-α).
-
Procedure:
-
TNFRc1 is immobilized on a microplate.
-
A fixed concentration of labeled TNF-α is mixed with serial dilutions of this compound.
-
The mixture is added to the TNFRc1-coated wells and incubated to allow binding.
-
Unbound reagents are washed away.
-
The amount of bound labeled TNF-α is quantified using the detection system.
-
The results are plotted as the percentage of inhibition versus the concentration of this compound, and the IC50 value is calculated.
-
Disruption of TNFα-induced IκB phosphorylation (Cell-based Assay)
This assay assesses the ability of this compound to block the intracellular signaling cascade initiated by TNF-α. The protocol using Ramos cells, a human B-lymphoma cell line, is outlined as follows:
-
Cell Culture: Ramos cells are cultured in appropriate media and conditions until they reach a suitable density for the experiment.
-
Treatment:
-
Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Cells are then stimulated with a known concentration of TNF-α to induce IκB phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, cells are lysed to extract total protein.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated IκB (p-IκB).
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for total IκB or a housekeeping protein (e.g., GAPDH) for normalization.
-
-
Data Analysis: The intensity of the p-IκB bands is quantified and normalized to the total IκB or housekeeping protein. The percentage of inhibition of IκB phosphorylation is calculated for each this compound concentration, and the IC50 value is determined.
Caption: IκB Phosphorylation Assay Workflow.
Selectivity and Cytotoxicity
Preclinical studies have indicated that this compound is selective for TNFRc1. It did not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[1][2] Furthermore, this compound did not exhibit any cytotoxicity in Ramos cells at concentrations as high as 100 µM.[1][2]
Summary and Future Directions
The preliminary preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of the TNF-α-TNFR1 signaling pathway. Its unique photochemically enhanced mechanism of action provides a basis for the rational design of non-photoreactive inhibitors.[2] However, all available efficacy data is from in vitro studies conducted in the early 2000s. There is no publicly available information on in vivo efficacy or the advancement of this compound into clinical development. Further research would be required to evaluate its therapeutic potential in animal models of inflammatory diseases and to assess its safety and pharmacokinetic profile before any consideration for human trials.
References
An In-depth Technical Guide to IW927 for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, Tumor Necrosis Factor Receptor 1 (TNFR1). This document details its mechanism of action, key quantitative data, relevant signaling pathways, and experimental protocols to facilitate its application in basic immunology research.
Core Mechanism of Action
This compound is a small molecule that potently disrupts the interaction between TNF-α and its primary signaling receptor, TNFR1 (also known as TNFRc1)[1][2][3][4]. Its unique mechanism of action is characterized by a "photochemically enhanced" binding process. Initially, this compound binds reversibly to TNFR1 with a weak affinity.[1][2][3][4] Upon exposure to light, the molecule undergoes a photochemical reaction, leading to the formation of a covalent bond with the receptor.[1][2][3][4] This irreversible binding effectively blocks the binding of TNF-α, thereby inhibiting downstream inflammatory signaling pathways.
Crystallographic studies of a close analog of this compound have revealed that the covalent linkage occurs with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFR1, a residue known to be critical for TNF-α binding.[1] This specific and irreversible mode of inhibition makes this compound a valuable tool for studying the physiological and pathological roles of TNF-α/TNFR1 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α/TNFR1 Binding) | 50 nM | In vitro binding assay | [1][2][3][4] |
| IC50 (IκB Phosphorylation) | 600 nM | Ramos cells | [1][2][3][4] |
| Binding Affinity (Kd, reversible) | 40-100 µM | In vitro | [1][2][3][4] |
| Cytotoxicity | No cytotoxicity observed up to 100 µM | Ramos cells | [1][4] |
| Selectivity | No detectable binding | TNFRc2, CD40 | [1][2][3][4] |
Signaling Pathway Inhibition
This compound targets the initial step of the TNF-α signaling cascade: the binding of the ligand to its receptor. By covalently modifying TNFR1, this compound prevents the conformational changes and receptor clustering required for the recruitment of downstream signaling adaptors, such as TRADD, TRAF2, and RIPK1. This blockade effectively inhibits the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response mediated by TNF-α.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the activity of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard immunological techniques and have been adapted to reflect the specific application for this compound.
TNF-α/TNFR1 Binding Inhibition Assay
This assay quantifies the ability of this compound to block the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNFR1/Fc chimera
-
Recombinant human TNF-α, labeled (e.g., with biotin (B1667282) or a fluorescent tag)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplates (high-binding)
-
Plate reader capable of detecting the specific label on TNF-α
-
Light source for photoactivation
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with recombinant human TNFR1/Fc chimera at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound receptor.
-
Blocking: Block non-specific binding sites by incubating the wells with assay buffer for 1-2 hours at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate in the dark for 30 minutes at room temperature. Include control wells with vehicle only.
-
Photoactivation: Expose the plate to a light source for a defined period (e.g., 5-15 minutes) to induce covalent binding of this compound. A parallel plate should be kept in the dark to assess reversible inhibition.
-
Washing: Wash the wells three times with wash buffer to remove unbound this compound.
-
Labeled TNF-α Addition: Add labeled TNF-α to all wells at a concentration predetermined to be in the linear range of the assay.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the wells five times with wash buffer to remove unbound labeled TNF-α.
-
Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP for biotinylated TNF-α followed by a colorimetric substrate, or read fluorescence directly) and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of TNF-α binding for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
IκB Phosphorylation Inhibition Assay in Ramos Cells
This cell-based assay determines the functional consequence of TNFR1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκB.
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture: Culture Ramos cells in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
Cell Plating: Seed the cells in a multi-well plate at a density of 1-2 x 10^6 cells per well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in the dark for 1 hour at 37°C.
-
Photoactivation: Expose the plate to a light source for 5-15 minutes.
-
TNF-α Stimulation: Stimulate the cells with TNF-α at a final concentration of 10-20 ng/mL for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice and lyse the cells by adding ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations of the lysates and resolve the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-IκBα and total IκBα. Normalize the phospho-IκBα signal to the total IκBα signal and calculate the percent inhibition of TNF-α-induced phosphorylation for each this compound concentration to determine the IC50 value.
References
In-Depth Technical Guide: IW927, a Photochemically Enhanced Antagonist of the TNFα/TNFRc1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing, availability, and technical specifications of IW927, a potent and selective antagonist of the Tumor Necrosis Factor α (TNFα) and its receptor, TNFRc1. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Sourcing and Availability
This compound is a research chemical and is not intended for human or veterinary use.[1] It is available from several specialized chemical suppliers. However, it is crucial to note that this compound is often not a stock item and is primarily available through custom synthesis.
Key Sourcing Considerations:
-
Custom Synthesis: Prospective users should anticipate a lead time of 2 to 4 months for the synthesis of this compound.[1]
-
Minimum Order Quantity: To ensure cost-effectiveness, a minimum order quantity of 1 gram is typically required.[1]
-
Price: The cost is dependent on the complexity of the chemical synthesis and is generally high.[1]
-
Shipping and Storage: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions. For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1]
Physicochemical and In Vitro Activity Data
The following tables summarize the key physicochemical properties and in vitro activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 389142-48-7 | [1] |
| Chemical Formula | C22H23N3O3S2 | [1] |
| Molecular Weight | 441.56 g/mol | [1] |
| Exact Mass | 441.1181 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (refer to Certificate of Analysis) | [1] |
| Synonyms | IW 927, IW-927 | [1] |
| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one | [1] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNFα-TNFRc1 Binding) | 50 nM | In vitro binding assay | [2][3] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells | [2][3] |
| Kd (Reversible binding to TNFRc1 in dark) | 40-100 µM | In vitro binding assay | [3] |
| Cytotoxicity | No cytotoxicity observed up to 100 µM | Ramos cells | [2] |
Mechanism of Action: A Photochemically Enhanced Inhibitor
This compound is distinguished by its unique, light-dependent mechanism of action.[2][3] It functions as a "photochemically enhanced" inhibitor of the TNFα-TNFRc1 interaction.[2][3]
-
Reversible Binding (in the dark): In the absence of light, this compound binds reversibly to TNFRc1 with a relatively weak affinity (Kd = 40-100 µM).[3]
-
Covalent Modification (upon light exposure): Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[2][3] This covalent binding potently disrupts the interaction between TNFα and TNFRc1.[2]
A crystal structure of a close analog of this compound (IV703) bound to TNFRc1 revealed that the inhibitor covalently links to the main-chain nitrogen of Ala-62, a residue known to be involved in TNFα binding.[2] This light-induced covalent modification provides a basis for the rational design of non-photoreactive inhibitors.[2]
This compound is selective for TNFRc1 and does not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TNFα/TNFRc1 signaling pathway and the experimental workflow for characterizing this compound.
Caption: TNFα/TNFR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described in the primary literature and general laboratory practices.
TNFα-TNFRc1 Binding Assay
This assay is designed to quantify the inhibitory effect of this compound on the binding of TNFα to its receptor, TNFRc1.
Materials:
-
High-binding 96-well plates
-
Recombinant human TNFRc1
-
Europium-labeled human TNFα (Eu-TNFα)
-
This compound
-
Coating Buffer: 50 mM Na2CO3, pH 9.6
-
Blocking Buffer: 1% BSA in PBS
-
Assay Buffer: PBS with 0.1% BSA
-
Wash Buffer: PBS
-
Time-resolved fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a high-binding 96-well plate with 20 ng of recombinant human TNFRc1 per well in 50 µL of Coating Buffer. Incubate overnight at 4°C.
-
Blocking: The following day, wash the wells three times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Compound Addition: Wash the wells three times with Wash Buffer. Add serial dilutions of this compound in Assay Buffer to the wells. For experiments investigating the photochemical effect, expose the plate to a light source for a defined period (e.g., 5-10 minutes) at this stage. For dark conditions, perform this step in a darkroom or with the plate covered.
-
Ligand Addition: Add a fixed concentration of Eu-TNFα in Assay Buffer to each well. The final concentration of Eu-TNFα should be at or below its Kd for TNFRc1.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound Eu-TNFα.
-
Measurement: Add a fluorescence enhancement solution (if required by the specific europium chelate) and measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths for europium.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
TNF-stimulated IκB Phosphorylation Assay
This cell-based assay determines the functional consequence of TNFRc1 inhibition by measuring the downstream signaling event of IκB phosphorylation.
Materials:
-
Ramos cells (or other suitable cell line expressing TNFRc1)
-
This compound
-
Recombinant human TNFα
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα and anti-total-IκBα
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture: Culture Ramos cells in appropriate medium to the desired density.
-
Compound Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
TNFα Stimulation: Stimulate the cells with a final concentration of TNFα known to induce a robust IκBα phosphorylation response (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer to each well.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκBα to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-IκBα and total IκBα. Normalize the phospho-IκBα signal to the total IκBα signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the TNFα/TNFRc1 signaling pathway. Its unique photochemically enhanced mechanism of action provides a novel approach to inhibiting this critical inflammatory pathway. This guide provides the necessary technical information and experimental protocols to aid researchers in the effective sourcing, handling, and characterization of this compound for their drug discovery and development efforts.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IW927, a Photochemically Enhanced Inhibitor of TNF-α-TNFR1 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IW927, a potent, photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in cell culture, and summarizes key quantitative data for experimental planning.
Introduction
This compound is a small molecule antagonist of the protein-protein interaction between TNF-α and TNFR1.[1][2] It operates through a unique, light-dependent mechanism. In the absence of light, this compound binds reversibly to TNFR1 with a weak affinity. However, upon exposure to light, it forms an irreversible covalent bond with the receptor, potently blocking the binding of TNF-α.[1][2] This targeted inhibition of the TNF-α-TNFR1 signaling pathway makes this compound a valuable tool for studying inflammatory processes and for the development of novel therapeutics. The primary downstream effect of this inhibition is the blockage of the NF-κB signaling cascade, a key pathway in inflammation and cell survival.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Binding) | 50 nM | - | Disruption of TNF-α binding to TNFR1 | [1][2] |
| IC50 (Signaling) | 600 nM | Ramos | Inhibition of TNF-stimulated IκB phosphorylation | [1] |
| Binding Affinity (Kd) | 40-100 µM | - | Reversible binding to TNFR1 in the dark | [1][2] |
| Cytotoxicity | No cytotoxicity observed up to 100 µM | Ramos | 24-hour incubation | [1][2] |
Signaling Pathway and Mechanism of Action
This compound specifically targets the interaction between TNF-α and its primary receptor, TNFR1. The binding of TNF-α to TNFR1 is a critical step in initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. This process involves the phosphorylation and subsequent degradation of the inhibitory protein IκB. By blocking the TNF-α binding site on TNFR1, this compound prevents the initiation of this cascade, thereby inhibiting the phosphorylation of IκB and the subsequent activation of NF-κB.
Figure 1: this compound inhibits the TNF-α-TNFR1 signaling pathway.
Experimental Protocols
The following protocols are designed for the use of this compound in a human Burkitt's lymphoma cell line, Ramos, which expresses TNFR1.[4]
Protocol 1: Cell Culture and Maintenance of Ramos Cells
-
Cell Line: Ramos (ATCC® CRL-1596™)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. Store in light-protected aliquots at -20°C or -80°C.[2]
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Protect the working solutions from light.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on Ramos cells.
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
This compound Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Light Exposure: For photochemical activation, expose the plate to a standard laboratory light source for a defined period (e.g., 15-30 minutes). For dark control, wrap the plate in aluminum foil.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Inhibition of TNF-α-induced IκB Phosphorylation
This protocol assesses the inhibitory effect of this compound on a key downstream target in the TNFR1 signaling pathway.
-
Cell Seeding: Seed Ramos cells in a 6-well plate at a density of 1 x 10^6 cells per well in 2 mL of complete medium.
-
Pre-treatment with this compound: Treat the cells with the desired concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO).
-
Light Exposure and Incubation: Expose the plate to light for 15-30 minutes and then incubate for 1-2 hours at 37°C in a 5% CO2 incubator. For dark conditions, keep the plate wrapped in foil.
-
TNF-α Stimulation: Stimulate the cells with recombinant human TNF-α at a final concentration of 20 ng/mL for 15 minutes.
-
Cell Lysis: After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against total IκBα or a loading control like β-actin for normalization.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effect of this compound on TNF-α-induced signaling.
Figure 2: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for In Vitro Use of IW927: A Photochemically Enhanced Inhibitor of TNF-α/TNFR1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent, photochemically enhanced small molecule inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound, designed to assist researchers in immunology, inflammation, and drug discovery. This compound offers a unique mechanism of action, initially binding reversibly to TNFR1 with a weak affinity, and upon photoactivation, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2][3] This characteristic makes it a valuable tool for studying the TNF-α signaling pathway and as a potential starting point for the development of non-photoreactive inhibitors.
Mechanism of Action
This compound selectively targets the interaction between TNF-α and TNFR1. Under light-excluded conditions, it binds reversibly to TNFR1. However, upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFR1 protein.[1][2][3] This covalent binding potently disrupts the binding of TNF-α to TNFR1, thereby inhibiting downstream signaling pathways, most notably the activation of NF-κB through the phosphorylation of IκB.[1][2][3] this compound is highly selective for TNFR1 and does not show significant binding to the related receptors TNFR2 or CD40.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in various in vitro assays.
| Parameter | Assay Description | Cell Line/System | Value | Reference |
| IC | Inhibition of TNF-α binding to TNFR1 | Cell-free | 50 nM | [1][2][3] |
| IC | Inhibition of TNF-α-stimulated IκB phosphorylation | Ramos cells | 600 nM | [1][2][3] |
| K | Reversible binding affinity to TNFR1 (in dark) | Cell-free | ~40-100 µM | [4] |
| Cytotoxicity | Cell viability | Ramos cells | No significant cytotoxicity up to 100 µM | [1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
IW927 Photochemical Activation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
IW927 is a potent, photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and Tumor Necrosis Factor Receptor 1 (TNFRc1) interaction.[1][2][3] This small molecule exhibits a unique mechanism of action, characterized by reversible, low-affinity binding to TNFRc1 in the absence of light, which transitions to an irreversible, covalent modification upon photoactivation.[1][2][3] This feature allows for precise spatiotemporal control of TNF-α signaling inhibition, making this compound a valuable tool for research in inflammation and autoimmune diseases. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its photochemical activation and subsequent cellular assays.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and the pathogenesis of numerous autoimmune diseases. The biological effects of TNF-α are primarily mediated through its interaction with TNFRc1. While biologic drugs that target TNF-α have been successful, the development of small molecule inhibitors has been challenging. This compound, an N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one, represents a novel class of "photochemically enhanced" inhibitors.[1][2] In its inactive state (in the dark), this compound binds reversibly to TNFRc1 with weak affinity.[1][2][3] Upon exposure to light, it undergoes a photochemical reaction that results in the formation of a covalent bond with the receptor, leading to potent and irreversible inhibition of TNF-α binding and downstream signaling. A crystal structure of a close analog, IV703, bound to TNFRc1 revealed that the inhibitor covalently links to the main-chain nitrogen of Ala-62, a key residue in the TNF-α binding site.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| IC50 (TNF-α binding to TNFRc1) | 50 nM | With photoactivation | [1][2][3] |
| IC50 (TNF-stimulated Iκ-B phosphorylation) | 600 nM | Ramos cells, with photoactivation | [1][2] |
| Kd (reversible binding to TNFRc1) | 40-100 µM | In the dark | [1][2][3] |
Table 2: Specificity and Cytotoxicity of this compound
| Parameter | Observation | Concentration | Cell Line | Reference |
| Binding to TNFRc2 and CD40 | No detectable binding | Not specified | Not applicable | [1][2][3] |
| Cytotoxicity | No cytotoxicity observed | Up to 100 µM | Not specified | [1][2] |
Signaling Pathway and Mechanism of Action
This compound inhibits the canonical TNF-α signaling pathway by preventing the binding of TNF-α to its receptor, TNFRc1. This, in turn, blocks the downstream signaling cascade that leads to the activation of NF-κB.
Caption: this compound inhibits TNF-α signaling through photochemical activation.
Experimental Protocols
Protocol 1: Photochemical Activation of this compound for In Vitro Binding Assays
This protocol describes the general procedure for the photochemical activation of this compound to inhibit the binding of TNF-α to TNFRc1 in a cell-free system.
Materials:
-
This compound
-
Recombinant human TNFRc1
-
Recombinant human TNF-α
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader
-
Light source (Note: The specific wavelength, intensity, and duration of light exposure for optimal activation of this compound have not been explicitly detailed in the primary literature. A broadband visible light source is likely effective. Researchers should empirically determine the optimal light conditions for their specific experimental setup.)
Procedure:
-
Prepare this compound solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired working concentrations.
-
Incubate with TNFRc1: In a suitable microplate, add the desired concentration of this compound to wells containing immobilized recombinant TNFRc1.
-
Photoactivation: Expose the microplate to a light source for a predetermined duration. As a starting point, exposure to ambient laboratory light for 5-30 minutes can be tested. For more controlled experiments, a lamp with a defined spectrum and intensity should be used. A parallel set of samples should be kept in the dark to serve as a control for reversible binding.
-
Washing (Optional): To confirm covalent modification, wash the wells extensively with assay buffer to remove any non-covalently bound this compound.
-
Add TNF-α: Add a labeled (e.g., biotinylated or fluorescently tagged) version of TNF-α to the wells.
-
Incubation: Incubate the plate according to the assay manufacturer's instructions to allow for TNF-α binding to TNFRc1.
-
Detection: Measure the amount of bound TNF-α using a suitable detection method (e.g., streptavidin-HRP for biotinylated TNF-α followed by a chemiluminescent substrate).
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of TNF-α binding inhibition against the log concentration of this compound.
Caption: Workflow for in vitro binding assay with photochemical activation.
Protocol 2: Inhibition of TNF-α-induced Iκ-B Phosphorylation in Ramos Cells
This protocol details the methodology to assess the inhibitory effect of photochemically activated this compound on TNF-α-induced Iκ-B phosphorylation in a cellular context.[2]
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
This compound
-
Recombinant human TNF-α
-
Serum-free RPMI 1640 medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-Iκ-B, anti-total-Iκ-B, and a suitable loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Light source (see note in Protocol 1)
Procedure:
-
Cell Culture: Culture Ramos cells in appropriate media and conditions.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in serum-free RPMI 1640 medium.
-
Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound for 15 minutes at room temperature.
-
Photoactivation: Expose the cell suspension to a light source for a defined period. Maintain a parallel set of samples in the dark.
-
TNF-α Stimulation: Add recombinant human TNF-α to the cell suspension to a final concentration of 2 ng/mL.
-
Incubation: Incubate the cells for 5 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Iκ-B, total Iκ-B, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Iκ-B signal to the total Iκ-B and loading control signals. Calculate the IC50 value for the inhibition of Iκ-B phosphorylation.
Caption: Workflow for cellular Iκ-B phosphorylation assay.
Conclusion
This compound is a powerful research tool for studying TNF-α signaling due to its unique photo-inducible covalent inhibition mechanism. The ability to control its activity with light offers significant advantages for experiments requiring precise temporal and spatial control of TNF-α inhibition. The protocols provided herein serve as a guide for researchers to utilize this compound effectively in their studies. It is important to note that the optimal conditions for photochemical activation, particularly the specifics of the light source, may require empirical determination for each experimental setup.
References
Application Notes and Protocols: IW927 in Ramos Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a small molecule antagonist of the tumor necrosis factor-alpha (TNF-α) to its receptor, TNFRc1.[1] It has been identified as a potent disruptor of this protein-protein interaction, which is a key signaling pathway in inflammation and is implicated in various autoimmune conditions and cancers, including B-cell lymphomas.[1] The Ramos cell line, a human Burkitt's lymphoma cell line that is negative for the Epstein-Barr virus, serves as a valuable in vitro model for studying B-cell receptor signaling and the effects of therapeutic agents on B-cell malignancies.[2] These application notes provide a summary of the effects of this compound on Ramos cells, along with detailed protocols for relevant experiments.
Mechanism of Action
This compound functions by disrupting the binding of TNF-α to the type-1 TNF receptor (TNFRc1).[1] The compound initially binds reversibly to TNFRc1 with a weak affinity. Subsequent exposure to light leads to a photochemical reaction, causing this compound to covalently modify the receptor.[1] This covalent modification occurs at Ala-62, a residue within the TNF-α binding site on TNFRc1, effectively blocking the downstream signaling cascade.[1] A primary consequence of this inhibition in Ramos cells is the blockage of TNF-stimulated phosphorylation of IκB, a critical step in the activation of the NF-κB signaling pathway.[1]
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound in Ramos cell line experiments.
| Parameter | Cell Line | Value | Reference |
| IC50 (TNF-α binding to TNFRc1) | - | 50 nM | [1] |
| IC50 (TNF-stimulated IκB phosphorylation) | Ramos | 600 nM | [1] |
| Cytotoxicity | Ramos | No cytotoxicity observed at concentrations up to 100 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its inhibitory activity.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound inhibition of IκB phosphorylation.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of Ramos Cells
-
Cell Line: Ramos (ATCC® CRL-1596™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 2 x 105 and 1 x 106 viable cells/mL.
Protocol 2: Inhibition of TNF-α-Stimulated IκB Phosphorylation in Ramos Cells
This protocol is designed to determine the IC50 value of this compound for the inhibition of TNF-α-induced IκB phosphorylation.
Materials:
-
Ramos cells
-
Culture medium (as described in Protocol 1)
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Plating: Seed Ramos cells in a 6-well plate at a density of 1 x 106 cells/well in 2 mL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
TNF-α Stimulation: Following pre-treatment with this compound, stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 15 minutes.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and denature by boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with the primary antibody against total IκBα as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-IκBα band to the total IκBα band.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on Ramos cells.
Materials:
-
Ramos cells
-
Culture medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTT/XTT based assays
Procedure:
-
Cell Plating: Seed Ramos cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to assess for any cytotoxic effects.
-
References
Application Notes and Protocols for IW927 in NF-kB Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the regulation of inflammatory responses, immune function, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. IW927 is a small molecule inhibitor that has been identified as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-α) induced NF-κB activation. This document provides detailed application notes and protocols for utilizing this compound in NF-κB inhibition assays.
Mechanism of Action of this compound
This compound functions by disrupting the interaction between TNF-α and its receptor, TNFRc1. This interaction is a critical upstream event in the canonical NF-κB signaling cascade. By preventing TNF-α from binding to its receptor, this compound effectively blocks the downstream signaling events that lead to the activation of NF-κB. Specifically, this compound has been shown to inhibit the TNF-stimulated phosphorylation of IκB, a key step in the release and nuclear translocation of the active NF-κB complex.
Quantitative Data Summary
The inhibitory activity of this compound on the TNF-α induced NF-κB pathway has been quantified through various assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound.
| Assay Type | Parameter Measured | Cell Line | IC50 Value |
| TNF-α/TNFRc1 Binding Assay | Disruption of TNF-α binding to TNFRc1 | - | 50 nM |
| IκB Phosphorylation Assay | Inhibition of TNF-stimulated IκB phosphorylation | Ramos | 600 nM |
| NF-κB Reporter Assay | Inhibition of TNF-α induced NF-κB transcriptional activity | HEK293 (Illustrative) | ~600 nM* |
*The IC50 value for the NF-κB reporter assay is an illustrative value based on the reported inhibition of IκB phosphorylation, a direct upstream regulator of NF-κB transcriptional activity.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol describes a common method for quantifying NF-κB activation and its inhibition by this compound using a luciferase reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Recombinant Human TNF-α
-
Luciferase Assay Reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the HEK293 NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions. Incubate for 1 hour.
-
Stimulation: Prepare a 2X working solution of TNF-α in culture medium. Add 50 µL of the TNF-α solution to each well to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 50 µL of culture medium without TNF-α.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by dividing the luminescence of each sample by the average luminescence of the vehicle-treated, TNF-α stimulated control.
-
Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the NF-κB luciferase reporter assay.
Caption: Experimental workflow for the NF-κB inhibition assay.
Application Note and Protocol: Preparation of IW927 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
IW927 is a potent and selective antagonist of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1, interaction.[1][2] It plays a crucial role in studying inflammatory pathways and for the development of therapeutics for autoimmune diseases.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C22H23N3O3S2[1] |
| Molecular Weight | 441.56 g/mol [1] |
| Appearance | Solid powder, yellow to orange[1][2] |
| Purity | >98%[1] |
| Solubility in DMSO | 10 mg/mL (22.65 mM)[2] |
Note: Complete dissolution in DMSO may require ultrasonication and heating to 60°C. It is highly recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be stored for extended periods and diluted to various working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethylsulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L x 0.001 L x 441.56 g/mol x 1000 mg/g = 4.4156 mg
-
-
-
Weighing: Carefully weigh 4.42 mg of this compound powder and place it into a sterile vial.
-
Dissolution:
-
Add 1 mL of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the powder is not completely dissolved, sonicate the solution for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath or heat block set to 60°C for a few minutes, with intermittent vortexing, until the solid is completely dissolved.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium.
-
For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.
-
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium.
-
For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution. Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can denature proteins in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | [2][3] |
| IC50 (TNFα-induced IκB phosphorylation) | 600 nM | [2][3] |
| Cytotoxicity in Ramos cells (24h) | No cytotoxicity up to 100 µM | [2][3] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2][6] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TNF-α and TNFR1, which is inhibited by this compound, and the experimental workflow for preparing this compound solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: IW927 in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent and selective, photochemically enhanced inhibitor of the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. By binding to TNFR1, this compound effectively blocks the downstream signaling cascades initiated by TNF-α. The TNF-α/TNFR1 signaling axis plays a dual role in cellular processes, capable of inducing both pro-survival signals, primarily through the activation of the NF-κB pathway, and programmed cell death (apoptosis). This duality makes TNFR1 a compelling target in various therapeutic areas, including oncology. In many cancer cells, the constitutive activation of the NF-κB pathway promotes cell survival, proliferation, and resistance to therapy. Consequently, the inhibition of TNFR1 by molecules such as this compound presents a strategic approach to potentially sensitize cancer cells to apoptosis by blocking these pro-survival signals.
These application notes provide a comprehensive overview of the use of this compound in apoptosis studies, detailing its mechanism of action, relevant signaling pathways, and protocols for assessing its effects on cancer cells.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that disrupts the binding of TNF-α to TNFR1 with high potency. It has been shown to have an IC50 of 50 nM for inhibiting this interaction and an IC50 of 600 nM for blocking the TNF-α-stimulated phosphorylation of IκB in Ramos cells, a key step in the activation of the NF-κB pathway. This compound is a close analog of the compound IV703. The primary mechanism of this compound in the context of apoptosis is not as a direct inducer but as a sensitizer. By inhibiting the TNFR1-mediated activation of NF-κB, this compound can shift the cellular balance from survival towards apoptosis, especially in cells that are dependent on the NF-κB pathway for their survival.
Data Presentation: Efficacy of TNFR1 Signaling Inhibition in Apoptosis
The following tables summarize representative quantitative data from studies investigating the effect of inhibiting the TNF-α/TNFR1 signaling pathway on apoptosis in cancer cells. While direct data for this compound is not yet available in published literature, these findings from studies using other methods of TNFR1 pathway inhibition, such as gene knockout, provide a valuable reference for the potential effects of this compound.
Table 1: Apoptosis Induction by Inhibition of TNF-α/TNFR1 Signaling
| Cell Line | Method of Inhibition | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Reference |
| Hs578T (Triple Negative Breast Cancer) | siRNA-mediated TNF-α knockout | 24 | 35.2 | [1] |
| ZR-75/1 (Breast Cancer) | TNFR1 knockout | 96 | Significant increase with 5 ng/mL TNF-α treatment | [2] |
Table 2: IC50 Values of this compound for TNFR1 Pathway Inhibition
| Parameter | Cell Line | IC50 Value | Reference |
| Disruption of TNF-α binding to TNFR1 | - | 50 nM | [2][3][4] |
| Inhibition of TNF-stimulated IκB phosphorylation | Ramos | 600 nM | [2][3][4] |
Signaling Pathways
The signaling cascade initiated by the binding of TNF-α to TNFR1 is complex, branching into pathways that promote either cell survival or apoptosis. This compound, by inhibiting the initial ligand-receptor interaction, modulates these downstream events.
Caption: TNFR1 Signaling Pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Hs578T, ZR-75/1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound (and a positive control for apoptosis, e.g., staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Annexin V/PI Staining Workflow.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell line treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
The luminescence is proportional to the amount of caspase activity.
Conclusion
This compound is a valuable research tool for investigating the complex role of TNF-α/TNFR1 signaling in apoptosis. While not a direct inducer of apoptosis, its ability to inhibit the pro-survival NF-κB pathway makes it a promising agent for sensitizing cancer cells to programmed cell death. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of TNFR1 inhibition in oncology and other relevant fields. Further studies are warranted to elucidate the full spectrum of this compound's activity and to generate specific quantitative data on its apoptosis-sensitizing effects in various cancer models.
References
- 1. TNF-α Gene Knockout in Triple Negative Breast Cancer Cell Line Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNFR1 Absence Is Not Crucial for Different Types of Cell Reaction to TNF: A Study of the TNFR1-Knockout Cell Model [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of TNFR peptide agonists for inducing receptor oligomerization and cell apoptosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying Cytokine Signaling Pathways with IW927
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent and specific tool for investigating the tumor necrosis factor-alpha (TNF-α) signaling pathway. It functions as a photochemically enhanced inhibitor of the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[1][2] This unique mechanism of action allows for precise temporal control of TNF-α signaling inhibition, making it a valuable reagent for studying the intricate downstream effects of this key pro-inflammatory cytokine.
This compound binds reversibly to TNFR1 with a weak affinity in the dark.[1] However, upon exposure to light, it forms an irreversible covalent bond with the receptor, effectively blocking the binding of TNF-α.[1][2] This targeted inhibition prevents the activation of downstream signaling cascades, most notably the NF-κB pathway, which plays a central role in inflammation, immunity, and cell survival. While this compound's primary application is in the study of the TNF-α pathway, its high specificity for TNFR1 over other related cytokine receptors like TNFR2 and CD40 makes it a precise tool for dissecting TNF-α-specific cellular responses.[1][2]
These application notes provide detailed protocols for utilizing this compound to study TNF-α signaling, including methods for assessing its impact on receptor binding, downstream signaling events, and cytokine production.
Quantitative Data Summary
The inhibitory activity of this compound on key events in the TNF-α signaling pathway is summarized in the table below. This data provides a reference for determining appropriate experimental concentrations.
| Parameter | Inhibitor | IC50 Value | Cell Line | Reference |
| TNF-α binding to TNFR1 | This compound | 50 nM | - | [1][2] |
| TNF-α-induced IκB phosphorylation | This compound | 600 nM | Ramos cells | [1][2] |
| TNF-α-stimulated IL-6 and IL-8 production | IV703 (a close analog of this compound) | - | - | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to characterize the effects of this compound on the TNF-α signaling pathway.
Protocol 1: Inhibition of TNF-α Binding to TNFR1
This protocol describes a competitive binding assay to determine the ability of this compound to block the interaction between TNF-α and its receptor, TNFR1.
Materials:
-
Recombinant human TNFR1/Fc chimera
-
Recombinant human TNF-α
-
This compound
-
Assay plates (e.g., 96-well high-binding plates)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (e.g., anti-TNF-α antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
Light source for photochemical activation
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human TNFR1/Fc chimera at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Photochemical Activation: Expose the plate to a suitable light source for a defined period to induce covalent binding of this compound to TNFR1. The optimal light source and exposure time should be determined empirically.
-
TNF-α Addition: Add a constant concentration of biotinylated TNF-α to all wells. The concentration should be at or near the Kd for the TNF-α/TNFR1 interaction.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of TNF-α binding for each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of TNF-α-induced IκBα Phosphorylation by Western Blot
This protocol details the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of IκBα, a key downstream event in the NF-κB signaling pathway.
Materials:
-
Cell line responsive to TNF-α (e.g., Ramos, HeLa, or THP-1 cells)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Photochemical Activation: Expose the cells to a light source to activate this compound.
-
TNF-α Stimulation: Stimulate the cells with an optimal concentration of TNF-α for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total IκBα to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated IκBα to total IκBα. Determine the IC50 value of this compound for the inhibition of IκBα phosphorylation.
Protocol 3: Inhibition of TNF-α-stimulated Cytokine Production (IL-6 and IL-8) by ELISA
This protocol describes how to measure the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines, such as IL-6 and IL-8, in response to TNF-α stimulation.
Materials:
-
Cell line known to produce IL-6 and IL-8 in response to TNF-α (e.g., A549, HUVEC, or primary fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TNF-α
-
Human IL-6 and IL-8 ELISA kits
-
Plate reader
Procedure:
-
Cell Culture and Plating: Seed cells in 24- or 48-well plates and grow them to near confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified duration.
-
Photochemical Activation: Expose the cells to a light source to activate this compound.
-
TNF-α Stimulation: Stimulate the cells with an optimal concentration of TNF-α.
-
Incubation: Incubate the cells for a longer period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA:
-
Perform the IL-6 and IL-8 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
This typically involves incubating the supernatants in antibody-coated plates, followed by the addition of a detection antibody and a substrate.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 and IL-8 in each sample based on the standard curve.
-
Determine the percent inhibition of cytokine production for each this compound concentration and calculate the IC50 values.
-
A Note on the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell growth, and differentiation. While this compound is a powerful tool for studying cytokine signaling, its known mechanism of action is highly specific to the inhibition of the TNF-α-TNFR1 interaction.
Currently, there is no direct scientific evidence in the public domain to suggest that this compound modulates the JAK/STAT signaling pathway. The high selectivity of this compound for TNFR1 over other cytokine receptors makes it unlikely to have a direct effect on the receptors that typically activate the JAK/STAT cascade (e.g., interferon receptors, interleukin receptors).
Therefore, while this compound is an excellent tool for investigating the TNF-α-mediated NF-κB and other downstream pathways, it is not recommended for the direct study of JAK/STAT signaling. Researchers interested in the JAK/STAT pathway should consider using inhibitors that are specifically designed to target components of that cascade.
Conclusion
This compound is a valuable and specific inhibitor for the study of the TNF-α signaling pathway. Its unique photochemical mechanism of action provides an added layer of experimental control. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the intricate cellular processes regulated by TNF-α and to explore the therapeutic potential of inhibiting this key inflammatory cytokine. Due to its high specificity, this compound allows for the precise dissection of TNF-α-TNFR1-mediated signaling events, contributing to a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for IW927 in Inflammatory Disease Models
Introduction
IW927 is a novel small molecule inhibitor that targets the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1.[1] As a key mediator in inflammatory and autoimmune diseases, the TNF-α signaling pathway presents a critical target for therapeutic intervention. Elevated levels of TNF-α are associated with the pathogenesis of numerous inflammatory conditions, including Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis (RA).[2][3] this compound offers a promising tool for researchers studying the therapeutic potential of TNFR1-specific inhibition.
Mechanism of Action
This compound is characterized as a photochemically enhanced TNF-α-TNFR1 interaction inhibitor.[1] It functions by blocking the binding of TNF-α to TNFRc1, thereby preventing the initiation of the downstream signaling cascade that leads to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines.[1][3] this compound has been shown to disrupt TNF-α-induced IκB phosphorylation, a critical step in the activation of the NF-κB pathway.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound's in vitro activity.
| Parameter | Value | Description | Reference |
| IC50 | 50 nM | Concentration for 50% inhibition of TNF-α binding to TNFRc1. | [1] |
| IC50 | 600 nM | Concentration for 50% inhibition of TNF-α-induced IκB phosphorylation. | [1] |
| Kd | 40-100 μM | Dissociation constant for the reversible binding of this compound to TNFRc1. | [1] |
Experimental Protocols
While there are no specific published in vivo studies for this compound, the following are detailed, standard protocols for inflammatory disease models where a TNF-α-TNFR1 inhibitor like this compound could be evaluated.
Protocol 1: In Vitro NF-κB Reporter Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
Recombinant human TNF-α
-
This compound
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 6 hours. Include an unstimulated control group.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α stimulated control.
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (IBD Model)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), 36-50 kDa
-
This compound
-
Vehicle for this compound
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Acclimatize mice for one week.
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[4][5] A control group will receive regular drinking water.
-
Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection), starting from day 0 of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the study (day 7 or as determined by ethical endpoints), euthanize the mice.
-
Collect colon tissue for measurement of colon length, and for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Homogenize a section of the colon to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice (RA Model)
Objective: To assess the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
8-10 week old DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Calipers for measuring paw thickness
Procedure:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.[6][7]
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.[7]
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28).
-
Monitor mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).
-
Measure paw thickness every other day using calipers.
-
At the end of the study (e.g., day 42, or as determined by ethical endpoints), euthanize the mice.
-
Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Collect serum to measure levels of anti-collagen antibodies and inflammatory cytokines.
Visualizations
Caption: TNF-α/TNFR1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in an in vivo inflammatory disease model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. chondrex.com [chondrex.com]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vivo Experimental Design with IW927
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent and selective small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) interaction with its receptor, TNFR1. It has been shown to disrupt the binding of TNF-α to TNFRc1 with an IC50 of 50 nM and to block TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[1] this compound is characterized as a "photochemically enhanced" inhibitor, indicating a unique mechanism of action involving reversible binding followed by a light-induced covalent modification of the receptor.[1] Its selectivity for TNFR1 over TNFR2 and CD40, coupled with a lack of cytotoxicity at high concentrations, makes it a promising candidate for in vivo studies targeting TNF-α-mediated pathologies.[1]
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of this compound in relevant animal models of inflammation and autoimmune disease. The protocols are based on established models for other TNF-α inhibitors and should be adapted and optimized for the specific characteristics of this compound.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized to allow for clear interpretation and comparison between treatment groups. Below are example tables for presenting typical data collected in efficacy studies.
Table 1: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose and Route | Dosing Frequency | Mean Arthritis Score (± SEM) | Paw Swelling (mm ± SEM) | Incidence of Arthritis (%) |
| Vehicle Control | e.g., 0.5% CMC, oral | Daily | |||
| This compound | e.g., 10 mg/kg, oral | Daily | |||
| This compound | e.g., 30 mg/kg, oral | Daily | |||
| Positive Control (e.g., Etanercept) | e.g., 10 mg/kg, s.c. | Twice weekly |
Table 2: Effect of this compound on Serum and Paw Cytokine Levels in a CIA Model
| Treatment Group | Serum TNF-α (pg/mL ± SEM) | Paw TNF-α (pg/mg tissue ± SEM) | Serum IL-6 (pg/mL ± SEM) | Paw IL-6 (pg/mg tissue ± SEM) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (30 mg/kg) | ||||
| Positive Control |
Table 3: Histopathological Evaluation of Joints in this compound-Treated Mice
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) | Total Histology Score (0-12) |
| Vehicle Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) | |||||
| Positive Control |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: this compound inhibits TNF-α binding to TNFR1, blocking downstream signaling.
Caption: Workflow for prophylactic and therapeutic studies in a CIA mouse model.
Experimental Protocols
The following are detailed protocols for two common in vivo models used to assess the efficacy of TNF-α inhibitors. These should serve as a starting point and may require optimization for this compound.
Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
This model is widely used to study rheumatoid arthritis and is highly dependent on TNF-α.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Positive control (e.g., Etanercept)
-
Syringes and needles
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis:
-
On Day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
On Day 21, provide a booster immunization with 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Administration (Prophylactic or Therapeutic):
-
Prophylactic: Begin treatment one day before or on the day of the booster immunization (Day 20 or 21) and continue daily for the duration of the study (typically 3-4 weeks post-booster).
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis (arthritis score ≥ 2) and continue daily.
-
Administer this compound orally (or via the desired route) at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle to the control group and the positive control (e.g., Etanercept, 10 mg/kg, subcutaneously, twice weekly) to another group.[2]
-
-
Disease Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 42), collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6).
-
Euthanize mice and collect paws for histopathological analysis (inflammation, pannus formation, cartilage and bone erosion) and for measurement of local cytokine levels.
-
Protocol 2: TNF-α-Induced Systemic Inflammation Model
This acute model is useful for assessing the direct antagonistic effect of this compound on TNF-α-induced inflammatory responses.
Materials:
-
Male C57BL/6 mice, 8-10 weeks old
-
Recombinant murine TNF-α
-
This compound
-
Vehicle
-
Saline
-
ELISA kits for IL-6 and other relevant cytokines
Procedure:
-
Compound Administration:
-
Administer this compound or vehicle to mice at the desired dose and route. The timing of administration should be determined by the pharmacokinetic profile of this compound (e.g., 1 hour before TNF-α challenge).
-
-
Induction of Inflammation:
-
Inject mice intraperitoneally with a predetermined dose of recombinant murine TNF-α (e.g., 10-20 µg/kg).[3] A dose-response study for TNF-α may be necessary to establish an optimal dose that induces a robust but sublethal inflammatory response.
-
-
Sample Collection:
-
At various time points after TNF-α injection (e.g., 2, 6, and 24 hours), collect blood via retro-orbital or cardiac puncture.[3]
-
Process the blood to obtain serum.
-
-
Cytokine Analysis:
-
Measure the concentration of IL-6 and other pro-inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum cytokine levels between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of the compound.
-
Important Considerations
-
Pharmacokinetics: It is crucial to determine the pharmacokinetic profile of this compound in the chosen animal model to inform the dosing regimen (dose, frequency, and route of administration).
-
Dose-Response Studies: Conduct dose-ranging studies to identify the optimal therapeutic dose of this compound.
-
Photochemistry: Given the "photochemically enhanced" nature of this compound, consider the potential impact of light exposure during in vivo experiments. While systemic administration may not be significantly affected, this property should be kept in mind, and consistent lighting conditions should be maintained. For topical applications, light exposure would be a critical parameter to control.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Small Molecule Inhibitors to Study Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of small molecule inhibitors as tools to investigate and modulate protein-protein interactions (PPIs), with a specific focus on two distinct examples: IW927 as an inhibitor of the TNF-α-TNFRc1 interaction, and the broader class of YAP-TEAD inhibitors targeting a key interaction in cancer signaling.
Section 1: this compound, a Specific Inhibitor of the TNF-α-TNFRc1 Protein-Protein Interaction
This compound is a small molecule that serves as a potent antagonist of the protein-protein interaction between tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2][3] This interaction is a critical component of the inflammatory response.[1][4] this compound is classified as a "photochemically enhanced" inhibitor.[1][5] It initially binds reversibly to TNFRc1 with a weak affinity and subsequently forms a covalent bond with the receptor upon exposure to light.[1][5] A close analog of this compound, IV703, has been shown to covalently link to the main-chain nitrogen of Ala-62 on TNFRc1, a residue implicated in TNF-α binding.[1]
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α to TNFRc1 binding) | 50 nM | In vitro binding assay | [1][2][3][5] |
| IC50 (TNF-stimulated Iκ-B phosphorylation) | 600 nM | Ramos cells | [1][2][3][5] |
| Binding Affinity (Kd, reversible) | 40-100 µM | In vitro | [1][5] |
| Cytotoxicity | Not cytotoxic up to 100 µM | Ramos cells | [1][2][3][5] |
| Specificity | Does not bind to TNFRc2 or CD40 | In vitro | [1][2][3][5] |
Signaling Pathway Modulated by this compound
The binding of TNF-α to TNFR1 initiates a signaling cascade that leads to the activation of the NF-κB pathway, a key regulator of inflammation.[4] this compound blocks this initial interaction, thereby inhibiting downstream signaling events such as the phosphorylation of IκBα.[1][2]
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based allosteric inhibitor targets TNFR1 conformationally active region and disables receptor–ligand signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining IW927 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IW927 is a potent, photochemically enhanced small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1, interaction. It effectively blocks the binding of TNF-α to TNFRc1 with an IC50 of 50 nM.[1] This inhibition disrupts downstream signaling pathways, notably the phosphorylation of IκB, with an IC50 of 600 nM.[1] this compound's unique mechanism involves a reversible binding to TNFRc1 in the dark, which becomes a covalent modification upon exposure to light.[1] This property makes it a valuable tool for studying the TNF-α signaling cascade and a potential starting point for the development of non-photoreactive inhibitors.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its efficacy in inhibiting TNF-α-induced cellular responses.
Mechanism of Action: TNF-α/TNFR1 Signaling Inhibition
TNF-α is a key pro-inflammatory cytokine that exerts its biological effects by binding to its receptors, TNFR1 and TNFR2. The binding of TNF-α to TNFR1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A critical step in this pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound specifically interferes with the initial step of this cascade by blocking the interaction between TNF-α and TNFR1.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Assay | Parameter | Value | Cell Line | Reference |
| TNF-α/TNFRc1 Binding Assay | IC50 | 50 nM | - | [1] |
| TNF-α-induced IκB Phosphorylation | IC50 | 600 nM | Ramos | [1] |
| Cytotoxicity | - | No significant toxicity up to 100 µM | Ramos |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to TNF-α stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Transfection:
-
One day prior to the experiment, seed HEK293 cells in a 96-well plate at a density of 3 x 10^4 cells per well.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
After 24 hours of transfection, replace the medium with the this compound dilutions. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Photochemical Activation (Optional but Recommended):
-
To assess the covalent inhibitory activity, expose the plate to a controlled light source (e.g., a UV lamp at a safe distance or a strong visible light source) for a defined period (e.g., 5-15 minutes) before TNF-α stimulation. For studying reversible inhibition, perform all steps in the dark.
-
-
TNF-α Stimulation:
-
Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL (the optimal concentration should be determined empirically). Do not add TNF-α to negative control wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IκBα Phosphorylation/Degradation Assay (Western Blot)
This assay directly measures the upstream effect of this compound on the TNF-α signaling pathway by assessing the levels of phosphorylated and total IκBα.
Materials:
-
Ramos cells (or other responsive cell line)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed Ramos cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Photochemical Activation (Optional):
-
Expose the cells to light as described in the luciferase assay protocol.
-
-
TNF-α Stimulation:
-
Stimulate the cells with 20 ng/mL TNF-α for 15-30 minutes (the optimal time should be determined empirically).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα and total IκBα signals to the β-actin signal.
-
Determine the percentage of inhibition of IκBα phosphorylation/degradation at each this compound concentration relative to the TNF-α-stimulated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine if the observed inhibitory effects of this compound are due to cytotoxicity.
Materials:
-
Ramos cells (or the cell line used in the primary assays)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations for the same duration as the primary assays (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
A significant decrease in cell viability would indicate that this compound is cytotoxic at those concentrations.
-
Conclusion
The provided protocols offer a comprehensive framework for characterizing the cellular activity of this compound. By employing these assays, researchers can effectively quantify its inhibitory potency on the TNF-α/TNFR1 signaling pathway and assess its potential for further development as a therapeutic agent. It is crucial to consider the photochemical properties of this compound in the experimental design to accurately interpret the results.
References
Application Notes and Protocols for IW927 Administration in Animal Models
Disclaimer: As of December 2025, publicly available information on a compound specifically designated "IW927" is not available in the scientific literature. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document is structured to meet the specified requirements and can be adapted for a specific small molecule inhibitor once in-house data becomes available. The experimental details, data, and signaling pathways are illustrative and based on common practices for preclinical drug development in animal models.
Introduction
These application notes provide a comprehensive overview of the proposed administration of this compound, a hypothetical small molecule inhibitor, in various animal models. The protocols outlined below cover pharmacokinetic, pharmacodynamic, efficacy, and toxicology studies designed to evaluate the therapeutic potential and safety profile of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound from preclinical animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Strain | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | C57BL/6 | IV | 5 | 1500 ± 120 | 0.1 | 3200 ± 250 | 2.5 ± 0.3 | 100 |
| Mouse | C57BL/6 | PO | 20 | 800 ± 95 | 1.0 | 4800 ± 510 | 3.1 ± 0.4 | 75 |
| Rat | Sprague-Dawley | IV | 5 | 1350 ± 110 | 0.1 | 3000 ± 280 | 2.8 ± 0.2 | 100 |
| Rat | Sprague-Dawley | PO | 20 | 720 ± 80 | 1.5 | 4500 ± 470 | 3.5 ± 0.5 | 70 |
Data are presented as mean ± standard deviation.
Table 2: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Animal | Treatment | Dose (mg/kg) | Dosing Schedule | TGI (%) | p-value |
| Human Colon Cancer (HCT116) | Nude Mouse | Vehicle | - | QD | 0 | - |
| Human Colon Cancer (HCT116) | Nude Mouse | This compound | 25 | QD | 55 ± 8 | <0.01 |
| Human Colon Cancer (HCT116) | Nude Mouse | This compound | 50 | QD | 85 ± 12 | <0.001 |
| Human Lung Cancer (A549) | Nude Mouse | Vehicle | - | QD | 0 | - |
| Human Lung Cancer (A549) | Nude Mouse | This compound | 25 | QD | 40 ± 7 | <0.05 |
| Human Lung Cancer (A549) | Nude Mouse | This compound | 50 | QD | 70 ± 10 | <0.01 |
TGI: Tumor Growth Inhibition. Data are presented as mean ± standard error of the mean.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in C57BL/6 mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate mice for at least one week prior to the study.
-
Fast mice for 4 hours before dosing (water ad libitum).
-
Divide mice into two groups: IV administration and PO administration (n=3-5 per time point).
-
For the IV group, administer a single 5 mg/kg dose of this compound via the tail vein.
-
For the PO group, administer a single 20 mg/kg dose of this compound via oral gavage.
-
Collect blood samples (approximately 50 µL) via retro-orbital or submandibular bleeding at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Efficacy Study in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an HCT116 human colon cancer xenograft model.
Materials:
-
HCT116 human colon cancer cells
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel
-
This compound compound
-
Vehicle
-
Calipers
-
Animal balance
Procedure:
-
Culture HCT116 cells to 80-90% confluency.
-
Prepare a cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously implant the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (administered orally, once daily)
-
Group 2: this compound (25 mg/kg, administered orally, once daily)
-
Group 3: this compound (50 mg/kg, administered orally, once daily)
-
-
Measure tumor dimensions with calipers and body weight twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Xenograft efficacy study workflow.
Logical Relationship
Application Notes and Protocols for Measuring IW927 Efficacy in Primary Cells
Topic: Measuring IW927 Efficacy in Primary Cells Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates a potential misunderstanding regarding the mechanism of action of this compound. Commercially available information and scientific literature consistently describe this compound as a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1, interaction . It is not known to be a soluble guanylate cyclase (sGC) stimulator. Therefore, these application notes are based on its established mechanism as a TNF-α/TNFR1 signaling inhibitor.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and regulating the inflammatory response. Dysregulation of TNF-α signaling is implicated in a wide range of autoimmune and inflammatory diseases. The biological effects of TNF-α are primarily mediated through its binding to the TNF Receptor 1 (TNFR1), which triggers downstream signaling cascades, most notably the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
This compound is a small molecule inhibitor that potently disrupts the interaction between TNF-α and TNFR1.[1][2][3][4] It functions as a "photochemically enhanced" inhibitor, meaning it binds reversibly to TNFR1 with moderate affinity in the dark, but upon exposure to light, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][3][4] This unique mechanism makes it a valuable research tool for studying the consequences of TNFR1 blockade. One study found that this compound blocked TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[3][4][5]
Measuring the efficacy of this compound in primary cells is crucial as these cells provide a more physiologically relevant model compared to immortalized cell lines. This document provides detailed protocols for assessing the inhibitory activity of this compound on TNF-α signaling in primary human immune cells.
Mechanism of Action: TNF-α/TNFR1 Signaling Pathway
The binding of trimeric TNF-α to TNFR1 induces a conformational change in the receptor, leading to the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, to form Complex I at the cell membrane. This complex activates the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including IL-6 and IL-8. This compound prevents the initial binding of TNF-α to TNFR1, thereby blocking this entire downstream cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
IW927 Technical Support Center: Addressing Aqueous Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with IW927 in aqueous media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1, interaction. Like many small molecule inhibitors, this compound is a hydrophobic compound, which inherently leads to low solubility in aqueous solutions such as buffers and cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why does this happen?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock solution is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxic effects. However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your specific cells.
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation of this compound in your aqueous solutions can be a significant hurdle. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
-
Possible Cause A: Final Concentration is Too High. The intended final concentration of this compound in your aqueous medium may exceed its solubility limit.
-
Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider the formulation strategies outlined in the experimental protocols below.
-
-
Possible Cause B: Improper Dilution Technique. Rapidly adding the DMSO stock to the aqueous buffer can create localized areas of high concentration, leading to immediate precipitation.
-
Solution: Employ a stepwise dilution method. Add the DMSO stock solution dropwise to the full volume of the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and uniform dispersion.
-
-
Possible Cause C: Suboptimal Temperature. The temperature of the aqueous buffer can influence the solubility of this compound.
-
Solution: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility. However, be mindful of the compound's stability at elevated temperatures for extended periods.
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time
-
Possible Cause A: Time-Dependent Precipitation. The compound may be kinetically trapped in a supersaturated state upon initial dilution and precipitates out as it equilibrates over time.
-
Solution: Prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
-
Possible Cause B: pH Shift. The pH of your buffer may not be optimal for maintaining this compound solubility.
Quantitative Data
The solubility of this compound has been determined in DMSO. However, specific quantitative data for its solubility in various aqueous buffers is not widely published. The following table summarizes the available information.
| Solvent | Solubility | Molar Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | 22.65 mM | [1] |
Note: The solubility in DMSO can be improved by using ultrasonic treatment, warming, and ensuring the use of newly opened, anhydrous DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial protected from light
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 441.57 g/mol ), weigh 4.42 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder in the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37-60°C until the solid is completely dissolved.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound Working Solutions in Aqueous Media for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Buffer: Warm the required volume of the aqueous buffer to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains below 0.5%.
-
Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation.
Visualizations
Signaling Pathway of TNF-α/TNFR1 and this compound Inhibition
Caption: this compound inhibits the binding of TNF-α to TNFR1, blocking downstream NF-κB signaling.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for preparing aqueous working solutions of this compound.
References
Technical Support Center: Optimizing IW927 Concentration for Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1.[1] A key feature of this compound is its photochemically enhanced binding. In the absence of light, it binds reversibly to TNFR1 with micromolar affinity. However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type, assay conditions, and whether reversible or irreversible inhibition is desired. Based on published data, a broad concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments. For achieving irreversible inhibition through photochemical activation, lower concentrations may be effective.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solutions at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What is the significance of the light-dependent binding of this compound?
A4: The photochemical nature of this compound allows for temporal and spatial control over its inhibitory activity. Reversible binding in the dark allows the compound to reach its target before a pulse of light is used to induce irreversible covalent binding. This feature can be advantageous in experimental designs where precise control over the timing of inhibition is required.
Data Presentation
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Binding) | 50 nM | TNF-α binding to TNFRc1 | [1] |
| IC50 (Functional) | 600 nM | TNF-stimulated IκB phosphorylation | Ramos cells |
| Reversible Affinity (Kd) | 40-100 µM | Reversible binding to TNFRc1 in the dark | |
| Cytotoxicity | Low | No significant cytotoxicity observed up to 100 µM | Ramos cells |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Concentration
This protocol outlines a general workflow for determining the optimal concentration of this compound for inhibiting TNF-α-induced signaling in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Assay-specific reagents (e.g., antibodies for Western blot, luciferase reporter assay reagents)
-
Light source for photoactivation (if applicable)
Procedure:
-
Cell Seeding: Seed cells in an appropriate multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range would be from 10 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a predetermined period (e.g., 1-2 hours) to allow for compound uptake and binding.
-
Photoactivation (for irreversible inhibition): If irreversible inhibition is desired, expose the cells to a light source for a short duration. The specific wavelength and duration of light exposure should be optimized for your experimental setup.
-
TNF-α Stimulation: Following the pre-incubation (and photoactivation, if applicable), stimulate the cells with an optimal concentration of TNF-α. The optimal concentration of TNF-α should be determined in a separate dose-response experiment.[2]
-
Incubation: Incubate the cells for a period appropriate for the downstream assay (e.g., 15-30 minutes for phosphorylation events, 4-6 hours for gene expression).
-
Downstream Analysis: Perform the desired downstream analysis to measure the inhibition of TNF-α signaling. This could include:
Protocol 2: TNF-α Induced NF-κB Activation Assay
This protocol describes a method to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation by measuring the degradation of IκBα via Western blotting.[4]
Materials:
-
Cells treated with this compound and/or TNF-α as described in Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the IκBα levels to the β-actin levels. A decrease in the IκBα band intensity upon TNF-α stimulation, which is rescued by this compound treatment, indicates inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect of this compound observed | - Suboptimal this compound Concentration: The concentration used may be too low. - Ineffective Photoactivation: For irreversible inhibition, the light source or exposure time may be insufficient. - Compound Degradation: Improper storage or handling of the this compound stock solution. - Cell Line Insensitivity: The chosen cell line may not have a robust TNF-α signaling response. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). - Optimize the photoactivation conditions (light intensity, duration, and wavelength). - Prepare a fresh stock solution of this compound and store it properly. - Confirm a robust TNF-α response in your cell line by measuring a downstream endpoint (e.g., IκBα degradation) with TNF-α alone. |
| High Variability Between Replicates | - Inconsistent Cell Seeding: Uneven cell numbers across wells. - Pipetting Errors: Inaccurate dispensing of this compound or TNF-α. - Edge Effects in Multi-well Plates: Evaporation or temperature gradients at the edges of the plate. - Inconsistent Light Exposure: Uneven illumination during photoactivation. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding density. - Use calibrated pipettes and ensure proper mixing of solutions. - Avoid using the outer wells of the plate or fill them with sterile medium to minimize edge effects. - Ensure a uniform and consistent light exposure across all relevant wells during photoactivation. |
| Unexpected Cytotoxicity | - High this compound Concentration: The concentration used may be toxic to the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Phototoxicity: The combination of the compound and light exposure may be causing cell death. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound. - Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). - Include a "light only" control and a "compound in the dark" control to assess the contribution of each component to cytotoxicity. |
| Inconsistent Results with Photoactivation | - Light Source Variability: Fluctuations in the intensity of the light source. - Light Penetration: The cell culture medium or plate material may be absorbing the light, reducing its effective intensity. - Timing of Photoactivation: The timing of light exposure relative to compound addition and TNF-α stimulation may not be optimal. | - Use a calibrated and stable light source. - Use culture plates and media that are transparent to the wavelength of light being used. - Perform a time-course experiment to determine the optimal timing for photoactivation. |
Visualizations
Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and its inhibition by this compound.
References
Technical Support Center: IW927 Photochemical Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IW927, a photochemically enhanced inhibitor of the TNF-α/TNFRc1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that blocks the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2][3] Its inhibitory activity is "photochemically enhanced," meaning it binds to TNFRc1 reversibly in the dark with a weak affinity, but upon exposure to light, it forms a stable, covalent bond with the receptor.[1][3][4] This light-induced covalent modification provides potent and targeted inhibition.
Q2: What are the key binding affinities and inhibitory concentrations of this compound?
A2: The binding and inhibitory properties of this compound are significantly enhanced by photochemical activation. The key quantitative data are summarized in the table below.
| Parameter | Condition | Value | Reference |
| IC50 (TNF-α binding to TNFRc1) | With light activation | 50 nM | [1][5] |
| IC50 (TNF-stimulated IκB phosphorylation) | With light activation | 600 nM | [1][5] |
| Kd (Reversible binding to TNFRc1) | In the dark | 40-100 µM | [1][2] |
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Condition | Recommendation | Reference |
| Solid Form | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Protect from light. | |
| Stock Solution | Prepare in a suitable solvent like DMSO. Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. Protect from light. | [2] |
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have no significant cytotoxicity in Ramos cells at concentrations up to 100 µM over a 24-hour period.[1][3] However, it is always recommended to perform cytotoxicity assays in your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during the photochemical activation of this compound.
Issue 1: Low or No Inhibitory Effect After Photoactivation
If you observe a minimal or absent inhibitory effect of this compound after light exposure, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incomplete Photochemical Activation | - Optimize Light Source: Ensure the wavelength, intensity, and duration of your light source are appropriate for activating this compound. While specific optimal conditions for this compound are not extensively published, UV or near-UV light is often used for similar photoactivatable compounds. Start with a UV lamp (e.g., 365 nm) and systematically vary the exposure time and intensity. - Sample Geometry: Ensure uniform light exposure to your entire sample. The distance from the light source and the volume/depth of the sample can affect activation efficiency. |
| Degradation of this compound | - Proper Storage: Confirm that both the solid compound and stock solutions have been stored correctly, protected from light and moisture. - Fresh Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Incorrect Buffer Composition | - Avoid Quenching Reagents: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can potentially react with the photo-activated this compound, reducing its ability to bind to TNFRc1.[6] Consider using buffers like PBS or HEPES. |
| Low Target Protein Expression | - Confirm TNFRc1 Levels: Ensure that your cells or experimental system express sufficient levels of TNFRc1 for a measurable inhibitory effect. |
Issue 2: High Background Inhibition (Activity in the Dark)
If you observe significant inhibition by this compound even without photoactivation, consider these possibilities.
| Possible Cause | Recommended Solution |
| Premature Photoactivation | - Light Protection: this compound is light-sensitive. Handle the compound and prepare your experiments under low-light conditions or using red light to prevent unintended activation.[6] |
| High Concentration of this compound | - Concentration Optimization: At high micromolar concentrations, the reversible, non-covalent binding of this compound in the dark might be sufficient to cause some level of inhibition.[1][2] Perform a dose-response curve in the dark to determine the concentration at which non-specific effects are minimized. |
| Off-Target Effects | - Specificity Controls: Although this compound is reported to be selective for TNFRc1 over TNFRc2 and CD40, at high concentrations, off-target effects are more likely.[1][3] Include appropriate negative controls in your experiment. |
Issue 3: Phototoxicity or Cell Death
If you observe cell stress or death following light exposure, it may be due to the illumination conditions rather than the specific activity of this compound.
| Possible Cause | Recommended Solution |
| Harsh Illumination Conditions | - Optimize Light Exposure: High-intensity or prolonged UV light exposure can be damaging to cells.[7] Use the lowest light intensity and shortest exposure time that still results in efficient this compound activation. - Wavelength Selection: If possible, test longer wavelengths of light for activation, as they are generally less damaging to cells. |
| Photosensitizing Effects | - Controls: Include control experiments with cells treated with vehicle (e.g., DMSO) and exposed to the same light conditions to assess the effect of illumination alone.[4] Also, include a control of cells treated with this compound but not exposed to light. |
Experimental Protocols
General Protocol for Photochemical Activation of this compound in Cell Culture
This protocol provides a general framework. Specific parameters, especially light exposure conditions, should be optimized for your experimental setup.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate suitable for your downstream assay and allow them to adhere or stabilize overnight.
-
This compound Preparation: Prepare a fresh dilution of this compound in your cell culture medium from a DMSO stock solution. All steps involving this compound should be performed in the dark or under dim red light.
-
Incubation: Replace the medium in your cell wells with the this compound-containing medium. Include appropriate vehicle controls (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell uptake and reversible binding.
-
Photoactivation: Expose the cells to a UV or near-UV light source (e.g., 365 nm). The duration and intensity of the light exposure need to be optimized. A starting point could be a 1-5 minute exposure. Ensure all wells receive uniform illumination. A control plate should be kept in the dark.
-
Downstream Assay: After photoactivation, proceed with your intended assay, such as stimulating with TNF-α and measuring downstream signaling (e.g., IκB phosphorylation by Western blot or a reporter assay).
Quality Control: Confirming Covalent Modification
To confirm that this compound has formed a covalent bond with TNFRc1, you can use mass spectrometry.
-
Sample Preparation: Treat purified recombinant TNFRc1 protein or cell lysates expressing TNFRc1 with this compound, followed by photoactivation.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-gel Digestion: Excise the protein band corresponding to TNFRc1 and perform in-gel digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Look for a mass shift in the TNFRc1 peptides corresponding to the adduction of this compound. The crystal structure of a close analog suggests that a key residue involved in the covalent linkage is Ala-62.[3][4]
Visualizations
Figure 1: Mechanism of action for this compound.
Figure 2: Troubleshooting workflow for this compound photochemical activation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of IW927
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction. The information is intended for researchers, scientists, and drug development professionals to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFRc1.[1][2] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class.[1] A key feature of this compound is its "photochemically enhanced" binding. In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[1] Upon exposure to light, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1] A close analog, IV703, has been shown to covalently link to the main-chain nitrogen of Ala-62 on TNFRc1.[1]
Q2: What is the reported selectivity and cytotoxicity of this compound?
A2: Published studies report that this compound is selective for TNFRc1 and does not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[1][2] Furthermore, it has not displayed any cytotoxicity in Ramos cells at concentrations up to 100 μM.[1]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data from broad-panel screenings (e.g., kinome scans) to definitively characterize the off-target profile of this compound. While it shows high selectivity against closely related TNF receptors, its interaction with a wider range of cellular proteins is unknown. Given its chemical class (a thioxothiazolidinone derivative) and its photochemical reactivity, potential off-target effects, though not documented, cannot be entirely ruled out and may warrant investigation in sensitive experimental systems.
Q4: How does the photochemical nature of this compound impact its use in experiments?
A4: The light-dependent covalent modification is a critical experimental variable. To achieve the reported high potency (IC50 ≈ 50 nM for binding disruption), exposure to light is necessary.[1] Experiments conducted in the dark will only reflect the weaker, reversible binding (affinity in the 40-100 µM range).[1] This property can be leveraged for experimental control but also requires careful consideration of light exposure during assays.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Death or Cytotoxicity
You observe significant cytotoxicity in your cell line upon treatment with this compound, contrary to published data.
| Potential Cause | Troubleshooting Steps |
| Photochemical Off-Target Effects | 1. Control for Light Exposure: Repeat the experiment under light-excluded conditions. If cytotoxicity is reduced or eliminated in the dark, it may suggest a light-dependent off-target effect. 2. Wavelength Specificity: If possible, investigate if specific wavelengths of light are more prone to inducing cytotoxicity. |
| Cell Line Specific Sensitivity | 1. Test Multiple Cell Lines: Compare the cytotoxic effect of this compound in your cell line with a cell line reported to be insensitive (e.g., Ramos cells). 2. Assess Mitochondrial Function: Some related chemical classes (thiazolidinediones) have been associated with mitochondrial toxicity.[3] Consider performing a mitochondrial membrane potential assay (e.g., using JC-1 dye) to investigate this possibility.[3] |
| Compound Purity/Degradation | 1. Verify Compound Integrity: Ensure the purity of your this compound stock. Consider obtaining a fresh batch from a reputable supplier. 2. Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture, to prevent degradation into potentially toxic byproducts. |
Issue 2: Inconsistent or Unexplained Changes in Downstream Signaling
You observe modulation of signaling pathways that are not directly linked to TNF-α/TNFR1, or you see paradoxical activation of the NF-κB pathway.
| Potential Cause | Troubleshooting Steps |
| Broad Kinase Inhibition | Although not reported, some small molecules can have off-target effects on protein kinases. 1. Kinase Inhibitor Profiling: If this is a critical concern for your research, consider profiling this compound against a panel of kinases. 2. Pathway Analysis: Use pathway-specific inhibitors or activators in combination with this compound to dissect the observed signaling changes. |
| Metabolic Effects | TNF-α signaling is known to influence cellular metabolism, including NAD+ levels.[4] 1. Assess Cellular Metabolism: Measure key metabolic indicators such as glucose uptake, lactate (B86563) production, or cellular NAD+/NADH ratios in response to this compound treatment.[4] |
| Retroactive Signaling | Inhibition of a downstream component in a signaling cascade can sometimes lead to paradoxical activation of an upstream or parallel pathway.[5] 1. Time-Course Analysis: Perform a detailed time-course experiment to monitor the activation state of various pathway components upstream and downstream of TNFR1. |
Summary of this compound Activity
| Parameter | Value | Reference |
| Target | TNF-α-TNFRc1 Interaction | [1][2] |
| IC50 (TNF-α-TNFRc1 Binding) | 50 nM | [1] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM (in Ramos cells) | [1] |
| Binding Affinity (in dark) | ~40-100 µM | [1] |
| Selectivity | No detectable binding to TNFRc2 or CD40 | [1][2] |
| Cytotoxicity | None observed up to 100 µM in Ramos cells | [1] |
Experimental Protocols
Protocol 1: Assessing Light-Dependent Effects of this compound
This protocol is designed to differentiate between the photochemical (covalent) and reversible binding effects of this compound.
-
Cell Seeding: Plate cells at the desired density in two separate multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
-
Treatment (Light Exposure): Add the this compound dilutions to one plate. Expose this plate to a controlled, broad-spectrum light source for a defined period (e.g., 5-15 minutes). After exposure, place the plate in a standard cell culture incubator.
-
Treatment (Light Exclusion): Add the this compound dilutions to the second plate in a dark room or under a safelight. Wrap the plate in aluminum foil to protect it from light and place it in the incubator.
-
Incubation: Incubate both plates for the desired experimental duration.
-
Assay: Perform your downstream assay of choice (e.g., cell viability assay, western blot for signaling proteins, ELISA for cytokine production).
-
Analysis: Compare the dose-response curves between the light-exposed and light-excluded conditions. A significant leftward shift in the potency of this compound will be observed in the light-exposed plate if the effect is photochemically driven.
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol is to assess the inhibitory effect of this compound on TNF-α-induced NF-κB signaling.
-
Cell Culture: Culture cells (e.g., Ramos cells) to the appropriate density.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for 1-2 hours. Remember to include a light-exposure step if investigating the potent, covalent inhibition.
-
TNF-α Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα and total IκBα. Use a loading control like β-actin or GAPDH.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total IκBα.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Inhibition of TNF-α signaling by this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. TNF regulates cellular NAD+ metabolism in primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
preventing IW927 aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of IW927 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a potent, selective, and photochemically enhanced antagonist of the TNFα/TNFRc1 interaction.[1][2] It blocks the binding of TNF-α to TNFRc1 with an IC50 value of 50 nM.[1][2] Aggregation of small molecules like this compound in solution can lead to inaccurate experimental results, loss of compound activity, and potential cytotoxicity. For instance, aggregation can cause false positives in high-throughput screening assays by nonspecifically interacting with target proteins.
Q2: What are the primary causes of this compound aggregation in solution?
A2: The aggregation of small molecules like this compound can be triggered by several factors:
-
Poor Solubility: this compound is soluble in DMSO, but its aqueous solubility is likely low, a common characteristic of many small molecule drug candidates.[3] Introducing a DMSO stock solution into an aqueous buffer can cause the compound to precipitate or form aggregates if its solubility limit is exceeded.
-
Photoreactivity: this compound is a "photochemically enhanced" inhibitor.[1][2] It binds reversibly to its target in the dark but can form a covalent bond upon exposure to light. This reactivity can also lead to covalent self-aggregation or binding to other molecules in the solution if exposed to light.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility and stability of this compound.[4][5][6][7][8]
-
High Compound Concentration: Exceeding the critical aggregation concentration (CAC) will lead to the formation of aggregates.
-
Solvent Effects: While DMSO is a common solvent, it can sometimes induce aggregation of solutes, especially when diluted into an aqueous buffer.[9][10][11]
Q3: How can I visually identify if my this compound solution has aggregated?
A3: Visual inspection is the first and simplest method to check for aggregation. Look for the following signs:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Precipitate: Visible solid particles have formed and may have settled at the bottom of the container.
-
Film Formation: A thin film is visible on the surface of the solution or at the liquid-air interface.
Troubleshooting Guide
Issue 1: Visible precipitate or turbidity after diluting DMSO stock of this compound into aqueous buffer.
This is a common issue for poorly water-soluble compounds. The following steps can help troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Actions:
| Strategy | Recommended Change | Rationale |
| Concentration Adjustment | Decrease the final concentration of this compound in the aqueous solution. | To stay below the solubility limit of the compound in the final buffer. |
| Buffer Optimization | Adjust the pH of the buffer. The optimal pH needs to be determined empirically, but for many compounds, a pH away from the isoelectric point increases solubility.[4][5] | To increase the charge of the molecule, thereby enhancing its interaction with water. |
| Vary the ionic strength by adjusting the salt concentration (e.g., NaCl). | To modulate electrostatic interactions that can lead to aggregation. | |
| Excipient Addition | Add a non-ionic surfactant such as Polysorbate 20 or Polysorbate 80 (typically 0.01-0.1% v/v). | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility.[12][13] |
| Include a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the final solution (typically 1-10% v/v). | Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions. | |
| Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. | The hydrophobic inner cavity of cyclodextrins can encapsulate this compound, while the hydrophilic exterior improves aqueous solubility. | |
| Solvent System | Minimize the percentage of DMSO in the final solution (ideally ≤1%). | High concentrations of DMSO can promote the aggregation of some small molecules when diluted into water.[10][11] |
Issue 2: this compound solution appears clear, but experimental results are inconsistent or suggest loss of activity.
This may indicate the presence of soluble, sub-micron aggregates that are not visible to the naked eye. The photoreactive nature of this compound is a key consideration here.
Logical Relationship for Investigating Soluble Aggregates
Caption: Investigating the cause of inconsistent experimental results.
Recommended Actions:
-
Protect from Light: Given that this compound is photochemically enhanced, all experiments should be conducted in the dark or under amber/red light to prevent light-induced covalent modification and potential aggregation.[1][2] Use amber-colored vials and cover plates with foil.
-
Analytical Characterization:
-
Formulation Optimization: Even in the absence of light, aggregation can occur. Refer to the excipient table in the previous section to select appropriate stabilizers.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound with a reduced risk of aggregation.
Methodology:
-
Stock Solution Preparation:
-
Working Solution Preparation (in the dark or under amber light):
-
To a pre-mixed aqueous buffer containing a stabilizing excipient (see table below), add the this compound DMSO stock solution dropwise while gently vortexing.
-
The final DMSO concentration should be kept as low as possible (ideally ≤1%).
-
Allow the solution to equilibrate for at least 30 minutes before use.
-
Table of Recommended Excipients for this compound Formulation:
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Form micelles to encapsulate and solubilize hydrophobic molecules.[12][17][13] |
| Polymers | Polyethylene Glycol (PEG 300/400) | 1% - 10% (v/v) | Increase the solubility of the compound by acting as a co-solvent. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | Form inclusion complexes, shielding the hydrophobic this compound molecule. |
| Co-solvents | Ethanol | 1% - 5% (v/v) | Increases the polarity of the solvent mixture, enhancing solubility. |
Protocol 2: Detection and Quantification of this compound Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and large, insoluble aggregates.
-
Use a clean, dust-free cuvette for the measurement.
-
-
Instrument Setup and Measurement:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate in the instrument for several minutes.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
The presence of particles with a significantly larger hydrodynamic radius than expected for a monomeric small molecule indicates aggregation. A monomodal peak at a small size is desired, while polydispersity or the presence of larger peaks suggests aggregation.
-
Signaling Pathway
This compound Mechanism of Action
Caption: this compound inhibits the TNF-α signaling pathway.
This compound functions by binding to the type-1 TNF receptor (TNFRc1), thereby preventing the binding of its ligand, TNF-α.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the phosphorylation of Iκ-B and subsequent activation of NF-κB, a key transcription factor in inflammatory responses.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surfactant Copolymers Prevent Aggregation of Heat Denatured Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessing Phototoxicity of IW927 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the phototoxicity of IW927. This compound is a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1 interaction. It exhibits reversible binding in the absence of light and forms a covalent bond with the receptor upon photoactivation. While reports indicate a lack of general cytotoxicity at concentrations up to 100 μM, a formal assessment of its phototoxic potential is crucial for preclinical safety evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
A1: this compound is a small molecule that potently disrupts the interaction between TNF-α and its receptor TNFRc1 with an IC50 of 50 nM. It functions as a "photochemically enhanced" inhibitor, meaning its inhibitory activity is significantly increased upon exposure to light.[1][2] This light-dependent mechanism necessitates a thorough evaluation of its potential to cause phototoxicity, which is a toxic response elicited by a substance after exposure to light.
Q2: Has the phototoxicity of this compound been previously reported?
A2: Publicly available literature indicates that this compound did not display cytotoxicity in Ramos cells at concentrations as high as 100 μM.[1][3] However, this was not in the context of a formal phototoxicity study involving controlled light exposure. Therefore, dedicated phototoxicity assays are required to definitively assess its photosafety profile.
Q3: Which is the recommended in vitro assay for assessing the phototoxicity of this compound?
A3: The internationally accepted standard for in vitro phototoxicity testing is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), as described in the OECD Test Guideline 432.[4][5][6][7][8] This assay is widely used in the pharmaceutical and cosmetic industries to identify the phototoxic potential of substances.[4][9]
Q4: What cell lines are suitable for phototoxicity testing of this compound?
A4: The standard cell line for the 3T3 NRU PT is the Balb/c 3T3 mouse fibroblast cell line.[4][5][7] However, other cell lines, such as human keratinocytes (e.g., HaCaT), can also be used to provide a more physiologically relevant model for dermal exposure.[6]
Q5: What is the endpoint of the 3T3 NRU phototoxicity assay?
A5: The endpoint is cell viability, which is determined by the uptake of the neutral red dye by lysosomes of living cells. A substance is identified as phototoxic if it shows a significant reduction in cell viability at a lower concentration when exposed to light compared to when it is kept in the dark.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in absorbance readings between replicate wells | - Inconsistent cell seeding- Pipetting errors- Presence of air bubbles in wells | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Carefully inspect plates for bubbles and remove them with a sterile pipette tip before reading. |
| Low Neutral Red Uptake in control (untreated, un-irradiated) cells | - Poor cell health- Contamination (e.g., mycoplasma)- Incorrect neutral red concentration or incubation time | - Use cells within a consistent and low passage number range.- Regularly test cell cultures for mycoplasma contamination.- Optimize neutral red concentration and incubation time for your specific cell line and lab conditions. |
| High background signal in blank wells (media only) | - Contamination of media or reagents- Phenol (B47542) red in the culture medium can interfere with absorbance readings. | - Use fresh, sterile media and reagents.- For fluorescence-based assays, consider using phenol red-free medium to reduce background autofluorescence. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentrations. | - Test the solubility of this compound in the chosen solvent and culture medium before the main experiment.- If using a solvent like DMSO, ensure the final concentration in the medium does not exceed a non-toxic level (typically <0.5%). |
| Positive control (e.g., Chlorpromazine) does not show expected phototoxicity | - Incorrect concentration range- Issues with the light source (incorrect dose or spectrum)- Degradation of the positive control substance | - Verify the concentration calculations and dilution series for the positive control.- Calibrate the light source to ensure the correct UVA dose is delivered to the cells.- Use a fresh, properly stored stock of the positive control. |
Data Presentation
As specific phototoxicity data for this compound is not publicly available, the following tables present example data from a 3T3 NRU phototoxicity assay using the well-characterized phototoxic agent and standard positive control, Chlorpromazine. This data is for illustrative purposes to demonstrate how results are typically presented.
Table 1: Cytotoxicity of Chlorpromazine in the 3T3 NRU Assay
| Concentration (µg/mL) | Mean Viability (%) - No UV Exposure | Mean Viability (%) + UV Exposure |
| 0.1 | 100 | 95 |
| 0.3 | 98 | 75 |
| 1.0 | 95 | 50 |
| 3.0 | 85 | 20 |
| 10.0 | 60 | 5 |
| 30.0 | 40 | <1 |
| 100.0 | 15 | <1 |
Table 2: Phototoxicity Assessment of Chlorpromazine
| Parameter | Value | Interpretation |
| IC50 (-UV) | 25 µg/mL | Concentration causing 50% viability reduction without UV. |
| IC50 (+UV) | 1 µg/mL | Concentration causing 50% viability reduction with UV. |
| Photo-Irritation Factor (PIF) | 25 | PIF > 5 indicates a phototoxic potential. |
| Prediction | Phototoxic |
Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (adapted from OECD TG 432)
1.1. Cell Culture and Seeding:
-
Culture Balb/c 3T3 cells in appropriate culture medium supplemented with serum and antibiotics.
-
Harvest cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of two 96-well plates.
-
Incubate the plates for 24 hours to allow for cell attachment and monolayer formation.[5][6]
1.2. Treatment:
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium. The final solvent concentration should be non-toxic to the cells.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add 100 µL of the this compound dilutions to the appropriate wells of both plates. Include solvent controls and a positive control (e.g., Chlorpromazine).
1.3. Irradiation:
-
Incubate both plates for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.[1]
1.4. Neutral Red Uptake and Measurement:
-
After irradiation, discard the treatment solutions from both plates, wash the cells with PBS, and add 100 µL of fresh culture medium.
-
Incubate the plates for another 24 hours.
-
Prepare a 50 µg/mL solution of neutral red in warm, serum-free medium.
-
Replace the culture medium with 100 µL of the neutral red solution and incubate for 3 hours.
-
Remove the neutral red solution, wash the cells with PBS, and add 150 µL of a neutral red destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Shake the plates for 10 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
1.5. Data Analysis:
-
Calculate the cell viability for each concentration relative to the solvent control.
-
Determine the IC50 values for both the irradiated and non-irradiated plates.
-
Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UV) by the IC50 (+UV). A PIF > 5 is generally considered indicative of phototoxic potential.
MTT Assay for Phototoxicity Assessment
The MTT assay can be used as an alternative to the NRU assay to assess cell viability.
2.1. Cell Culture, Seeding, and Treatment:
-
Follow steps 1.1 and 1.2 from the 3T3 NRU protocol.
2.2. Irradiation:
-
Follow step 1.3 from the 3T3 NRU protocol.
2.3. MTT Assay:
-
After irradiation and a 24-hour incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[10][11]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plates overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm.
2.4. Data Analysis:
-
Follow step 1.5 from the 3T3 NRU protocol to calculate viability, IC50 values, and the PIF.
Visualizations
Caption: Workflow for in vitro phototoxicity assessment of this compound.
Caption: this compound's interaction with the TNF-α/TNFR1 signaling pathway.
Caption: General mechanism of drug-induced phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of the performance of the 3T3 NRU in vitro phototoxicity assay in the pharmaceutical industry [pubmed.ncbi.nlm.nih.gov]
- 7. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. syngeneintl.com [syngeneintl.com]
- 9. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. database.ich.org [database.ich.org]
- 12. Phototoxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
controlling for light-independent effects of IW927
Welcome to the technical support center for IW927. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals design experiments that accurately control for the light-independent effects of this compound, a photochemically enhanced inhibitor of the Tumor Necrosis Factor α (TNF-α) and its receptor, TNFRc1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently disrupts the interaction between TNF-α and its receptor, TNFRc1 (also known as TNFR1).[1][2][3] Its mechanism is unique as it is a "photochemically enhanced" inhibitor.[1][2][3][4] Under ambient light conditions, this compound forms an irreversible, covalent bond with TNFRc1, leading to potent inhibition.[1][4] In the absence of light, it binds reversibly and with a much weaker affinity.[1][4][5]
Q2: What are the "light-independent" effects of this compound?
A2: The light-independent effects refer to the biological activity of this compound in the complete absence of light. Under dark conditions, this compound still binds to TNFRc1, but it does so reversibly and with significantly lower affinity.[1][4] This weak, reversible binding can still produce a measurable inhibitory effect, especially at higher concentrations. It is crucial to account for this basal activity to accurately determine the specific contribution of the light-activated, covalent inhibition.
Q3: Why is it critical to have a "dark" control in my experiments?
A3: A "dark" or "light-excluded" control is essential to differentiate the potent, light-induced covalent inhibition from the weaker, reversible binding of this compound.[1][3] Without this control, you cannot determine if the observed effects are solely due to the photochemical reaction or if there is a baseline, light-independent activity. This control is fundamental for validating the mechanism of action and accurately interpreting your results. A close analog of this compound, IV703, demonstrated this significant difference in binding under light and dark conditions.[3]
Troubleshooting Guide
Q4: My "dark" control experiment shows significant inhibition of TNF-α signaling. What are the possible causes and solutions?
A4: Unexpectedly high activity in a dark control can be due to several factors:
-
Inadvertent Light Exposure: Standard laboratory lighting can be sufficient to activate this compound. Ensure all steps involving the compound, from stock solution preparation to cell incubation, are performed in complete darkness or under specific safelight conditions (e.g., using a red light darkroom).
-
High Compound Concentration: The light-independent, reversible binding of this compound has a weak affinity (Kd ≈ 40–100 μM).[1][2][3][4] If you are using concentrations in this high micromolar range, you should expect to see some level of inhibition even in the dark.
-
Off-Target Effects: While this compound is reported to be selective for TNFRc1 over TNFRc2 and CD40, high concentrations may lead to unforeseen off-target interactions.[1][2]
Troubleshooting Steps:
-
Verify Light Exclusion: Cover plates and tubes with aluminum foil and turn off overhead lights during incubation steps.
-
Perform a Dose-Response Curve: Run parallel dose-response experiments in both "light" and "dark" conditions to determine the potency gap.
-
Use an Unrelated Pathway Control: To test for specificity, assess the effect of this compound on a signaling pathway not mediated by TNFR1, such as IL-1α-induced NF-κB activation.[5]
Experimental Design and Protocols
Q5: How should I design an experiment to properly control for the light-dependent effects of this compound?
A5: A robust experimental design should always include parallel treatment arms to isolate the photochemical effect.
Table 1: Recommended Experimental Groups for an this compound Study
| Group # | Treatment Components | Light Condition | Purpose |
| 1 | Vehicle (e.g., DMSO) | Light | Negative Control / Baseline |
| 2 | Vehicle (e.g., DMSO) | Dark | Negative Control / Light Control |
| 3 | TNF-α + Vehicle | Light | Positive Control / Stimulated Baseline |
| 4 | TNF-α + this compound | Light | Measures Total Inhibition (Photochemical + Reversible) |
| 5 | TNF-α + this compound | Dark | Measures Light-Independent Inhibition (Reversible Only) |
The specific photochemical effect can be determined by comparing the results of Group 4 and Group 5.
Workflow for Controlling Light-Independent Effects
Caption: Experimental workflow for comparing this compound effects under light and dark conditions.
Q6: Can you provide a summary of this compound's potency and binding affinity?
A6: Yes. The photochemical enhancement results in a dramatic difference in the measured potency and binding affinity.
Table 2: Potency and Binding Affinity of this compound
| Parameter | Condition | Value | Target/Assay | Reference |
| IC₅₀ | Ambient Light | 50 nM | TNF-α binding to TNFRc1 | [1][2][3][4] |
| IC₅₀ | Ambient Light | 600 nM | TNF-stimulated Iκ-B phosphorylation (Ramos cells) | [1][2][3] |
| K_d | Dark (Reversible) | ~40-100 μM | Reversible binding to TNFRc1 | [1][2][3][4] |
| Binding | Light | Irreversible | Covalent modification of TNFRc1 | [4] |
| Cytotoxicity | N/A | Non-cytotoxic up to 100 μM | Ramos Cells | [1][2][3][4] |
Q7: What is the signaling pathway affected by this compound?
A7: this compound inhibits the binding of TNF-α to TNFR1, thereby blocking the canonical NF-κB signaling pathway. This pathway, when activated, leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
TNF-α/TNFR1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits TNF-α/TNFR1 signaling via light-activated covalent binding.
Protocol 1: Iκ-B Phosphorylation Assay
This protocol is adapted from methods used to assess this compound's functional activity.[2]
-
Cell Preparation: Use 2 x 10⁶ Ramos cells per sample in serum-free RPMI 1640 medium.
-
Compound Pre-incubation (Parallel Light/Dark Arms):
-
Add desired concentrations of this compound (or vehicle) to the cell suspensions.
-
Light Arm: Incubate for 15 minutes at room temperature under ambient light.
-
Dark Arm: Incubate for 15 minutes at room temperature in complete darkness (e.g., wrap in foil).
-
-
Stimulation: Add recombinant human TNF-α (e.g., 2 ng/mL final concentration) to all samples.
-
Incubation: Incubate all samples for 5 minutes at 37°C.
-
Harvesting: Immediately centrifuge the cells (e.g., 8,000 x g for 10 seconds).
-
Lysis: Resuspend the cell pellet in 50 μL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet cell debris.
-
Analysis: Use the resulting supernatant for Western blotting to detect phosphorylated Iκ-B and total Iκ-B.
Protocol 2: TNF-α–TNFRc1 Membrane Binding Assay
This protocol outlines a general approach for a competitive binding assay.[2][3]
-
Plate Coating: Coat microplate wells with membranes from cells overexpressing TNFRc1 (or with recombinant TNFRc1) and incubate overnight.
-
Blocking: Wash the wells and block with a suitable buffer (e.g., PBS with 0.5% albumin) to prevent non-specific binding.
-
Compound Incubation (Parallel Light/Dark Arms):
-
Add serial dilutions of this compound to the wells.
-
Light Arm: Incubate plates at room temperature under ambient light for a defined period (e.g., 30 minutes).
-
Dark Arm: Incubate plates for the same duration in complete darkness.
-
-
(Optional Wash Step): To confirm covalent binding, a wash step can be included here. For the "Light" arm, wash plates extensively with PBS. This will remove non-covalently bound inhibitors. Do not wash a parallel set of wells to measure total inhibition.[3]
-
Ligand Addition: Add a labeled form of TNF-α (e.g., Europium-labeled TNF-α) to all wells. For dark condition experiments, perform this and all subsequent steps in the dark.
-
Incubation: Incubate to allow the labeled ligand to bind to available receptors.
-
Detection: Wash away unbound ligand and measure the signal from the bound labeled TNF-α according to the manufacturer's instructions. The signal will be inversely proportional to the binding of this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
IW927 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving IW927. The information is designed to address potential issues with experimental variability and reproducibility, ensuring more reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1, interaction.[1][2] Its mechanism is unique as it is a "photochemically enhanced" inhibitor.[1][2] Under dark conditions, it binds reversibly to TNFRc1 with weak affinity.[1] However, upon exposure to light, it forms an irreversible covalent bond with the receptor, leading to potent inhibition of TNF-α signaling.[1][2]
Q2: Why am I seeing significant variability in my IC50 values for this compound across different experiments?
A2: The most likely source of variability in IC50 values for this compound is its light-dependent mechanism of action.[1] Inconsistent light exposure during your experiments can lead to varying degrees of covalent bond formation and, consequently, different levels of inhibition. Other potential sources of variability include inconsistent cell health, passage number, reagent quality, and pipetting accuracy.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Is this compound cytotoxic to cells?
A4: this compound has been shown to have no significant cytotoxicity at concentrations up to 100 μM in Ramos cells over a 24-hour period.[1][2] However, it is always good practice to perform a cytotoxicity assay in your specific cell line and experimental conditions to confirm.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Inhibition of TNF-α Signaling
This is the most common issue encountered with this compound and is often linked to its photochemical properties.
| Potential Cause | Recommended Solution |
| Inconsistent Light Exposure | Standardize the light exposure conditions for all experiments. This includes the light source, intensity, wavelength, duration of exposure, and distance from the sample. For maximum covalent inhibition, a consistent light activation step is crucial. Conversely, to study the reversible binding, all steps must be performed in the dark. |
| Variability in Stock Solution | Ensure the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the compound is fully dissolved in DMSO before further dilution. |
| Cell Health and Density | Use cells that are in a consistent growth phase and within a specific passage number range. Ensure uniform cell seeding density across all wells and plates. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, TNF-α) for all comparative experiments to minimize variability. |
Issue 2: Low Potency or Complete Lack of Inhibition
If this compound appears to be less potent than expected or shows no inhibitory activity, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Light Activation | For covalent inhibition, ensure adequate light exposure. The original research indicates that photochemical activation is necessary for high-potency inhibition.[1][2] Without light, this compound acts as a weak, reversible inhibitor. |
| Compound Degradation | Improper storage of the stock solution can lead to degradation. Ensure stock solutions are stored at the recommended temperatures and protected from light. |
| Incorrect Assay Conditions | Verify the concentrations of all reagents, including TNF-α and this compound. Ensure the incubation times are appropriate for your specific assay. |
| Solubility Issues in Aqueous Buffer | This compound is poorly soluble in water. When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final DMSO concentration is compatible with your cells and does not cause the compound to precipitate. Rapidly mixing the solution during dilution can help. |
Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Conditions | Reference |
| IC50 (TNF-α/TNFRc1 Binding) | 50 nM | With light exposure | [1][2] |
| IC50 (TNF-stimulated IκB phosphorylation) | 600 nM | Ramos cells, with light exposure | [1][2] |
| Binding Affinity (Kd) | 40-100 μM | Reversible binding in dark conditions | [1] |
| Cytotoxicity | No significant cytotoxicity | Up to 100 μM in Ramos cells for 24h | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: TNF-α/TNFRc1 Binding Assay (ELISA-based)
This protocol is a generalized method for assessing the inhibition of TNF-α binding to TNFRc1 by this compound.
Materials:
-
Recombinant human TNFRc1
-
Recombinant human TNF-α (biotinylated)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well high-binding microplate
Procedure:
-
Coating: Coat the wells of a 96-well plate with TNFRc1 (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Light Activation (for covalent inhibition): Expose the plate to a standardized light source for a defined period (e.g., 5-15 minutes). For reversible binding studies, perform this and all subsequent steps in the dark.
-
TNF-α Addition: Add biotinylated TNF-α to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of TNF-α-induced IκBα Phosphorylation (Western Blot)
This protocol outlines a method to assess the effect of this compound on the phosphorylation of IκBα in a cell-based assay.
Materials:
-
Cell line responsive to TNF-α (e.g., Ramos, HeLa)
-
Complete cell culture medium
-
TNF-α
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (optional): Serum-starve the cells for a few hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Light Activation: Expose the cells to a standardized light source for a defined period. For dark conditions, keep the plate protected from light.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the level of IκBα phosphorylation relative to the total IκBα and loading control.
Visualizations
References
quality control measures for IW927
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of IW927, a potent, selective, and photochemically enhanced antagonist of the TNFα/TNFRc1 interaction.
Quality Control Measures for this compound
Ensuring the quality and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. Due to its unique photochemical nature, specific handling and quality control procedures are necessary.
Summary of this compound Specifications:
| Parameter | Specification |
| Chemical Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 g/mol |
| CAS Number | 389142-48-7 |
| Purity | ≥98% (typically assessed by HPLC) |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Recommended Quality Control Experiments:
| QC Test | Methodology | Purpose | Acceptance Criteria |
| Identity Verification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of this compound. | Match to reference spectra. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects impurities. | ≥98% purity. |
| Solubility Test | Visual inspection upon dissolution in DMSO | Ensures complete solubility at the desired stock concentration. | Clear solution with no visible particulates. |
| Photoreactivity Check | Comparative bioassay (light vs. dark conditions) | Verifies the light-dependent inhibitory activity of this compound. | Significantly higher potency (lower IC50) in the presence of light. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q1: I am not observing any inhibition of TNFα signaling with this compound.
-
Light Exposure: Have you exposed your experimental setup to a light source after adding this compound? this compound is a photochemically enhanced inhibitor and requires light to form a covalent bond with TNFRc1 for potent inhibition.[1][2] In the absence of light, its binding affinity is significantly weaker.[1][2]
-
Compound Integrity: Has the compound been properly stored? this compound is light-sensitive and should be stored at -20°C in a light-protected vial.[3][4] Improper storage can lead to degradation.
-
Cell Health: Are your cells healthy and responsive to TNFα stimulation? High cell viability is crucial for a robust assay. Unhealthy cells can lead to a noisy baseline and mask the inhibitory effect.
-
Reagent Concentration: Have you used the appropriate concentrations of TNFα and this compound? Ensure that the TNFα concentration is sufficient to induce a measurable response and that the this compound concentration is within the expected effective range.
Q2: I am seeing high variability in my results between experiments.
-
Inconsistent Light Exposure: Is the duration and intensity of light exposure consistent across all experiments? Variations in light conditions will directly impact the degree of this compound-mediated inhibition. Standardize the light source, distance from the experimental plate, and exposure time.
-
Cell Passage Number: Are you using cells of a consistent passage number? Cell lines can change their characteristics over time, including their response to TNFα.
-
Reagent Preparation: Are you preparing fresh dilutions of this compound for each experiment from a frozen stock? Repeated freeze-thaw cycles of the stock solution can degrade the compound.
Q3: My adherent cells are detaching after treatment.
-
Cytotoxicity: While this compound is reported to have low cytotoxicity at effective concentrations, high concentrations or prolonged incubation times might affect cell viability.[1] Consider performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your cell line.
-
Solvent Concentration: What is the final concentration of the solvent (e.g., DMSO) in your cell culture media? High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is at a level tolerated by your cells (typically ≤ 0.5%).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Tumor Necrosis Factor Receptor 1 (TNFRc1).[1][2] It functions as a photochemically enhanced inhibitor. Initially, it binds reversibly to TNFRc1 with weak affinity.[1][2] Upon exposure to light, it undergoes a photochemical reaction that results in the formation of a covalent bond with the receptor, leading to potent and irreversible inhibition of TNFα binding and downstream signaling.[1]
Q2: How should I handle and store this compound?
Due to its light sensitivity, this compound should be handled in a dark or low-light environment.[3][4] Use amber-colored tubes or wrap tubes in aluminum foil.[5] For long-term storage, keep the solid compound and stock solutions at -20°C, protected from light.[3]
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound will depend on the specific cell type and experimental conditions. It has been shown to potently disrupt the binding of TNFα to TNFRc1 with an IC50 of 50 nM and block TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[1] A concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays.
Q4: Can I use this compound in experiments conducted in the dark?
Yes, but its inhibitory effect will be significantly reduced. In the absence of light, this compound acts as a weak, reversible inhibitor.[1] This property can be used as a negative control to demonstrate the light-dependent activity of the compound.
Experimental Protocols
Protocol 1: In Vitro TNFα Inhibition Assay using RAW 264.7 Cells
This protocol details the steps to measure the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in serum-free DMEM to achieve the desired final concentrations.
-
Pre-treatment with this compound: Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMEM with the same final concentration of DMSO). Incubate for 1 hour.
-
Light Exposure: Expose the plate to a standardized light source for a defined period (e.g., 15 minutes) to activate the photochemical properties of this compound.
-
LPS Stimulation: Add 100 µL of a 2x concentrated solution of LPS (e.g., 200 ng/mL) in serum-free DMEM to each well (for a final concentration of 100 ng/mL), except for the unstimulated control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 17-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant for TNFα quantification.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: TNFα/TNFR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro TNFα inhibition assay using this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
Technical Support Center: Troubleshooting Low Signal in IW927 Assays
Welcome to the technical support center for IW927 assays. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues, particularly low signal, encountered during experiments with the TNF-α-TNFR1 interaction inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to a weak or absent signal in common this compound assay formats.
Category 1: General Issues & Compound Handling
Q1: We are not observing any inhibition of TNF-α signaling with this compound. What are the first things to check?
A1: When observing a complete lack of this compound activity, it's crucial to verify the fundamentals of your experimental setup.
-
Compound Integrity and Handling:
-
Solubility: this compound is typically dissolved in DMSO for stock solutions. Ensure it is fully dissolved. Precipitates in your stock or working solutions will lead to inaccurate concentrations.
-
Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Photochemical Nature: this compound is a "photochemically enhanced" inhibitor.[1][2][3] It binds reversibly to TNFRc1 with weak affinity and then covalently modifies the receptor through a photochemical reaction.[1][2][3] Ensure that your experimental conditions, particularly light exposure during incubation, are consistent. For experiments relying on the covalent modification, controlled light exposure may be necessary. Conversely, to study the reversible binding, experiments should be conducted in light-excluded conditions.[1]
-
-
Assay Controls:
-
Positive Control: Did your positive control for inhibition (e.g., a known TNF-α neutralizing antibody) work as expected? If not, the issue may lie with the assay system itself rather than this compound.
-
Vehicle Control: Does the vehicle control (e.g., DMSO) show no effect on the assay signal? High concentrations of DMSO can be toxic to cells and interfere with assays.
-
Q2: The inhibitory effect of this compound is much weaker than expected based on its reported IC50 values. What could be the cause?
A2: Suboptimal inhibitory effects can stem from several factors related to both the compound and the experimental design.
-
Concentration Range: The reported IC50 for this compound disrupting TNF-α binding to TNFRc1 is approximately 50 nM, while for blocking TNF-stimulated IκB phosphorylation in cells, it is around 600 nM.[1][2][3] Ensure your concentration range is appropriate for the specific assay you are performing. A good starting point is to test a wide range of concentrations, from 10-fold below to 10-fold above the expected IC50.[4]
-
Cell Type and Density: The cellular response to TNF-α and its inhibition can vary significantly between cell types. Cell density can also influence results; ensure you are using a consistent and optimized cell number for your assay plates.[5]
-
Incubation Times: Review your incubation times for TNF-α stimulation and this compound pre-treatment. These may need to be optimized for your specific cell line and assay endpoint. Insufficient pre-incubation with this compound may not allow enough time for it to engage with the receptor before TNF-α stimulation.
Category 2: Specific Assay Troubleshooting
Troubleshooting Low Signal in a TNF-α/NF-κB Reporter Assay
Q3: In our NF-κB luciferase reporter assay, the overall signal (Relative Light Units - RLU) is very low, even in the TNF-α stimulated wells without any inhibitor. What's wrong?
A3: Low signal in a reporter assay points to a problem with the fundamental components of the assay itself.
-
Cell Health and Transfection:
-
Ensure cells are healthy and not overgrown before transfection.
-
Optimize transfection efficiency. Use a positive control plasmid (e.g., CMV-driven luciferase) to verify that the cells are being successfully transfected.
-
-
Reagent Quality:
-
Use fresh, high-quality TNF-α. Reconstituted cytokines can lose activity over time if not stored properly.
-
Check the expiration date and storage conditions of your luciferase assay substrate. Prepare it fresh just before use.
-
-
Plate Type: For luminescence assays, use opaque, white-walled plates to maximize the light signal. Black plates, while good for fluorescence, can quench the luminescent signal.[6]
Q4: Our baseline signal is low, but we also see a very small dynamic range between our unstimulated and TNF-α stimulated controls. Why?
A4: A poor dynamic range will make it difficult to accurately measure the effect of an inhibitor like this compound.
-
TNF-α Concentration: The concentration of TNF-α used may be too low to elicit a strong response, or so high that it is causing cytotoxicity, which would reduce the signal. Perform a dose-response curve for TNF-α to find the optimal concentration that gives a robust signal without killing the cells.
-
Stimulation Time: The timing of TNF-α stimulation is critical. Harvest the cells at the peak of NF-κB activation, which typically occurs between 4 to 8 hours post-stimulation. A time-course experiment is recommended to determine the optimal endpoint for your cell line.
Troubleshooting Low Signal in an IκBα Phosphorylation Western Blot
Q5: We can't detect a band for phosphorylated IκBα (p-IκBα) in our Western blot, even in our positive control (TNF-α stimulated) lane.
A5: The absence of a p-IκBα signal is a common issue that can be resolved by carefully reviewing the protocol.
-
Timing of Stimulation: The phosphorylation of IκBα is a very rapid and transient event, typically peaking between 5 and 15 minutes after TNF-α stimulation and then declining as the protein is degraded. You may be missing this peak. Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to find the optimal time point.
-
Inhibition of Phosphatases and Proteases: During cell lysis, endogenous phosphatases and proteases can quickly degrade p-IκBα. It is absolutely essential to use a lysis buffer that contains a cocktail of phosphatase and protease inhibitors, and to keep the samples on ice at all times.[7]
-
Antibody Performance:
-
Ensure you are using an antibody that is validated for Western blotting.
-
Use the recommended antibody dilution. An antibody concentration that is too low will result in a weak or no signal.[7]
-
Verify that the secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution.
-
Q6: The p-IκBα band is very faint, making it difficult to quantify the inhibitory effect of this compound.
A6: A faint signal can be boosted by optimizing several steps in the Western blot protocol.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) on your lysates to ensure equal loading.
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can stain the membrane with Ponceau S after transfer to visualize the protein bands.
-
Signal Detection: If using an ECL (chemiluminescence) substrate, ensure it has not expired. You can also try a more sensitive ECL substrate to enhance the signal.
Data Presentation
Table 1: this compound Key Characteristics and Assay Concentrations
| Parameter | Value | Assay Type | Reference |
| Mechanism of Action | Photochemically enhanced inhibitor of TNF-α binding to TNFRc1 | Binding & Cell-Based Assays | [1][2][3] |
| IC50 (Binding) | ~50 nM | TNF-α / TNFRc1 Binding Assay | [1][2][3] |
| IC50 (Cellular) | ~600 nM | IκBα Phosphorylation Assay (Ramos cells) | [1][2][3] |
| Reversible Affinity (Kd) | 40-100 µM | TNFRc1 Binding (light-excluded) | [1][2] |
| Recommended Starting Conc. | 1 nM - 10 µM | Cell-Based Functional Assays | [4] |
| Solvent | DMSO | Stock Solution Preparation | [4] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol outlines a typical workflow for assessing the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Cell Seeding: Seed HEK293 cells (or another suitable cell line) in a 96-well white, opaque plate at a density optimized for your cells (e.g., 1.5 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Pre-treat cells with serial dilutions of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis & Signal Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control.
Protocol 2: IκBα Phosphorylation Western Blot
This protocol details the steps to measure this compound's effect on the phosphorylation of IκBα.
-
Cell Seeding: Seed cells (e.g., Ramos cells) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells for 4-6 hours to reduce baseline signaling.
-
Compound Treatment: Pre-incubate cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for the predetermined optimal time (e.g., 10 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C. Wash, then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total IκBα or a housekeeping protein like GAPDH.
Mandatory Visualizations
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low signal in assays.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: IW927 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound IW927 in fluorescence-based assays. The following information offers troubleshooting protocols and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1[1]. It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class[1]. A key feature of this compound and its analogs is their "photochemically enhanced" binding. They initially bind to TNFRc1 reversibly with weak affinity, and upon exposure to light, they can form a covalent bond with the receptor, leading to more potent inhibition[1].
Q2: Can this compound interfere with my fluorescence-based assay?
A2: Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[2] This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence, leading to a falsely elevated signal.[2]
-
Fluorescence Quenching: The compound might absorb the light emitted by your fluorophore or interact with the excited fluorophore in a way that prevents it from emitting light, resulting in a falsely decreased signal.[2]
Q3: Is the photochemical nature of this compound a concern for my fluorescence assay?
A3: Yes, the "photochemically enhanced" binding of this compound is a critical consideration. The excitation light source in a fluorescence plate reader or microscope could potentially induce the covalent binding of this compound to its target or other proteins in your assay, which may lead to irreversible effects that are independent of the intended biological process being measured. It is crucial to conduct experiments in light-excluded conditions where possible and to include appropriate controls to assess the impact of light exposure.[1][3]
Q4: Are the spectral properties of this compound known?
A4: Specific, publicly available data on the excitation and emission spectra of this compound are limited. However, compounds of the rhodanine (B49660) and thiazolidinone class, to which this compound belongs, are known to have UV-Vis absorption properties.[4][5] To accurately predict and troubleshoot potential interference, it is highly recommended to experimentally determine the spectral properties of this compound in your specific assay buffer.
Troubleshooting Guides
If you are observing unexpected results in your fluorescence-based assays in the presence of this compound, the following troubleshooting steps can help you identify and mitigate potential interference.
Initial Assessment of Interference
The first step is to determine if this compound is autofluorescent or if it quenches the signal of your fluorophore under your specific experimental conditions.
Experimental Protocol: Characterizing the Spectral Properties of this compound
This protocol will help you determine the absorbance, excitation, and emission spectra of this compound in your assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer or plate reader with spectral scanning capabilities
-
Quartz cuvettes or appropriate microplates (black plates for fluorescence)
Methodology:
-
Absorbance Spectrum:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use the assay buffer as a blank.
-
Scan the absorbance of the this compound solution from 250 nm to 700 nm using a UV-Vis spectrophotometer.
-
Note any absorbance peaks, as these indicate wavelengths where the compound absorbs light and may interfere with excitation or emission.
-
-
Excitation and Emission Spectra (Autofluorescence Profile):
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a fluorescence spectrophotometer or plate reader for the following scans.
-
Emission Scan: Excite the this compound solution at a range of wavelengths (e.g., from 300 nm to 500 nm in 10 nm increments) and for each excitation wavelength, scan the emission from the excitation wavelength + 10 nm to 750 nm. This will help identify the optimal excitation wavelength for any intrinsic fluorescence.
-
Excitation Scan: Set the emission wavelength to the peak identified in the emission scan and scan a range of excitation wavelengths to determine the excitation maximum.
-
If no significant fluorescence is observed, it is unlikely that this compound is autofluorescent under your conditions.
-
Data Presentation: Spectral Properties of this compound (Hypothetical Data)
Since publicly available data is limited, we provide a template for how to present your experimentally determined data.
| Parameter | Wavelength (nm) | Notes |
| Absorbance Maximum (λmax) | e.g., 380 nm | Indicates potential for inner filter effect at this wavelength. |
| Excitation Maximum (λex) | e.g., 420 nm | Peak wavelength for inducing autofluorescence. |
| Emission Maximum (λem) | e.g., 480 nm | Peak wavelength of autofluorescence. |
Troubleshooting Autofluorescence
If your initial assessment indicates that this compound is autofluorescent at the wavelengths used in your assay, consider the following steps:
-
Pre-read Plates: Before adding your biological reagents, read the fluorescence of your plate with this compound alone. This background signal can then be subtracted from your final measurements.
-
Use Red-Shifted Fluorophores: Autofluorescence of small molecules is often more pronounced in the blue-green region of the spectrum.[2] If possible, switch to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum).
-
Decrease this compound Concentration: If biologically feasible, reducing the concentration of this compound may lower the background autofluorescence to an acceptable level.
Troubleshooting Fluorescence Quenching
If this compound appears to be quenching your fluorescent signal, the following protocol can confirm this effect.
Experimental Protocol: Assessing Fluorescence Quenching
Materials:
-
Your assay's fluorophore (e.g., a fluorescently labeled antibody or substrate)
-
This compound stock solution
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your main experiment.
-
In a multi-well plate, add the fluorophore solution to a series of wells.
-
Add a serial dilution of this compound to these wells. Include a control well with the fluorophore and no this compound.
-
Include a blank well with only the assay buffer.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.
Mitigating Photochemical Effects
Given the light-sensitive nature of this compound's binding, it is crucial to control for light-induced artifacts.
Experimental Protocol: Assessing Photochemical Interference
Methodology:
-
Run Parallel Assays in the Dark: Conduct your experiment in parallel under two conditions: your standard laboratory lighting and complete darkness (or with a safe red light). If the results differ significantly, it suggests a photochemical effect.
-
Pre-incubation Controls: Pre-incubate your biological system with this compound in the dark before exposing it to the excitation light of the plate reader. Compare this to a condition where the pre-incubation occurs under light.
-
Minimize Light Exposure: During your assay, minimize the exposure of your samples to the excitation light source. Use the lowest possible excitation intensity and the shortest read time that still provides a robust signal.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Interference
Caption: Troubleshooting workflow for this compound interference.
This compound Mechanism of Action
Caption: this compound's photochemically enhanced binding mechanism.
References
optimizing incubation times for IW927
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times for IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently disrupts the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFRc1.[1][2] Its mechanism is unique as it is a "photochemically enhanced" inhibitor.[1][2] In the absence of light, this compound binds reversibly to TNFRc1. However, upon exposure to light, it forms an irreversible covalent bond with the receptor, specifically with the main-chain nitrogen of the Ala-62 residue.[1][3] This blockage of the TNF-α binding site inhibits downstream signaling pathways, such as the NF-κB pathway, evidenced by the inhibition of IκB phosphorylation.[1][2]
Q2: What is the significance of this compound being a "photochemically enhanced" inhibitor?
A2: The photochemical nature of this compound is a critical factor in experimental design. The binding affinity and mode of inhibition (reversible vs. covalent) are dependent on the presence or absence of light.[1][2] This property can be leveraged to control the timing and nature of TNFR1 inhibition in in vitro studies. Experiments conducted in the dark will primarily assess the effects of reversible binding, while experiments under light will investigate the consequences of irreversible, covalent inhibition.
Q3: What are the reported IC50 and Kd values for this compound?
A3: this compound disrupts the binding of TNF-α to TNFRc1 with an IC50 value of 50 nM.[1][2] It blocks TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[1][2] In its reversible binding state (in the dark), it exhibits a weak affinity with a dissociation constant (Kd) in the range of 40-100 μM.[2]
Q4: Is this compound cytotoxic?
A4: this compound has been shown to not display any cytotoxicity at concentrations as high as 100 μM in Ramos cells over a 24-hour period.[1][2] However, it is always recommended to perform cytotoxicity assays in your specific cell line and experimental conditions.
Q5: How should I store and handle this compound?
A5: For long-term storage, this compound should be stored as a solid powder in a dry, dark environment at -20°C. For short-term use, stock solutions can be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C. Given its photochemical nature, it is crucial to protect the compound and prepared solutions from light, especially when studying its reversible binding properties.
Optimizing Incubation Times: Troubleshooting and Guidance
The optimal incubation time for this compound is highly dependent on the experimental goals, specifically whether you are investigating its reversible or irreversible (light-activated) inhibitory effects.
| Experimental Goal | Key Considerations | Potential Issues | Troubleshooting Steps |
| Investigating Reversible Inhibition | - All steps must be performed in the dark or under safe-light conditions. - Higher concentrations (in the µM range) are likely required due to weaker affinity.[2] | - No observable effect or weak inhibition. - Inconsistent results. | - Ensure complete light exclusion during incubation. - Increase the concentration of this compound. - Optimize incubation time; test a range from 30 minutes to several hours. |
| Investigating Irreversible (Covalent) Inhibition | - A light exposure step is required to induce covalent binding. - Lower concentrations (in the nM range) can be effective.[2] | - High background or off-target effects. - Complete inhibition across all tested conditions. | - Optimize the duration and intensity of the light exposure. - Titrate down the concentration of this compound. - A very short incubation time with light may be sufficient.[2] |
| General Issues | - Cell health and density. - Reagent stability. | - High variability between replicates. | - Ensure consistent cell seeding and health. - Prepare fresh working solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Reversible Inhibition of TNF-α Induced IκB Phosphorylation
Objective: To determine the optimal incubation time for the reversible inhibition of TNF-α induced IκB phosphorylation by this compound in the dark.
Materials:
-
Cells responsive to TNF-α (e.g., Ramos cells)
-
This compound
-
TNF-α
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-phospho-IκBα, anti-IκBα, anti-GAPDH)
-
Multi-well plates suitable for cell culture
-
Equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
This compound Preparation (in the dark): Prepare a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM) in a serum-free medium. All steps involving this compound must be performed in the dark.
-
Pre-incubation with this compound (in the dark): Remove the culture medium from the cells and add the this compound-containing medium. Incubate for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) in a light-excluded incubator.
-
TNF-α Stimulation (in the dark): Add TNF-α to a final concentration known to induce robust IκB phosphorylation (e.g., 10 ng/mL) and incubate for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting: Perform Western blotting to detect the levels of phosphorylated IκBα and total IκBα. Use a loading control like GAPDH to normalize the results.
-
Data Analysis: Quantify the band intensities and determine the incubation time that provides the most significant and consistent inhibition of IκB phosphorylation.
Protocol 2: Time-Course Experiment for Irreversible (Light-Activated) Inhibition
Objective: To determine the optimal incubation and light exposure time for the irreversible inhibition of TNF-α signaling by this compound.
Materials:
-
Same as Protocol 1
-
A controlled light source
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
This compound Incubation: Add a fixed, low concentration of this compound (e.g., 1 µM) to the cells.[2]
-
Light Exposure: Immediately expose the cells to a controlled light source for various durations (e.g., 1 min, 5 min, 15 min).
-
Washout: After light exposure, wash the cells thoroughly with a fresh medium to remove any unbound this compound.
-
TNF-α Stimulation: Add TNF-α (e.g., 10 ng/mL) and incubate for a fixed time (e.g., 15 minutes).
-
Cell Lysis and Western Blotting: Follow steps 5-7 from Protocol 1 to analyze IκB phosphorylation.
-
Data Analysis: Determine the shortest light exposure time that results in maximal inhibition of the TNF-α response.
Visualizing Workflows and Pathways
Caption: A generalized workflow for optimizing this compound incubation times.
Caption: The signaling pathway inhibited by this compound.
References
Technical Support Center: IW927 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction. The content is designed to address challenges that may arise when scaling up experiments involving this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for this compound, a compound that disrupts the binding of TNF-α to its receptor, TNFRc1, and subsequently blocks downstream signaling.[1][2]
| Parameter | Value | Experimental Context |
| IC50 (TNF-α to TNFRc1 binding) | 50 nM | Inhibition of TNF-α binding to TNFRc1.[1][3] |
| IC50 (Iκ-B phosphorylation) | 600 nM | Inhibition of TNF-stimulated phosphorylation of Iκ-B in Ramos cells.[1][3] |
| Binding Affinity (Kd) | ~40-100 µM | Reversible binding to TNFRc1 in the absence of light.[2] |
| Cytotoxicity | No significant cytotoxicity observed up to 100 µM | In Ramos cells.[1][3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered when scaling up this compound experiments, presented in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results across a multi-well plate or between experiments. | Uneven Light Exposure: this compound's covalent binding to TNFRc1 is light-dependent.[2][3] Variations in light intensity or duration across a plate can lead to inconsistent inhibition. | - Ensure a uniform and consistent light source for photochemical activation.- For multi-well plates, use a light source that provides even illumination across the entire plate surface.- Standardize the duration of light exposure precisely in your protocol. |
| Compound Instability: Stock solutions of this compound may degrade over time, especially with repeated freeze-thaw cycles. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2]- Aliquot stock solutions and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]- Avoid repeated freeze-thaw cycles.[2] | |
| Lower than expected potency (higher IC50) in scaled-up assays. | Insufficient Light Activation: The photochemical reaction is crucial for the high-affinity covalent binding of this compound.[3] In larger volumes or higher cell densities, light penetration may be reduced. | - Optimize the light exposure time and intensity for your specific experimental setup (e.g., plate type, cell density, media volume).- Consider using plates with clear bottoms for better light penetration in cell-based assays. |
| Non-specific Binding: At higher concentrations required for larger volumes, this compound might bind non-specifically to other proteins or plasticware. | - Include appropriate controls, such as experiments performed in the dark where this compound acts as a reversible, lower-affinity inhibitor.[2]- Consider using low-protein-binding plates for your assays. | |
| Increased cytotoxicity observed in scaled-up or longer-duration experiments. | Extended Light Exposure: Prolonged exposure to UV or high-intensity light can be phototoxic to cells, independent of the compound's effect. | - Minimize light exposure to the shortest duration required for efficient this compound activation.- Include a "light-only" control (cells exposed to the light source without this compound) to assess phototoxicity. |
| Compound Degradation: Degradation products of this compound might be cytotoxic. | - Use freshly prepared solutions and ensure proper storage of the compound. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a "photochemically enhanced" inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1.[3] In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[2] Upon exposure to light, it undergoes a photochemical reaction that results in the formation of a covalent bond with the receptor, specifically with the main-chain nitrogen of Ala-62.[3] This irreversible binding potently disrupts the interaction between TNF-α and TNFRc1, thereby inhibiting downstream signaling pathways such as the phosphorylation of Iκ-B.[1][3]
2. Why is light exposure critical for this compound's activity?
Light provides the energy for a photochemical reaction that transforms the initial reversible, low-affinity binding of this compound to an irreversible, high-potency covalent bond with TNFRc1.[2][3] This "photochemical enhancement" is responsible for its low nanomolar IC50 value in inhibiting TNF-α binding.[1]
3. What are the key considerations for preparing and storing this compound?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[2] To prevent degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for up to a month or -80°C for up to six months.[2] It is important to avoid repeated freeze-thaw cycles.[2] When preparing for an experiment, allow the vial to equilibrate to room temperature before opening.
4. How can I control for the effects of light in my experiments?
To isolate the specific photochemical effect of this compound, it is essential to include proper controls. A key control is to run a parallel experiment in the dark, where this compound will only exhibit its weaker, reversible binding.[2] Additionally, a "light-only" control (without this compound) should be included to account for any potential effects of the light source on the cells or assay components.
5. What are the potential challenges when scaling up from a 96-well to a 384-well plate format?
When moving to a higher-density plate format, ensuring uniform light exposure across all wells becomes even more critical. The smaller well size may also lead to more pronounced meniscus effects, potentially affecting light penetration. Evaporation can also be a greater issue in smaller volumes. It is advisable to re-optimize light exposure conditions and use appropriate plate seals when scaling up.
Experimental Protocols
Protocol 1: In Vitro TNF-α-TNFRc1 Binding Assay (Scalable Format)
This protocol is adapted from the methodology described for this compound and is designed to be scalable.[1]
-
Plate Coating:
-
Coat the wells of a high-binding 96- or 384-well plate with recombinant human TNFRc1 at a suitable concentration (e.g., 10 ng/well) in a coating buffer (e.g., PBS) overnight at 4°C.
-
Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plates with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Wash the plates again three times with wash buffer.
-
-
Compound Incubation and Photochemical Activation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells. For control wells, add vehicle (e.g., DMSO) only.
-
For "dark" control plates, immediately proceed to the next step without light exposure.
-
For "light" plates, expose the plates to a uniform light source for a predetermined optimal time (e.g., 5-15 minutes).
-
-
TNF-α Binding:
-
Add Europium-labeled TNF-α (Eu-TNF-α) to all wells at a final concentration of approximately 1 nM.[1]
-
Incubate for 1-2 hours at room temperature in the dark to allow for binding.
-
-
Detection:
-
Wash the plates three times with wash buffer to remove unbound Eu-TNF-α.
-
Add a fluorescence enhancement solution and read the time-resolved fluorescence using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Iκ-B Phosphorylation Assay (Scalable Format)
This protocol is a scalable version of the cell-based assay used to characterize this compound's functional activity.[1]
-
Cell Plating:
-
Seed Ramos cells (or another suitable cell line) into 96- or 384-well plates at a density that allows for optimal response to TNF-α.
-
Allow the cells to adhere or stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Pre-incubation and Photochemical Activation:
-
Remove the culture medium and replace it with serum-free medium containing serial dilutions of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 15 minutes at room temperature.[1]
-
Expose the plates to a uniform light source for the optimized duration. The "dark" control plates should be shielded from light.
-
-
TNF-α Stimulation:
-
Cell Lysis and Detection:
-
Immediately place the plate on ice and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the level of phosphorylated Iκ-B in the cell lysates using a sensitive detection method such as ELISA, HTRF, or AlphaLISA, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-Iκ-B signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition of TNF-α-induced Iκ-B phosphorylation for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
Technical Support Center: IW927 Photochemical Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete photochemical activation of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that blocks the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[1] this compound is a "photochemically enhanced" inhibitor, meaning its mechanism of action is light-dependent.[1][2] In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[1][2] Upon exposure to light, it undergoes a photochemical reaction that results in the formation of an irreversible covalent bond with the receptor.[1][2]
Q2: What is the significance of the light-dependent activation of this compound?
A2: The light-dependent activation allows for precise spatial and temporal control over the inhibition of TNF-α signaling. This feature is particularly valuable in experimental settings to study the acute effects of TNFR1 blockade. The significant difference in potency between the light-activated and dark states (IC50 = 50 nM in light vs. weak affinity in dark) underscores the importance of effective photoactivation.[1]
Q3: What wavelength of light should be used to activate this compound?
A3: The original research describing this compound did not specify the exact wavelength of light used for activation.[1][3][4] However, related rhodanine-based photoswitches are typically activated by UV or blue light, often in the 380-400 nm range.[5][6] It is recommended to start with a light source in this range and optimize the wavelength based on experimental results.
Q4: How long should I expose my sample to light for complete activation?
A4: The seminal paper on this compound mentions a pre-incubation time of 5 minutes at room temperature "in the light" for a binding assay.[4][7] However, the optimal duration will depend on the light intensity, sample volume, and concentration of this compound. It is advisable to perform a time-course experiment to determine the minimal exposure time required to achieve maximal inhibitory effect.
Q5: Can ambient laboratory light activate this compound?
A5: While the original experiments suggest that some level of activation may occur with ambient light, relying on it is not recommended for reproducible and complete activation.[4][7] For quantitative and controlled experiments, a dedicated light source with defined wavelength and intensity should be used.
Troubleshooting Guide: Incomplete Photochemical Activation of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory effect of this compound after light exposure. | Inappropriate Light Source: The wavelength of the light source may not overlap with the absorption spectrum of this compound. | Use a light source that emits in the UV-A or blue region of the spectrum (e.g., 365-400 nm). LED-based systems offer narrow bandwidths and stable output.[8] |
| Insufficient Light Intensity: The number of photons reaching the sample may be too low to efficiently activate the compound. | Increase the light intensity or move the light source closer to the sample. Use a radiometer to measure and standardize the light intensity at the sample position. | |
| Suboptimal Exposure Duration: The irradiation time may be too short for complete activation. | Perform a time-course experiment, varying the exposure time (e.g., 1, 5, 10, 20 minutes) to determine the optimal duration. | |
| Incorrect this compound Concentration: The concentration of this compound may be too low for the experimental system. | In the presence of light, an IC50 of 50 nM has been reported for inhibiting TNF-α binding.[1] Ensure you are working within an effective concentration range. | |
| High background inhibition in "dark" control experiments. | Light Leakage: The "dark" control may be inadvertently exposed to ambient light. | Ensure that all steps involving the "dark" control are performed in a light-proof environment. Use amber or foil-wrapped tubes and work in a dark room. |
| Compound Instability: this compound may degrade over time, leading to non-specific effects. | Prepare fresh stock solutions of this compound and store them protected from light at -20°C or -80°C. | |
| Inconsistent results between experiments. | Variable Light Exposure: Fluctuations in light source intensity or distance from the sample can lead to variability. | Standardize the experimental setup. Always use the same light source, distance, and exposure time. Regularly check the output of your light source. |
| Solvent Effects: The solvent used to dissolve this compound may absorb light at the activation wavelength or quench the excited state. | Use a solvent that is transparent in the intended activation wavelength range. DMSO is a common solvent for this compound. | |
| Presence of Quenchers: Components in the experimental medium (e.g., phenol (B47542) red, serum components) may absorb the excitation light or quench the photochemical reaction. | For in vitro assays, consider using phenol red-free media during irradiation. Be aware that complex biological media can reduce activation efficiency. |
Experimental Protocols
General Protocol for Photochemical Activation of this compound in a 96-Well Plate
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentration in your experimental buffer or medium. For "dark" controls, protect the solution from light.
-
Cell Seeding (for cell-based assays): Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.[7]
-
Compound Addition: Add the this compound working solution to the appropriate wells. Include vehicle-only and "dark" this compound controls.
-
Incubation: Incubate the plate under standard cell culture conditions for the desired pre-treatment time.
-
Photoactivation:
-
Remove the lid of the 96-well plate to avoid light scattering or absorption.
-
Place the plate under a suitable light source (e.g., a UV-A or blue LED array, ~380-400 nm).
-
Irradiate for a predetermined time (e.g., 5-15 minutes). Ensure uniform illumination across all wells.
-
During irradiation, the "dark" control plate should be kept in a light-proof container at the same temperature.
-
-
Post-Irradiation: After irradiation, proceed with your experimental protocol (e.g., addition of TNF-α, further incubation).
-
Assay: Perform the desired assay to measure the biological response (e.g., ELISA for cytokine production, Western blot for signaling pathway activation).
Visualizations
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodanine-Based Chromophores: Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
Validation & Comparative
A Head-to-Head Comparison: IW927 vs. Adalimumab in Cell-Based Assays
In the landscape of TNF-α inhibitors, both small molecules and biologics offer distinct advantages for researchers in drug discovery and development. This guide provides an objective comparison of IW927, a novel small-molecule inhibitor, and adalimumab, a well-established monoclonal antibody, based on their performance in cell-based assays.
Executive Summary
This compound and adalimumab represent two different strategies for inhibiting the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Adalimumab, a large-molecule biologic, directly binds to and neutralizes TNF-α. In contrast, this compound, a small molecule, inhibits the interaction between TNF-α and its receptor, TNFR1. This fundamental difference in their mechanism of action translates to distinct profiles in in vitro cell-based assays. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective potencies and functional effects.
Mechanisms of Action
Adalimumab: As a recombinant human IgG1 monoclonal antibody, adalimumab functions by binding with high affinity to both soluble and transmembrane forms of TNF-α.[1][2] This binding prevents TNF-α from interacting with its cell surface receptors, TNFR1 (p55) and TNFR2 (p75), thereby blocking the downstream signaling cascades that lead to inflammation.[1][2]
This compound: This small molecule inhibitor disrupts the binding of TNF-α to its primary signaling receptor, TNFRc1 (TNFR1).[3][4] this compound exhibits a unique "photochemically enhanced" binding mechanism. It initially binds reversibly to TNFRc1 with weak affinity and, upon exposure to light, forms a covalent bond with the receptor, leading to potent and sustained inhibition.[3][4]
Signaling Pathway Overview
To visualize the distinct points of intervention for this compound and adalimumab, the following diagram illustrates the TNF-α signaling pathway.
Caption: TNF-α signaling pathway and points of inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and adalimumab from various cell-based assays. It is important to note that the assays differ, which may impact the direct comparability of the IC50/EC50 values.
| Parameter | This compound | Adalimumab | Assay Type | Cell Line | Reference |
| IC50 (TNF-α/TNFR1 Binding) | 50 nM | - | Biochemical Assay | - | [3][4] |
| IC50 (IκB Phosphorylation) | 600 nM | - | Western Blot | Ramos | [3][4] |
| IC50 (TNF-α Neutralization) | - | 80.9 pM | L929 Cytotoxicity Assay | L929 | [1] |
| EC50 (TNF-α Neutralization) | - | 15.776 - 19.498 ng/mL | L929 Cytotoxicity Assay | L929 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
TNF-α/TNFR1 Binding Inhibition Assay (for this compound)
This protocol describes a biochemical assay to measure the inhibition of TNF-α binding to its receptor, TNFR1.
Caption: Experimental workflow for TNF-α binding inhibition.
Protocol:
-
Plate Coating: Coat a 96-well microplate with recombinant human TNFR1 and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
TNF-α Addition: Add a constant concentration of labeled TNF-α (e.g., Europium-labeled TNF-α) to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for competitive binding.
-
Washing: Wash the plate to remove unbound TNF-α.
-
Detection: Add a substrate or enhancement solution and measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[3]
TNF-α Induced IκB Phosphorylation Assay (for this compound)
This Western blot-based assay measures the ability of this compound to inhibit the TNF-α-induced phosphorylation of IκB, a key step in the NF-κB signaling pathway.
Protocol:
-
Cell Culture: Culture Ramos cells (or another suitable cell line) to the desired density.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.
-
TNF-α Stimulation: Stimulate the cells with a known concentration of TNF-α for a short period (e.g., 15-30 minutes) to induce IκB phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated IκB and total IκB.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated IκB signal to the total IκB signal. Calculate the percent inhibition and determine the IC50 value.[3][6]
L929 Cell Cytotoxicity Assay (for Adalimumab)
This assay measures the ability of adalimumab to neutralize the cytotoxic effect of TNF-α on L929 mouse fibrosarcoma cells.
Caption: Experimental workflow for L929 cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.[7]
-
Treatment Preparation: Prepare serial dilutions of adalimumab and mix with a constant, sub-lethal concentration of TNF-α.
-
Cell Treatment: Add the adalimumab/TNF-α mixtures to the cells. Include controls for cells alone (maximum viability) and cells with TNF-α alone (maximum cytotoxicity).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP assay reagent) and incubate according to the manufacturer's instructions.[3][7]
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each adalimumab concentration and determine the IC50 or EC50 value.[1][5]
Conclusion
Both this compound and adalimumab are potent inhibitors of TNF-α signaling, albeit through different mechanisms. Adalimumab demonstrates high-affinity binding directly to TNF-α, leading to its neutralization. This compound, on the other hand, acts on the TNF receptor, TNFR1, to block the binding of TNF-α. The choice between these inhibitors will depend on the specific research question and experimental context. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in designing and interpreting studies aimed at understanding and modulating TNF-α-driven inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of a fully human monoclonal antibody specific for human tumor necrosis factor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the TNF-α-induced phosphoproteome reveals AEG-1/MTDH/LYRIC as an IKKβ substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanization and Characterization of an Anti-Human TNF-α Murine Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IW927: A Potent Inhibitor of TNF-α-TNFR1 Interaction
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Inhibitory Activity of IW927 in the Context of Alternative Small-Molecule Modulators of the TNF-α Pathway.
This guide provides a detailed comparison of this compound, a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFR1, with other notable small-molecule inhibitors. The data presented is collated from various studies to offer an objective overview of the current landscape of TNF-α/TNFR1 interaction inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and other selected small-molecule inhibitors of the TNF-α signaling pathway. It is important to note that the data for inhibitors other than this compound have been sourced from different studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (Kd) | Reference |
| This compound | TNF-α/TNFR1 Interaction | TNF-α/TNFRc1 Binding Assay | 50 nM | 40-100 µM (reversible) | [1][2] |
| Downstream Signaling | IκB Phosphorylation Assay | 600 nM | [1][2] | ||
| Benpyrine | TNF-α | Microscale Thermophoresis (MST) | - | 82.1 ± 5.0 µM | [3] |
| C87 | TNF-α | TNF-α-induced Cytotoxicity | 8.73 µM | - | [4] |
| UCB-9260 | TNF-α | NF-κB Reporter Assay | 202 nM | - | |
| Zafirlukast Analogue (8h cpCF3) | TNFR1 Signaling | IκB Degradation Assay | 0.6 ± 0.3 nM | - | |
| Zafirlukast Analogue (9a MeCF3) | TNFR1 Signaling | IκB Degradation Assay | 0.71 ± 0.35 nM | - | |
| Zafirlukast Analogue (9c MeOEtCF3) | TNFR1 Signaling | IκB Degradation Assay | 2.1 ± 2.6 nM | - |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used to validate this compound's activity, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited for the validation of this compound's inhibitory activity, as described in the primary literature.[1]
TNF-α–TNFRc1 Binding Assay
-
Plate Coating: High protein-binding 96-well plates are coated overnight at 4°C with 20 ng of human recombinant TNFRc1 per well in 50 mM Na2CO3, pH 9.6.
-
Blocking: The following morning, wells are washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Compound and Ligand Addition: Compounds, including this compound, are serially diluted in DMSO. Europium-labeled human TNF-α (Eu-TNF-α) is diluted in PBS containing 0.1% BSA. The compounds and Eu-TNF-α are added to the wells, with a final Eu-TNF-α concentration of 2.4 nM and a final DMSO concentration of 1%.
-
Incubation and Washing: The plates are incubated for 2-4 hours at room temperature. Following incubation, the wells are washed to remove unbound reagents.
-
Detection: An enhancement solution is added to each well, and time-resolved fluorescence is measured to quantify the amount of Eu-TNF-α bound to the immobilized TNFRc1. The data is then used to calculate the IC50 value for the inhibition of binding.
IκB Phosphorylation Assay in Ramos Cells
-
Cell Culture and Plating: Ramos cells, a human Burkitt's lymphoma cell line, are cultured in RPMI medium supplemented with 10% fetal bovine serum. For the assay, cells are seeded in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: TNF-α is added to the wells to a final concentration that induces robust IκBα phosphorylation (e.g., 10 ng/mL) and incubated for a short period (e.g., 5-15 minutes).
-
Cell Lysis: After stimulation, the cells are lysed on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: The cell lysates are subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membranes are blocked and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα. Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated IκBα to total IκBα is calculated to determine the extent of inhibition and the IC50 value.[1]
Concluding Remarks
This compound demonstrates potent inhibitory activity against the TNF-α-TNFR1 interaction and downstream signaling. Its unique photochemical mechanism of action, involving light-dependent covalent modification of TNFR1, distinguishes it from many other small-molecule inhibitors.[1][2] While the comparative data presented here provides a valuable overview, direct head-to-head studies under identical experimental conditions are necessary for a definitive assessment of relative potency. The detailed protocols provided for this compound validation offer a foundation for researchers to replicate and further investigate its inhibitory properties. The continued exploration of diverse small-molecule inhibitors targeting the TNF-α pathway holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IW927 and IV703: Structure and Function of Two Potent TNF-α Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of IW927 and IV703, two closely related small molecule inhibitors of the tumor necrosis factor-alpha (TNF-α) signaling pathway. Both compounds have been identified as potent antagonists of the interaction between TNF-α and its receptor, TNFRc1, a key pathway in inflammatory processes. This document summarizes their structural characteristics, biological activities, and the experimental methodologies used to evaluate their performance.
Structural and Physicochemical Properties
This compound and IV703 belong to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class. While they are structurally analogous, the precise chemical structure of IV703 is not publicly available. However, a crystal structure of IV703 in a covalent complex with TNFRc1 has been resolved, providing significant insight into its binding mode. This compound is a potent and selective antagonist of the TNFα/TNFRc1 interaction.[1] The key structural and physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| Chemical Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 g/mol |
| IUPAC Name | 2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one |
| CAS Number | 389142-48-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: Photochemically Enhanced Inhibition
A defining characteristic of both this compound and IV703 is their "photochemically enhanced" mechanism of inhibition.[2][3] In the absence of light, these compounds bind reversibly to TNFRc1 with moderate affinity. However, upon exposure to light, they can form a covalent bond with the receptor, leading to irreversible inhibition.
The crystal structure of the IV703-TNFRc1 complex revealed that a covalent bond is formed between an aromatic ring of the inhibitor and the main-chain nitrogen of Ala-62 on the receptor.[2][3][4] This residue is known to be critical for the binding of TNF-α to TNFRc1, thus providing a structural basis for the inhibitory activity of these compounds.[2][3]
This unique mechanism is depicted in the following workflow:
Caption: Reversible binding of the inhibitor to TNFRc1 in the dark, followed by light-induced covalent bond formation.
Comparative Biological Activity
This compound has been shown to be a potent inhibitor of the TNF-α–TNFRc1 interaction and downstream signaling. The available quantitative data for this compound is summarized below. While direct comparative data for IV703 is not available in the public domain, as a close analog, it is expected to exhibit similar activity.
| Assay | IC50 / Kd | Cell Line |
| TNF-α–TNFRc1 Binding Assay | 50 nM (IC50) | - |
| TNF-stimulated Iκ-B Phosphorylation | 600 nM (IC50) | Ramos cells |
| Reversible Binding to TNFRc1 (in dark) | ≈ 40-100 μM (Kd) | - |
This compound demonstrates high selectivity for TNFRc1, as it does not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[2][3] Furthermore, it did not exhibit any cytotoxicity at concentrations up to 100 μM.[2][3]
Experimental Protocols
TNF-α–TNFRc1 Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFRc1.
Methodology:
-
Plate Coating: High protein-binding 96-well plates are coated overnight with 20 ng of human recombinant TNFRc1 per well in a 50 mM Na2CO3 buffer (pH 9.6).
-
Blocking: The following day, the wells are blocked with a 1% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: The test compounds (e.g., this compound) are serially diluted in DMSO and added to the wells, ensuring a final DMSO concentration of 1%. The plates are incubated for 1 hour at room temperature.
-
Europium-labeled TNF-α Addition: Europium-labeled human TNF-α (Eu-TNF-α) is added to the wells.
-
Washing: The plates are washed five times with PBS to remove any unbound reagents.
-
Signal Enhancement and Detection: 100 μl of an enhancement solution is added to each well, and after a 10-minute incubation at room temperature, the fluorescence is measured using a fluorimeter.
-
Data Analysis: Background fluorescence (from wells lacking TNFRc1) is subtracted from all readings. The percentage of inhibition by the compound is calculated relative to control wells containing only Eu-TNF-α and 1% DMSO.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. A novel TNFRSF1A mutation associated with TNF-receptor-associated periodic syndrome and its metabolic signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
IW927: A Comparative Analysis of a Photochemically Enhanced TNFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the cross-reactivity and selectivity profile of IW927, a small molecule inhibitor of the Tumor Necrosis Factor-α (TNF-α) and Tumor Necrosis Factor Receptor 1 (TNFR1) interaction. This compound is distinguished by its unique mechanism of action as a photochemically enhanced inhibitor. This document compiles available experimental data to offer a comparative perspective for research and drug development applications.
Executive Summary
This compound is a potent inhibitor of the TNF-α-TNFR1 interaction, demonstrating an IC50 of 50 nM in binding assays.[1][2] Functionally, it blocks TNF-α-stimulated phosphorylation of IκB, a key downstream signaling event, with an IC50 of 600 nM.[1][2] A notable feature of this compound is its selectivity for TNFR1 over the closely related cytokine receptors, TNFR2 and CD40, to which it shows no detectable binding.[1][2] A crucial aspect of this compound's activity is its nature as a "photochemically enhanced" inhibitor; its covalent modification of and potent inhibition of TNFR1 is dependent on exposure to light. In the absence of light, it binds reversibly with a much weaker affinity. While specific data on its cross-reactivity against a broad panel of other receptors and kinases are not extensively available in the public domain, its known selectivity for TNFR1 is a key characteristic.
Data Presentation
The following table summarizes the quantitative data available for this compound's interaction with its primary target and related receptors.
| Target | Assay Type | Metric | Value | Reference |
| TNFR1 (TNFRc1) | TNF-α Binding Inhibition | IC50 | 50 nM | [1][2] |
| TNFR1 (TNFRc1) | Reversible Binding (dark) | Kd | 40-100 µM | [1] |
| Downstream Signaling | TNF-stimulated IκB Phosphorylation in Ramos cells | IC50 | 600 nM | [1][2] |
| TNFR2 (TNFRc2) | Binding Assay | - | No detectable binding | [1][2] |
| CD40 | Binding Assay | - | No detectable binding | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TNF-α–TNFRc1 Binding Assay
This assay is designed to measure the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFRc1.
-
Plate Coating: High protein-binding 96-well plates are coated with TNFRc1.
-
Compound Incubation: Compounds, such as this compound, are serially diluted in DMSO and added to the wells. The plates are incubated for a specified period (e.g., 1 hour) at room temperature. For photochemically enhanced inhibitors, this step is performed with and without light exposure to assess light-dependent activity.
-
Ligand Addition: Europium-labeled TNF-α (Eu-TNF-α) is added to the wells.
-
Incubation and Washing: The plates are incubated to allow for binding of Eu-TNF-α to the TNFRc1 that is not blocked by the inhibitor. Following incubation, the plates are washed to remove unbound Eu-TNF-α.
-
Detection: An enhancement solution is added to the wells, and after a brief incubation, the time-resolved fluorescence is measured using a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells containing DMSO without the inhibitor. IC50 values are determined from the dose-response curves.
IκB Phosphorylation Inhibition Assay
This cell-based assay measures the functional consequence of TNFR1 inhibition by assessing the phosphorylation of a key downstream signaling molecule, IκB.
-
Cell Culture: Ramos cells, a human Burkitt's lymphoma cell line, are typically used.
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) in serum-free media for a short period (e.g., 15 minutes) at room temperature.
-
TNF-α Stimulation: Recombinant human TNF-α is added to the cell suspension to stimulate TNFR1 signaling. The cells are then incubated for a short duration (e.g., 5 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are pelleted and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is immunoblotted with a primary antibody specific for the phosphorylated form of IκBα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Chemiluminescent substrate is added, and the signal is detected.
-
-
Data Analysis: The intensity of the phosphorylated IκBα bands is quantified. The percentage of inhibition of phosphorylation is calculated relative to cells stimulated with TNF-α in the absence of the inhibitor. IC50 values are determined from the dose-response curves.
Conclusion
This compound is a selective and potent inhibitor of the TNF-α-TNFR1 interaction with a unique light-dependent mechanism of action. The available data demonstrates its specificity for TNFR1 over other related TNF receptor superfamily members like TNFR2 and CD40. While a comprehensive cross-reactivity profile against a broader kinome or receptor panel is not publicly available, its established selectivity makes it a valuable tool for studying TNFR1-mediated signaling pathways. Further investigation into its broader off-target profile would be beneficial for a more complete understanding of its potential therapeutic applications and liabilities.
References
Confirming IW927 Binding to TNFR1 In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in situ binding of the photochemically enhanced inhibitor IW927 to its target, Tumor Necrosis Factor Receptor 1 (TNFR1). We will explore the unique mechanism of this compound and objectively compare its validation with alternative in situ techniques for assessing protein-ligand engagement. This guide includes detailed experimental protocols, quantitative data for comparison, and visualizations to aid in understanding the complex signaling and experimental workflows.
This compound: A Photochemically Enhanced Inhibitor of TNFR1
This compound is a small molecule inhibitor that potently disrupts the interaction between TNF-α and its receptor, TNFR1.[1][2] A key feature of this compound is its "photochemically enhanced" binding mechanism. In the absence of light, this compound binds reversibly to TNFR1 with a weak affinity.[1][3] However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1][3] A crystal structure of a close analog, IV703, revealed that it covalently modifies the main-chain nitrogen of Ala-62 within the TNF-α binding site on TNFR1.[1][2]
Comparison of In Situ Binding Confirmation Methods
Confirming the direct interaction of a small molecule with its target protein within a cellular context is a critical step in drug development. Below is a comparison of this compound's unique validation approach with other established in situ methods.
Quantitative Comparison of TNFR1 Inhibitors
| Compound/Molecule | Type | Binding Affinity (Kd) | IC50 | Mechanism of Action |
| This compound | Small Molecule | ~40-100 µM (reversible, dark)[1][3] | 50 nM (disruption of TNF-α binding)[1][2]; 600 nM (inhibition of IκB phosphorylation)[1][2] | Photochemically enhanced covalent inhibitor; binds Ala-62.[1] |
| Zafirlukast | Small Molecule | 86 µM[1] | Low potency for inhibiting NF-κB activation.[4][5][6] | Allosteric inhibitor; does not block ligand binding but perturbs receptor conformation.[4] |
| Compound R1 | Small Molecule | 16 µM[7] | Similar activity to known TNF-α antagonist C87 in cell-based assays.[7] | Binds to TNFR1 to inhibit TNF-α interaction.[7] |
| FKC Peptide | Peptide | Not specified | Inhibits TNFR1 signaling and attenuates inflammation in mice.[8][9][10][11] | Allosteric inhibitor; binds to CRD2/3 and alters receptor conformation without blocking ligand binding.[8][9][10][11] |
| Affibody (ABYTNFR1-1) | Protein Scaffold | Not specified | 7 ± 6 nM (inhibition of IκBα degradation)[2] | Non-competitive inhibitor of TNFR1.[2] |
| Nanobody (TROS) | Antibody Fragment | Not specified | 324 nM (inhibition of TNF-induced NF-κB activity)[2] | Selective inhibitor of TNFR1; blocks TNF binding.[2][12] |
Experimental Protocols for In Situ Binding Confirmation
Here, we provide detailed methodologies for key experiments to confirm small molecule-protein interactions within a cellular environment.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg). This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing TNFR1 to a suitable confluency.
-
Treat cells with the desired concentration of the test compound (e.g., this compound in the dark) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
For cell lysate CETSA, harvest and lyse the cells. Aliquot the lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling to room temperature.
-
For intact cell CETSA, heat the treated cells in suspension or attached to plates at various temperatures.
-
-
Separation of Soluble and Aggregated Proteins:
-
Lyse the cells (if not already done).
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble TNFR1:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration and normalize all samples.
-
Analyze the amount of soluble TNFR1 in each sample by Western blotting using a specific anti-TNFR1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble TNFR1 against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in-cell interaction between a small molecule and its target protein, typically by using a modified, "pull-down" version of the small molecule.
Principle: A "bait" version of the small molecule (e.g., biotinylated this compound) is incubated with cell lysate. If the molecule binds to its target protein (TNFR1), this complex can be "pulled down" from the lysate using beads that have a high affinity for the tag (e.g., streptavidin-coated beads for biotin). The presence of the target protein in the pull-down fraction is then detected.
Detailed Protocol:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein and protein-ligand interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the tagged small molecule (e.g., biotinylated this compound) for several hours at 4°C with gentle rotation.
-
Add affinity beads (e.g., streptavidin-agarose beads) and continue the incubation for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an anti-TNFR1 antibody to detect the presence of the target protein.
-
Protocol 3: Proximity Ligation Assay (PLA)
PLA is a highly sensitive method for detecting protein-ligand interactions in situ with high spatial resolution.
Principle: This method requires a modified small molecule (e.g., this compound conjugated to an oligonucleotide) and a primary antibody against the target protein (TNFR1). The primary antibody is detected by a secondary antibody conjugated to another oligonucleotide. When the small molecule and the antibody are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the oligonucleotide-conjugated small molecule.
-
Fix, permeabilize, and block the cells.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for TNFR1.
-
Wash and then incubate with PLA probes (secondary antibodies with attached oligonucleotides).
-
-
Ligation and Amplification:
-
Wash the cells and add the ligation solution containing ligase to circularize the DNA when the probes are in close proximity.
-
Wash and add the amplification solution containing polymerase and fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the interaction.
-
Visualization of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
TNFR1 Signaling Pathway
Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for confirming target engagement using the Cellular Thermal Shift Assay.
Logical Comparison of In Situ Binding Confirmation Methods
Caption: A logical breakdown comparing the advantages and disadvantages of different in situ methods.
References
- 1. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Non-competitive TNFR1 Antagonist Affibody with Picomolar Monovalent Potency that Does not Affect TNFR2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-based allosteric inhibitor probing TNFR1 conformational dynamics and receptor activation states - American Chemical Society [acs.digitellinc.com]
- 9. Peptide-based allosteric inhibitor targets TNFR1 conformationally active region and disables receptor-ligand signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-based allosteric inhibitor targets TNFR1 conformationally active region and disables receptor–ligand signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
IW927: A Novel Small Molecule Alternative to TNF-alpha Antibodies for Research Applications
A detailed, data-driven comparison of IW927 and established TNF-alpha antibody inhibitors for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the small molecule this compound with widely used TNF-alpha (TNF-α) monoclonal antibodies, offering insights into their respective mechanisms and performance based on available experimental data. This information is intended to assist researchers in selecting the most appropriate tool for their specific in vitro and in vivo studies of TNF-α signaling.
Executive Summary
This compound presents a distinct alternative to traditional TNF-α antibodies by offering a small molecule approach to inhibit the interaction between TNF-α and its primary signaling receptor, TNFR1. Unlike antibodies, which are large biologic molecules, this compound is a chemically synthesized compound with a unique, photochemically enhanced mechanism of action. While TNF-α antibodies have a long-standing history of use in both research and clinical settings, this compound provides a novel tool for investigating the intricacies of the TNF-α pathway, particularly for researchers who may require a small molecule inhibitor with different pharmacokinetic and pharmacodynamic properties. The choice between this compound and a TNF-α antibody will depend on the specific experimental goals, including the desired mode of inhibition, target specificity, and experimental system.
Mechanism of Action
This compound: This small molecule inhibitor functions by directly blocking the binding of TNF-α to its receptor, TNFR1 (also known as TNFRc1). This compound exhibits a unique "photochemically enhanced" binding mechanism. It initially binds reversibly to TNFR1 with a weak affinity. However, upon exposure to light, it forms a covalent bond with the receptor, leading to potent and sustained inhibition of TNF-α binding.[1] This covalent modification is highly specific to TNFR1, with no detectable binding to the related TNFR2 or CD40 receptors.[1][2]
TNF-alpha Antibodies: Monoclonal antibodies (mAbs) against TNF-α, such as adalimumab, infliximab, golimumab, and certolizumab pegol, function by binding directly to either soluble or membrane-bound TNF-α. This binding neutralizes the cytokine, preventing it from interacting with its receptors, TNFR1 and TNFR2.[3][4] Etanercept is a fusion protein that acts as a decoy receptor, binding to TNF-α and preventing it from binding to cell surface receptors.[3]
Signaling Pathway Overview
The binding of TNF-α to its receptor, TNFR1, initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates the major pathways activated upon TNF-α binding and the points of inhibition for both this compound and TNF-α antibodies.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and several widely used TNF-alpha antibodies. It is important to note that the data is compiled from different studies using various experimental conditions and assays. Therefore, a direct comparison of absolute values should be made with caution.
| Inhibitor | Target | Assay Type | IC50 | Kd | Reference(s) |
| This compound | TNF-α/TNFR1 Interaction | Binding Assay | 50 nM | 40-100 µM (reversible) | [1][2] |
| IκB Phosphorylation | Cell-based Assay | 600 nM | - | [1][2] | |
| Adalimumab | Soluble TNF-α | KinExA | - | 8.6 pM | [5] |
| Membrane TNF-α | Radioligand Binding | - | 483 pM | [5] | |
| Infliximab | Soluble TNF-α | KinExA | - | 4.2 pM | [5] |
| Membrane TNF-α | Radioligand Binding | - | 468 pM | [5] | |
| Etanercept | Soluble TNF-α | KinExA | - | 0.4 pM | [5] |
| Membrane TNF-α | Radioligand Binding | - | 445 pM | [5] | |
| Golimumab | Soluble TNF-α | L929 Cytotoxicity | 6.5 ng/mL | - | [3] |
| Membrane TNF-α | L929 Cytotoxicity | 162 ng/mL | - | [3] | |
| Certolizumab Pegol | Soluble TNF-α | L929 Cytotoxicity | 4 ng/mL (IC90) | 90 pM | [6] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. Kd (dissociation constant) is a measure of binding affinity, with a lower Kd indicating a stronger interaction. The units (nM, pM, ng/mL) and assay types vary between studies, which can influence the reported values.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H23N3O3S2 | [6] |
| Molecular Weight | 441.56 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term | [6] |
| Purity | >98% | [6] |
Experimental Protocols
TNF-alpha/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for quantifying the interaction between TNF-α and TNFR1 and assessing the inhibitory activity of compounds like this compound.
Materials:
-
Tagged human TNF-α (e.g., with a proprietary tag like Tag1)
-
Tagged human TNFR1 (e.g., with a proprietary tag like Tag2)
-
HTRF detection reagents (e.g., anti-Tag1 antibody labeled with a donor fluorophore like europium cryptate and an anti-Tag2 antibody labeled with an acceptor fluorophore like XL665)
-
Assay buffer
-
Low-volume 384-well white plates
-
Test compounds (e.g., this compound) and controls
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Reagent Addition: Add tagged TNF-α and tagged TNFR1 to the wells.
-
Detection Reagent Addition: Add the HTRF detection reagents to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours to overnight) to allow for binding and signal development.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
IκB-alpha Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibitory effect of a compound on TNF-α-induced phosphorylation of IκB-α, a key step in the NF-κB signaling pathway.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
Test compound (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκB-α and anti-total-IκB-α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes). Include untreated and TNF-α-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκB-α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total IκB-α to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-IκB-α signal to the total IκB-α signal. Determine the IC50 value for the inhibition of phosphorylation.
-
Conclusion
This compound represents a valuable tool for researchers studying TNF-α signaling, offering a distinct mechanism of action and the advantages of a small molecule inhibitor. Its photochemical-enhanced, covalent inhibition of TNFR1 provides a unique approach to dissecting the intricacies of this pathway. While TNF-α antibodies remain the gold standard in many applications, particularly in therapeutic development, this compound's specific properties make it a compelling alternative for a range of research applications. The choice between these inhibitors should be guided by the specific experimental design, the biological system under investigation, and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision and for designing rigorous and reproducible experiments.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor inhibitors – state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
A Cost-Benefit Analysis of IW927 in Preclinical Research: A Comparative Guide
For researchers and drug development professionals navigating the landscape of TNF-α signaling inhibition, the choice of investigational tools is critical. This guide provides a comprehensive cost-benefit analysis of IW927, a small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. We objectively compare this compound's performance with established biologic inhibitors and another small molecule alternative, zafirlukast, supported by available experimental data.
Executive Summary
This compound presents a unique value proposition for specific research applications due to its covalent binding mechanism upon photoactivation. This feature allows for precise temporal and spatial control of TNF-α signaling inhibition, a significant advantage in certain experimental designs. However, its current requirement for custom synthesis translates to a higher initial cost and longer acquisition time compared to readily available alternatives. Biologic inhibitors like adalimumab, etanercept, and infliximab (B1170848) offer potent and well-characterized antagonism of TNF-α but come at a higher cost for research-grade preparations and lack the conditional inhibitory properties of this compound. Zafirlukast, an alternative small molecule, is a more accessible and cost-effective option, though it exhibits lower potency compared to both this compound and the biologic inhibitors. The selection of an appropriate inhibitor will ultimately depend on the specific experimental needs, budget constraints, and the desired level of control over the TNF-α signaling pathway.
Performance Comparison
The following tables summarize the key performance metrics of this compound and its alternatives based on publicly available data.
| Compound | Target | Mechanism of Action | IC50 (TNF-α/TNFRc1 Binding) | IC50 (IκB Phosphorylation) | Selectivity | Reported Cytotoxicity |
| This compound | TNF-α/TNFRc1 Interaction | Covalent modification upon photoactivation | 50 nM[1] | 600 nM[1] | Selective for TNFRc1 over TNFRc2 and CD40[1] | Not cytotoxic at concentrations up to 100 µM[1] |
| Adalimumab | TNF-α | Monoclonal Antibody | Kd: 8.6 pM (soluble TNF)[1], 483 pM (membrane TNF)[1], 53.6 ± 29.5 pM (soluble TNF)[2], 127 pM (soluble TNF)[3] | - | Binds soluble and membrane-bound TNF-α | - |
| Etanercept | TNF-α | Soluble TNF Receptor Fusion Protein | Kd: 0.4 pM (soluble TNF)[1], 445 pM (membrane TNF)[1], 11 pM (soluble TNF)[3] | - | Binds soluble and membrane-bound TNF-α | - |
| Infliximab | TNF-α | Monoclonal Antibody | Kd: 4.2 pM (soluble TNF)[1], 468 pM (membrane TNF)[1], 44 pM (soluble TNF)[3] | - | Binds soluble and membrane-bound TNF-α | - |
| Zafirlukast | TNFR1 | Small Molecule Allosteric Inhibitor | Kd: 86 µM (for TNFR1 ECD)[4] | IC50: ~50 µM (NF-κB activation)[4] | - | - |
Cost-Benefit Analysis
| Compound | Estimated Research Grade Cost | Key Benefits | Key Drawbacks |
| This compound | High (Custom synthesis, minimum 1g order, 2-4 month lead time) | Photochemically-enhanced covalent binding allows for precise experimental control. High selectivity. | High cost and long acquisition time. Requires light activation. |
| Adalimumab | High (e.g., ~$500 for 100µg)[5][6] | High potency and well-characterized. Readily available. | High cost. Potential for immunogenicity in some in vivo models. |
| Etanercept | High (e.g., ~$500 for 1mg)[7][8][9] | Very high avidity for soluble TNF-α. Well-characterized. Readily available. | High cost. |
| Infliximab | High (e.g., ~$400 for 1mg)[10] | High potency and well-characterized. Readily available. | High cost. Potential for immunogenicity in some in vivo models. |
| Zafirlukast | Low (e.g., ~$30 for 60 tablets of 20mg)[11][12][13] | Low cost and readily available. Oral availability may be advantageous for some in vivo studies. | Lower potency compared to this compound and biologics. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for result interpretation and replication. Below are generalized protocols for assays commonly used to evaluate TNF-α inhibitors.
TNF-α/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct interaction between TNF-α and TNFR1.
-
Reagents : Tagged recombinant human TNF-α, tagged recombinant human TNFR1, and detection antibodies labeled with a FRET donor and acceptor.
-
Procedure :
-
Dispense test compounds (e.g., this compound, Zafirlukast) or biologics into a low-volume 384-well plate.
-
Add the tagged TNF-α and TNFR1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate at room temperature to allow for binding.
-
Measure the HTRF signal on a compatible plate reader. A decrease in signal indicates inhibition of the TNF-α/TNFR1 interaction.
-
IκBα Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of TNFR1 activation by measuring the phosphorylation of a key downstream signaling molecule, IκBα.
-
Cell Culture : Culture a suitable cell line (e.g., Ramos cells) that expresses TNFR1.
-
Procedure :
-
Pre-treat cells with various concentrations of the test inhibitor for a specified time.
-
For this compound, expose the cells to light to induce covalent binding.
-
Stimulate the cells with recombinant human TNF-α to activate the signaling pathway.
-
Lyse the cells at various time points after stimulation.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify band intensities to determine the level of IκBα phosphorylation relative to the total IκBα.
-
Visualizing the Mechanism of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the TNFR1 signaling pathway and a typical experimental workflow.
Figure 1. Simplified TNFR1 signaling pathway and points of inhibitor action.
Figure 2. General experimental workflow for evaluating TNF-α inhibitors.
References
- 1. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TNF-alpha (Research Grade Adalimumab Biosimilar) Biotinylated Antibody, | Fisher Scientific [fishersci.com]
- 6. Human TNF-alpha (Research Grade Adalimumab Biosimilar) Antibody, R D Systems | Fisher Scientific [fishersci.fi]
- 7. ichor.bio [ichor.bio]
- 8. Etanercept Biosimilar, Research Grade Enbrel Biosimilar, TNF Receptor - Fc Fusion Protein - Syd Labs [sydlabs.com]
- 9. Etanercept Biosimilar - Research Grade, 1mg | Labscoop [labscoop.com]
- 10. ichor.bio [ichor.bio]
- 11. Zafirlukast (Accolate): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 12. goodrx.com [goodrx.com]
- 13. costplusdrugs.com [costplusdrugs.com]
Validating Covalent Modification of TNFR1: A Comparative Guide to IW927 and its Alternatives
In the landscape of therapeutic intervention targeting the Tumor Necrosis Factor Receptor 1 (TNFR1), the emergence of covalent inhibitors presents a unique modality with the potential for prolonged and potent target engagement. This guide provides a comprehensive comparison of IW927, a photochemically enhanced covalent inhibitor of TNFR1, with alternative strategies for TNFR1 modulation. The following sections detail the experimental validation of this compound's mechanism and objectively compare its performance with other therapeutic candidates based on available experimental data.
Comparative Performance of TNFR1 Modulators
The efficacy of various TNFR1 modulators can be assessed by several key parameters, including their binding affinity, inhibitory concentrations in cellular assays, and their specific mechanism of action. The following table summarizes the available quantitative data for this compound and a selection of its alternatives.
| Compound/Molecule | Class | Target | Mechanism of Action | IC50 / Kd | Cell Line / Assay | Reference |
| This compound | Small Molecule | TNFR1 | Covalent, Photochemically Enhanced | IC50 = 50 nM (TNF-α binding); IC50 = 600 nM (p-IκB) | Ramos cells | |
| Zafirlukast | Small Molecule | TNFR1 | Non-competitive, Allosteric | IC50 ≈ 50 µM (NF-κB activation) | HEK293 cells | |
| Zafirlukast Analog 16 | Small Molecule | TNFR1 | Non-competitive, Allosteric | IC50 ≈ 0.5 µM (NF-κB activation) | HEK293 cells | |
| Etanercept | Soluble Receptor | TNF-α | Sequesters TNF-α | Kd ≈ 1-5 pM | Biacore | |
| GSK1995057 | Domain Antibody | TNFR1 | Antagonist | Not reported | HMVEC-L cells, Non-human primates | |
| R1antTNF | TNFα Mutant | TNFR1 | Selective Antagonist | Kd ≈ 2.6 nM | Surface Plasmon Resonance | |
| ABYTNFR1-1 | Affibody | TNFR1 | Non-competitive Antagonist | IC50 = 0.23 nM (NF-κB activation) | HEK293 cells | |
| IZI-06.1 (scFv) | Antibody Fragment | TNFR1 | Antagonist | Reduced affinity vs. IgG | ELISA, MEF cells |
Experimental Protocols
Accurate validation of a covalent inhibitor's mechanism and efficacy relies on a series of well-defined experimental protocols. The following are detailed methodologies for key experiments relevant to the study of this compound and its comparison with other TNFR1 modulators.
Protocol 1: Validation of Covalent Modification by Mass Spectrometry
This protocol is designed to confirm the covalent adduction of an inhibitor to its target protein.
-
Incubation: Incubate purified recombinant human TNFR1 extracellular domain with a molar excess of the covalent inhibitor (e.g., this compound) under conditions that promote covalent bond formation (e.g., exposure to UV light for photochemically enhanced inhibitors). Include a control sample of TNFR1 incubated with vehicle (e.g., DMSO).
-
Removal of Non-covalently Bound Inhibitor: Subject the samples to buffer exchange using a desalting column or dialysis to remove any unbound inhibitor.
-
Intact Protein Mass Analysis: Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of the inhibitor in the treated sample compared to the control confirms covalent modification.
-
Peptide Mapping:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein samples with dithiothreitol (B142953) (DTT) and alkylate the resulting free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the sequence of TNFR1 to identify peptides. A mass shift on a specific peptide corresponding to the mass of the inhibitor will identify the site of covalent modification.
-
Protocol 2: Western Blot for IκBα Phosphorylation
This assay assesses the functional consequence of TNFR1 inhibition on its downstream signaling pathway.
-
Cell Culture and Treatment: Plate cells (e.g., Ramos or HEK293) and allow them to adhere overnight. Pre-incubate the cells with the test inhibitor (e.g., this compound or an alternative) at various concentrations for a specified time.
-
Stimulation: Stimulate the cells with an optimal concentration of TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total IκBα or a loading control like β-actin to normalize the p-IκBα signal.
Protocol 3: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor, a key downstream effector of TNFR1 signaling.
-
Transfection: Co-transfect HEK293 cells with a luciferase reporter plasmid under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24-48 hours, pre-treat the transfected cells with the inhibitor for a designated period before stimulating with TNF-α.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of TNF-α, which can be modulated by TNFR1 inhibitors.
-
Cell Seeding: Seed a TNF-α sensitive cell line (e.g., L929 fibroblasts) in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the inhibitor in the presence of a cytotoxic concentration of TNF-α.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizing the Landscape of TNFR1 Inhibition
To better understand the context of this compound's action, the following diagrams illustrate the TNFR1 signaling pathway, the experimental workflow for validating covalent modification, and a comparison of different therapeutic strategies targeting this pathway.
Caption: Simplified TNFR1 signaling cascade leading to NF-κB activation.
Caption: Experimental workflow to validate the covalent modification of TNFR1 by this compound.
Caption: Overview of different therapeutic strategies for inhibiting TNFR1 signaling.
Assessing the Specificity of IW927's Photochemical Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFRc1, with other small-molecule inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to objectively assess its performance and specificity.
Introduction to this compound
This compound is a novel small molecule that potently disrupts the interaction between TNF-α and its primary signaling receptor, TNFRc1 (also known as TNFRSF1A), with an IC50 of 50 nM.[1] Its mechanism of action is unique, involving a "photochemically enhanced" binding process. Initially, this compound binds reversibly to TNFRc1 with a weak affinity (Kd ≈ 40-100 μM).[1] Upon exposure to light, a photochemical reaction occurs, leading to the formation of a covalent bond with the receptor, resulting in potent and specific inhibition.[1] A close analog of this compound, IV703, has been shown to form a covalent link with the main-chain nitrogen of Ala-62 on TNFRc1, a residue implicated in TNF-α binding. This two-step mechanism distinguishes it from traditional competitive inhibitors.
Comparative Analysis of TNF-α-TNFRc1 Inhibitors
To evaluate the specificity and performance of this compound, it is compared with other known small-molecule inhibitors of the TNF-α-TNFRc1 interaction. The following table summarizes key quantitative data for this compound and selected alternative compounds.
| Compound | Target | Mechanism of Action | IC50 (TNF-α-TNFRc1 Binding) | Dissociation Constant (Kd) | Specificity Notes |
| This compound | TNFRc1 | Photochemically Enhanced Covalent Inhibition | 50 nM | ~ 40-100 µM (reversible binding) | Does not detectably bind to TNFRc2 or CD40.[1] |
| SPD-304 | TNF-α | Promotes dissociation of the TNF-α trimer | Not Reported | 5.36 µM | Induces disassembly of the active TNF-α ligand. |
| T1 | TNF-α | Competitive Binding | Not Reported | 11 µM | Binds directly to TNF-α. |
| R1 | TNFR1 | Competitive Binding | Not Reported | 16 µM | Binds directly to TNFR1. |
| C87 | TNF-α | Competitive Binding | ~200 µM (in L929 cell-based assay) | Not Reported | Known TNF-α antagonist. |
Experimental Protocols
Detailed methodologies for assessing the binding, inhibition, and photochemical properties of compounds like this compound are crucial for reproducible research.
Protocol 1: Assessing Photochemical Reaction and Covalent Binding
This protocol is designed to determine the light-dependency of an inhibitor's interaction with its target protein.
Objective: To verify the photochemical enhancement of this compound binding to TNFRc1.
Materials:
-
Recombinant human TNFRc1
-
This compound
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE apparatus and reagents
-
Western blotting equipment and reagents
-
Anti-TNFRc1 antibody
Procedure:
-
Incubation: Prepare two sets of samples. In a microcentrifuge tube, mix recombinant TNFRc1 with this compound in PBS.
-
Light Exposure: Expose one set of samples to UV light for a specified duration (e.g., 5-15 minutes). Keep the second set in the dark as a control.
-
Removal of Unbound Inhibitor: For the light-exposed sample, wash thoroughly to remove any non-covalently bound this compound. This can be achieved by dialysis or using a spin column. The dark control should be processed in parallel.
-
Denaturation and Electrophoresis: Add SDS-PAGE loading buffer to all samples and heat to denature the protein. Run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with an anti-TNFRc1 antibody to visualize the protein bands.
-
Analysis: A shift in the molecular weight or a difference in band intensity of TNFRc1 between the light-exposed and dark control samples would indicate covalent modification.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Inhibition of TNF-α-TNFRc1 Binding
HTRF is a robust method for quantifying protein-protein interactions in a high-throughput format.[2][3][4][5]
Objective: To determine the IC50 value of an inhibitor for the TNF-α-TNFRc1 interaction.
Materials:
-
Tagged recombinant human TNF-α (e.g., with a 6xHis tag)
-
Tagged recombinant human TNFRc1 (e.g., with a GST tag)
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-6xHis-Europium cryptate)
-
HTRF acceptor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound and alternatives) dissolved in DMSO
-
384-well low-volume, white microplates
Procedure:
-
Compound Dispensing: Add test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Protein Addition: Add the tagged TNF-α and tagged TNFRc1 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibition.
-
Detection Reagent Addition: Add the HTRF donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate for a further period (e.g., 4 hours) at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm for Europium/d2).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.[6][7][8][9][10]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between an inhibitor and its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human TNFRc1
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit for protein immobilization
Procedure:
-
Protein Immobilization: Immobilize recombinant TNFRc1 onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Analyte Injection: Prepare a series of dilutions of the test compound in running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time during the injection (association phase) and during the subsequent flow of running buffer alone (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and Kd).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Conclusion
This compound demonstrates a high degree of specificity for TNFRc1, which is significantly enhanced by its light-activated covalent binding mechanism. This photochemical property offers a unique approach to achieving potent and targeted inhibition of the TNF-α signaling pathway. In comparison to other small-molecule inhibitors that rely on non-covalent interactions, this compound's mechanism provides a durable and highly specific mode of action. The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other modulators of this critical inflammatory pathway. The development of such specific inhibitors is of great interest for therapeutic applications where precise targeting of the TNF-α/TNFRc1 axis is desired.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. books.rsc.org [books.rsc.org]
A Comparative Analysis of IW927's Binding Kinetics Against Other TNF-α-TNFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of IW927, a novel inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, Tumor Necrosis Factor Receptor 1 (TNFR1). The interaction between TNF-α and TNFR1 is a critical signaling pathway implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This document presents a detailed comparison of this compound with other known small-molecule inhibitors, supported by available experimental data, to aid in the evaluation and selection of compounds for further research and development.
Executive Summary
This compound is distinguished as a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.[1][2][3][4][5] It exhibits a unique dual-mode binding mechanism, initially binding reversibly to TNFR1 in the absence of light, and then forming a covalent bond upon photoactivation.[1][2][3][4][5] This characteristic sets it apart from other conventional non-covalent and non-competitive inhibitors. This guide will delve into the specifics of its binding profile and compare it with other small-molecule inhibitors targeting the same pathway.
Comparative Binding Kinetics
| Compound | Target | Binding Mechanism | K_d (μM) | IC50 (nM) | Notes |
| This compound | TNFR1 | Photochemically enhanced (reversible, then covalent) | 40 - 100 (in dark)[1][2][3][4] | 50 (disruption of TNF-α binding)[1][2][3][4] | Covalently modifies the receptor upon light exposure.[1][2][3][4] |
| Zafirlukast | TNFR1 | Non-competitive | 86[6] | - | Binds to the pre-ligand assembly domain (PLAD) of TNFR1. |
| DS42 | TNFR1 | Non-competitive | 31 - 81[6] | - | Binds to the TNFR1 extracellular domain.[6] |
| T1 | TNF-α | - | 11 | - | Binds directly to TNF-α. |
| R1 | TNFR1 | - | 16 | - | Binds directly to TNFR1. |
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of these inhibitors, the following diagrams illustrate the TNF-α/TNFR1 signaling pathway and a typical experimental workflow for assessing binding kinetics.
Caption: TNF-α/TNFR1 Signaling Pathway Inhibition by this compound.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Experimental Protocols
The determination of binding kinetics for small-molecule inhibitors targeting TNFR1 is commonly performed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below is a generalized protocol for an SPR-based assay.
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) of a small-molecule inhibitor binding to TNFR1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNFR1 protein
-
Small-molecule inhibitor (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize the recombinant human TNFR1 protein onto the activated surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to serve as a control for non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the small-molecule inhibitor in the running buffer. The concentration range should typically span at least two orders of magnitude around the expected K_d. A stock solution in DMSO is often used, with a final DMSO concentration in the running buffer kept constant and low (e.g., <1%).
-
-
Binding Measurement:
-
Inject the prepared analyte solutions over the immobilized TNFR1 and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The initial increase in the signal corresponds to the association phase .
-
After the association phase, switch to injecting only the running buffer. The subsequent decrease in the signal represents the dissociation phase .
-
Between different analyte injections, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Discussion
The available data indicates that this compound possesses a unique, light-dependent covalent binding mechanism, which is a significant departure from the reversible, non-covalent interactions of inhibitors like Zafirlukast and DS42. In its reversible binding state (in the dark), this compound exhibits a relatively weak affinity (K_d in the micromolar range), similar to other reported non-competitive inhibitors of TNFR1.[1][2][3][4][6] However, its potency is dramatically enhanced upon photoactivation, leading to an IC50 of 50 nM for the disruption of the TNF-α-TNFR1 interaction.[1][2][3][4] This suggests that while the initial reversible binding may be of lower affinity, the subsequent covalent modification effectively and irreversibly blocks the receptor, leading to potent inhibition.
This photochemical-dependent mechanism offers potential advantages in terms of spatial and temporal control of drug action, which could be beneficial for localized inflammatory conditions. However, it also presents challenges for systemic applications. In contrast, traditional small-molecule inhibitors like those listed in the comparison table offer a more conventional pharmacological profile, which may be more suitable for systemic administration.
The development of potent and specific small-molecule inhibitors of the TNF-α-TNFR1 interaction remains an active area of research. The comparative analysis presented here highlights the diverse strategies being employed, from the novel photochemical approach of this compound to the non-competitive allosteric inhibition of other compounds. The choice of an optimal inhibitor will depend on the specific therapeutic context and desired pharmacological properties.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IW927's IC50 Values: A Comparative Guide
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of IW927, a known photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. While direct independent verification of the originally reported IC50 values for this compound is not extensively documented in publicly available literature, this document offers a comparison with alternative inhibitors targeting the TNF-α/TNFR1 interaction, supported by detailed experimental methodologies to facilitate independent assessment.
Executive Summary
This compound is a small molecule inhibitor that disrupts the interaction between TNF-α and TNFR1. It has been reported to potently block this interaction with an IC50 of 50 nM in a biochemical assay.[1] Additionally, it inhibits the downstream signaling cascade, specifically the TNF-stimulated phosphorylation of IκB in Ramos cells, with a reported IC50 of 600 nM.[1] A key characteristic of this compound is its "photochemically enhanced" nature; it binds reversibly to TNFR1 with weak affinity in the absence of light and forms a covalent bond upon photoactivation.[1] To date, peer-reviewed studies independently verifying these specific IC50 values have not been identified. However, the exploration of other small-molecule inhibitors of the TNF-α/TNFR1 pathway provides a valuable context for evaluating the potency of this compound.
Data Presentation: Comparative IC50 Values
The following table summarizes the reported IC50 values for this compound and a selection of alternative small-molecule inhibitors targeting the TNF-α/TNFR1 interaction. This quantitative data allows for a direct comparison of their inhibitory potency.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | TNF-α/TNFR1 Binding | 50 nM | [1] |
| TNF-stimulated IκB Phosphorylation (Ramos cells) | 600 nM | [1] | |
| Compound 1 | TNF-α/TNFR1 Binding | 37 µM | [2] |
| TNF-α induced apoptosis (L929 cells) | 12 µM | [2] | |
| TNF-α signaling (HEK cells, NF-κB reporter) | 10 µM | [2] | |
| Haisco Cpd 6 | TNF-α/TNFR1 Binding (TR-FRET) | <50 nM | [3] |
| Zafirlukast | Ligand-induced NF-κB activation | ~50 µM | [4] |
| FKC (peptide) | TNF-induced NF-κB activation (HEK293 cells) | 27 µM | [5] |
Note: IC50 values can vary based on the specific assay conditions, cell types, and reagents used. The data presented here is for comparative purposes and is derived from the cited literature.
Experimental Protocols
Below are detailed methodologies for key experiments that can be employed for the independent verification of IC50 values of TNF-α/TNFR1 interaction inhibitors like this compound.
TNF-α/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantitatively measures the direct inhibition of the TNF-α and TNFR1 interaction.
Objective: To determine the concentration of an inhibitor required to block the binding of TNF-α to TNFR1 by 50%.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc fusion protein
-
HTRF donor and acceptor fluorophores (e.g., Lumi4-Tb cryptate and d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these concentrations in the assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of TNF-α labeled with the donor fluorophore and TNFR1-Fc labeled with the acceptor fluorophore in the assay buffer at concentrations optimized for the assay.
-
Assay Reaction: In a 384-well plate, add the diluted test compound, followed by the labeled TNF-α and labeled TNFR1-Fc. The final volume should be kept consistent (e.g., 20 µL).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission). The percentage of inhibition is calculated relative to a no-inhibitor control (DMSO vehicle). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.
Diagram: Workflow for Biochemical IC50 Determination
Caption: Workflow for biochemical IC50 determination of TNFR1 inhibitors.
IκBα Phosphorylation Inhibition Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block the TNF-α-induced phosphorylation of IκBα, a key downstream event in the NF-κB signaling pathway.
Objective: To quantify the inhibition of TNF-α-stimulated IκBα phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., Ramos, HEK293, THP-1)
-
Cell culture medium and serum
-
Recombinant human TNF-α
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in multi-well plates and allow them to grow to a suitable confluency.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a few hours before treatment.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
TNF-α Stimulation: Stimulate the cells with a pre-determined concentration of TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and the loading control to normalize the data.
-
-
Data Analysis: Quantify the band intensities for phospho-IκBα and normalize them to the total IκBα and loading control. Calculate the percentage of inhibition for each inhibitor concentration relative to the TNF-α-stimulated control. Determine the IC50 value by plotting the normalized data against the inhibitor concentration and fitting to a dose-response curve.
Diagram: TNF-α/TNFR1 Signaling Pathway and Inhibition
Caption: TNF-α/TNFR1 signaling and points of inhibition by this compound.
References
- 1. Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haisco Pharmaceutical describes new TNF-α/TNFR1 interaction inhibitors | BioWorld [bioworld.com]
- 4. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Prudent Disposal of IW927: A Guide for Laboratory Professionals
Providing essential guidance on the safe handling and disposal of the research chemical IW927, this document outlines procedural steps to ensure laboratory safety and proper waste management. As specific disposal instructions for this compound are not publicly available, the following procedures are based on established best practices for the disposal of potentially hazardous research chemicals.
For the safe management of this compound, researchers, scientists, and drug development professionals should adhere to rigorous safety protocols. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper disposal methods to minimize environmental impact and ensure a safe laboratory environment.
Key Safety and Handling Information for this compound
While specific quantitative disposal data for this compound is not available, the following table summarizes essential safety and handling information gleaned from available resources.
| Parameter | Information | Source |
| Primary Use | Research purposes only; not for human or veterinary use. | [1] |
| Chemical Nature | A photochemically enhanced TNF-α-TNFR1 interaction inhibitor. | [2] |
| Physical Form | Solid powder. | [1] |
| Storage (Short Term) | 0 - 4 °C for days to weeks. | [1] |
| Storage (Long Term) | -20 °C for months to years. | [1] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Shelf Life | Greater than 2 years if stored properly. | [1] |
Recommended Protocol for this compound Disposal
The following protocol is a recommended procedure for the disposal of this compound and contaminated materials, based on general guidelines for hazardous chemical waste.
Objective: To safely dispose of this compound and associated contaminated materials in accordance with general laboratory safety and hazardous waste management principles.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Nitrile gloves
-
Laboratory coat
-
-
Designated hazardous waste container (clearly labeled)
-
Sealable plastic bags
-
Absorbent material (e.g., vermiculite (B1170534) or sand)
-
Spill kit for chemical spills
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure that all appropriate PPE is worn, including chemical safety goggles, nitrile gloves, and a laboratory coat.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid this compound waste, including any unused product, in a designated, properly labeled hazardous waste container.
-
Any materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and disposable bench liners, should be considered hazardous waste and placed in the same designated container.
-
-
Containerization:
-
Use a container that is compatible with chemical waste and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
-
Disposal of Sharps:
-
Any chemically contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-proof sharps container.[3]
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
